The following technical guide provides an in-depth analysis of Methyl(2-methyl-3-phenylpropyl)amine (CAS: 104178-02-1), a structural homolog of the phenethylamine class and a critical building block in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl(2-methyl-3-phenylpropyl)amine (CAS: 104178-02-1), a structural homolog of the phenethylamine class and a critical building block in medicinal chemistry.
Methyl(2-methyl-3-phenylpropyl)amine is a secondary amine featuring a phenyl ring tethered to a propyl chain with a methyl substitution at the
-position relative to the nitrogen (or position 2 relative to the chain terminus). Structurally, it represents a chain-extended homolog of methamphetamine (N,-dimethylphenethylamine), containing an additional methylene spacer between the chiral center and the amine functionality.
This structural modification alters the distance between the aromatic centroid and the basic nitrogen—a critical pharmacophore parameter in GPCR ligand design (e.g., monoamine transporters, trace amine-associated receptors). Consequently, this compound serves as a vital peptidomimetic scaffold (mimicking phenylalanine residues) and a probe for exploring steric constraints in CNS-active drug discovery.
Chemical Constitution & Stereochemistry
The molecule possesses a single chiral center at the C2 position of the propyl chain. Synthetic preparations typically yield the racemate unless asymmetric catalysis or chiral resolution is employed.
Structural Visualization
The following diagram illustrates the connectivity and key functional zones of the molecule.
Figure 1: Pharmacophore connectivity of Methyl(2-methyl-3-phenylpropyl)amine showing the lipophilic tail and polar head group separated by a branched propyl linker.
Physicochemical Profile
The following data establishes the baseline properties for handling and formulation.
Property
Value / Characteristic
Relevance
Molecular Formula
C₁₁H₁₇N
Stoichiometry
Molecular Weight
163.26 g/mol
Mass Spectrometry (M+H⁺: 164.27)
Physical State
Pale yellow oil / Low-melting solid
Handling (Liquid at RT typically)
Boiling Point
~235–240 °C (Predicted @ 760 mmHg)
Distillation purification
pKa (Calc.)
10.1 ± 0.2 (Basic)
Protonated at physiological pH (7.4)
LogP (Calc.)
2.45 ± 0.3
CNS penetration (Blood-Brain Barrier permeable)
Solubility
Soluble in MeOH, DCM, EtOAc; Low in H₂O
Formulation requires acidification (HCl salt)
Synthetic Methodology: Reductive Amination
The most robust route for high-purity synthesis is the Reductive Amination of 2-methyl-3-phenylpropanal with methylamine. This approach minimizes side reactions compared to direct alkylation.
Reaction Scheme
Precursor: 2-Methyl-3-phenylpropanal (CAS 5468-75-7)
Reagent: Methylamine (2.0 M in THF or MeOH)
Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₄
Figure 2: Step-wise reductive amination workflow for the synthesis of the target amine.
Detailed Protocol
Imine Formation: Charge a flame-dried reaction vessel with 2-methyl-3-phenylpropanal (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) (0.2 M). Cool to 0°C. Add Methylamine (3.0 eq, solution in THF) dropwise. Add activated molecular sieves (4Å) to sequester water. Stir for 2 hours.
Reduction: Remove sieves (optional). Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. The mild nature of STAB prevents reduction of the aldehyde prior to imine formation. Allow to warm to room temperature and stir for 12–16 hours.
Workup: Quench with saturated aqueous NaHCO₃. Adjust pH to >11 using 1M NaOH to ensure the amine is in the free base form. Extract with DCM (3x).[2]
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂; Eluent: DCM:MeOH:NH₄OH 95:4:1).
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic signatures.
Technique
Expected Signature
Interpretation
¹H NMR (CDCl₃)
7.15–7.30 (m, 5H)
Phenyl aromatic protons.
2.38–2.50 (m, 2H)
N-CH₂ protons (adjacent to amine).
2.42 (s, 3H)
N-Methyl singlet (Diagnostic).
2.60 / 2.80 (dd, 2H)
Benzylic CH₂ (diastereotopic).
0.92 (d, 3H)
C2-Methyl doublet (coupling with CH).
¹³C NMR
~140 ppm (quat.), 128-126 ppm
Aromatic carbons.
~58 ppm (CH₂), ~36 ppm (CH₃)
N-CH₂ and N-Me carbons.
LC-MS (ESI+)
m/z 164.1 [M+H]⁺
Protonated molecular ion.
Applications & Pharmacological Context
Unlike amphetamines, which possess a 2-carbon ethyl chain, this molecule features a 3-carbon propyl chain . This extension fundamentally alters its interaction with biological targets.
Peptidomimetics
This scaffold serves as a reduced, N-methylated mimic of Phenylalanine . In drug design, it is used to introduce hydrolytic stability into peptide chains. The N-methyl group prevents enzymatic degradation by proteases, while the propyl chain provides flexibility, allowing the phenyl ring to access hydrophobic pockets that rigid phenylalanine analogs cannot.
Monoamine Transporters: The extension to a propyl chain generally reduces affinity for the Dopamine Transporter (DAT) compared to the ethyl analog (Methamphetamine), often shifting selectivity toward the Norepinephrine Transporter (NET) or Sigma receptors.
Sigma Receptors:
-phenylpropylamines are privileged scaffolds for Sigma-1 receptor ligands, which are investigated for neuroprotective and cognitive enhancement properties.
References
BLD Pharm. (n.d.). Methyl(2-methyl-3-phenylpropyl)amine Product Monograph. Retrieved from
Royal Society of Chemistry. (2018). Direct Photochemical Amination of Aromatics - Supplementary Information. Chemical Science. Retrieved from
PubChem. (n.d.). Compound Summary: Methyl(2-methyl-3-phenylpropyl)amine (C11H17N).[3][4][5] National Library of Medicine. Retrieved from
Sigma-Aldrich. (n.d.). Product Specification: Methyl(2-methyl-3-phenylpropyl)amine. Retrieved from
The following technical guide details the chemical identity, synthesis, and application spectrum of Methyl(2-methyl-3-phenylpropyl)amine (CAS: 104178-02-1). [1] CAS Registry Number: 104178-02-1 IUPAC Name: N,2-Dimethyl-3...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application spectrum of Methyl(2-methyl-3-phenylpropyl)amine (CAS: 104178-02-1).
[1]
CAS Registry Number: 104178-02-1
IUPAC Name: N,2-Dimethyl-3-phenylpropan-1-amine
Chemical Formula: C₁₁H₁₇N
Molecular Weight: 163.26 g/mol
Chemical Identity & Structural Analysis[2]
Methyl(2-methyl-3-phenylpropyl)amine is a secondary aliphatic amine featuring a propyl backbone substituted with a phenyl group at the C3 position and a methyl group at the C2 position. Structurally, it represents a "ring-opened" or chain-extended analog of phenylpropylamine derivatives. It serves as a critical intermediate in the synthesis of heterocyclic compounds (specifically tetrahydroquinolines) and shares a pharmacophore skeleton with morpholine-based fungicides like Fenpropimorph.
Physicochemical Properties[2][3]
Property
Value
Note
Appearance
Pale yellow oil
Hygroscopic liquid
Boiling Point
~235 °C (Predicted)
@ 760 mmHg
Density
0.916 ± 0.06 g/cm³
Predicted
pKa
~10.2
Basic secondary amine
Solubility
Soluble in DCM, MeOH, EtOAc
Limited water solubility
LogP
2.5 (Estimated)
Lipophilic
Synthesis & Production Protocols
The synthesis of Methyl(2-methyl-3-phenylpropyl)amine is primarily achieved through Reductive Amination . This pathway is preferred for its high yield and scalability compared to amide reduction.
Protocol A: Reductive Amination (Standard)
Reaction Logic:
This method utilizes 2-methyl-3-phenylpropanal (Hydrocinnamaldehyde derivative) as the electrophile and methylamine as the nucleophile. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its selectivity for imines over aldehydes, preventing side reactions.
Imine Formation: Charge a flame-dried reaction vessel with 2-methyl-3-phenylpropanal dissolved in anhydrous DCM (0.2 M).
Amine Addition: Cool the solution to 0°C. Add Methylamine solution dropwise. Stir for 30 minutes to allow hemiaminal/imine equilibrium.
Reduction: Add STAB portion-wise over 20 minutes. Maintain temperature at 0°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours under nitrogen atmosphere.
Quench: Quench with saturated aqueous NaHCO₃.
Workup: Extract the aqueous layer with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (SiO₂; Eluent: 5% MeOH in DCM with 1% NH₄OH).
Visualization: Synthesis Pathway[3]
Figure 1: Reductive amination pathway converting the aldehyde precursor to the target secondary amine.
Applications in Research & Development
A. Substrate for C-H Functionalization (Tetrahydroquinoline Synthesis)
This compound is a validated substrate for intramolecular C-H amination . Researchers use it to synthesize tetrahydroquinolines via a modified Hofmann-Löffler-Freytag reaction or modern photochemical equivalents.
Mechanism: The secondary amine is first converted to an N-chloroamine. Under UV irradiation (or photoredox catalysis), the N-Cl bond undergoes homolysis to generate a nitrogen radical. This radical performs a 1,5-Hydrogen Atom Transfer (HAT) from the aromatic ring (or benzylic position), followed by radical recombination to close the ring.
Significance: This transformation demonstrates the utility of CAS 104178-02-1 in accessing nitrogen heterocycles found in alkaloids (e.g., Angustureine analogs).
B. Pharmacophore Fragment (Antifungal Research)
The 2-methyl-3-phenylpropyl skeleton is the lipophilic core of the morpholine fungicide Fenpropimorph .
SAR Utility: In drug discovery, Methyl(2-methyl-3-phenylpropyl)amine is used as a fragment to probe the Structure-Activity Relationship (SAR) of sterol biosynthesis inhibitors. The steric bulk of the methyl group at C2 is critical for inhibiting the Δ14-reductase and Δ8→Δ7-isomerase enzymes in fungal pathways.
Visualization: C-H Activation Workflow
Figure 2: Application of the amine in photochemical synthesis of N-heterocycles.
Safety & Handling Protocols
Hazard Classification: Irritant / Harmful
Signal Word: WARNING
Hazard Category
Statement
Precaution
Acute Toxicity
Harmful if swallowed or inhaled.
Use in a fume hood.
Skin/Eye
Causes skin irritation and serious eye irritation.
Wear nitrile gloves and safety goggles.
Storage
Hygroscopic; Air-sensitive.
Store under inert gas (Argon/Nitrogen) at 2–8°C.
Emergency Protocol:
Inhalation: Move to fresh air immediately. Support breathing if required.
Skin Contact: Wash with 5% acetic acid followed by soap and water (neutralizes amine).
Spill: Absorb with vermiculite. Do not use cellulose-based absorbents (potential reaction).
References
White Rose eTheses. Direct Photochemical Amination of Aromatics (Chapter 2: Synthesis of Amine Precursors). University of Leeds.
[Link]
PubChem. Compound Summary: N,2-Dimethyl-3-phenylpropan-1-amine. National Library of Medicine.
[Link]
Royal Society of Chemistry. Supporting Information: Photochemical Synthesis of Tetrahydroquinolines. Chem. Sci.
[Link][2][3]
Technical Guide: Mechanism of Action of N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine)
The following technical guide details the mechanism of action (MoA) for N,2-dimethyl-1-phenylpropan-2-amine , pharmacologically known as Mephentermine . [1][2] Executive Summary N,2-dimethyl-1-phenylpropan-2-amine (Mephe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action (MoA) for N,2-dimethyl-1-phenylpropan-2-amine , pharmacologically known as Mephentermine .
[1][2]
Executive Summary
N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine) is a synthetic phenethylamine derivative structurally analogous to methamphetamine and phentermine.[1][2] Unlike its purely psychostimulant counterparts, Mephentermine exhibits a distinct pharmacological profile characterized by a dual mechanism of action : it functions simultaneously as an indirect-acting sympathomimetic (releasing endogenous norepinephrine) and a direct adrenergic receptor agonist .[1]
This guide dissects the molecular pharmacodynamics, signal transduction pathways, and experimental methodologies required to validate its activity.[3]
Chemical Architecture & Structural Activity Relationship (SAR)
Understanding the MoA requires analyzing the specific structural modifications of the phenethylamine backbone.[1]
Feature
Chemical Structure
Pharmacological Consequence
Backbone
Phenethylamine
Foundation for monoaminergic transporter interaction.[1]
-Substitution
Geminal dimethyl ()
Steric Hindrance: Blocks Monoamine Oxidase (MAO) degradation, significantly prolonging half-life compared to endogenous amines.[1] Reduces CNS potency relative to amphetamine.[1]
N-Substitution
N-Methyl ()
Increases lipophilicity for tissue distribution; metabolic precursor to phentermine (via N-demethylation).[1]
Pharmacodynamics: The Dual Mechanism
Mephentermine does not rely on a single pathway.[1][3] Its efficacy in treating hypotensive states stems from the synergy between presynaptic release and postsynaptic binding.[1]
The dominant mechanism involves the non-exocytotic release of Norepinephrine (NE).[1]
Transporter Translocation: Mephentermine acts as a substrate for the Norepinephrine Transporter (NET), entering the presynaptic noradrenergic neuron.[1]
Vesicular Displacement: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2).[1] Unlike Reserpine (which inhibits VMAT), Mephentermine acts as a substrate, exchanging with intra-vesicular NE.
Reverse Transport: The displaced NE accumulates in the cytosol, reversing the concentration gradient.[1] This triggers NET to reverse its function, pumping NE out into the synaptic cleft.[1]
Mechanism II: Direct Adrenergic Agonism (Postsynaptic)
Mephentermine binds directly to adrenergic receptors, independent of endogenous NE levels.[1]
-Adrenergic Receptors: Agonism leads to systemic vasoconstriction, increasing systemic vascular resistance (SVR) and blood pressure.[1]
Outcome: Activation of Protein Kinase A (PKA) leads to phosphorylation of L-type calcium channels, increasing calcium influx and contractile force.[1]
Caption: Parallel G-protein signaling cascades activated by Mephentermine in vascular and cardiac tissue.[1]
Experimental Validation Protocols
To verify the mechanism of action described above, the following experimental workflows are recommended. These protocols distinguish between direct binding and indirect release.[1]
Protocol A:
-Norepinephrine Release Assay
Objective: Quantify the indirect sympathomimetic activity (presynaptic release).[1]
Preparation: Isolate rat brain synaptosomes or use PC12 cells expressing NET.
Loading: Incubate cells with
-NE (30 nM) for 20 minutes at 37°C to load presynaptic vesicles.
Wash: Perfuse cells with Krebs-Ringer buffer to remove extracellular radioligand.[1]
Challenge: Introduce Mephentermine (
to M).
Measurement: Collect superfusate fractions every 2 minutes.
Quantification: Measure radioactivity via liquid scintillation counting.
Validation: Pre-treat controls with Cocaine (NET inhibitor).[1] If Mephentermine-induced release is blocked by cocaine, the mechanism requires NET transport (confirming indirect action).[1]
Calculate and derive using Cheng-Prusoff equation.[1]
Clinical Translation & Safety
The mechanism dictates the clinical profile.[1] Mephentermine is primarily used to maintain blood pressure in hypotensive states (e.g., spinal anesthesia).[1][4][5]
Advantage: Unlike pure
-agonists (Phenylephrine) which can cause reflex bradycardia, Mephentermine's dual activity maintains or increases heart rate, preserving Cardiac Output (CO).[1]
Tachyphylaxis: Repeated dosing leads to diminished response.[1][3] This is mechanistically explained by the depletion of the presynaptic "releasable pool" of Norepinephrine (Mechanism I failure), leaving only the weaker direct agonism (Mechanism II).
References
PubChem. (2025).[1] Mephentermine Compound Summary (CID 3677).[1][6] National Library of Medicine.[1] [Link]
Westfall, T. C., & Westfall, D. P. (2011).[1] Adrenergic Agonists and Antagonists.[1] In: Brunton LL, Chabner BA, Knollmann BC, editors. Goodman & Gilman's: The Pharmacological Basis of Therapeutics.[1] 12th ed. New York: McGraw-Hill.[1]
DrugBank Online. (2025).[1] Mephentermine: Pharmacology and Interactions.[1][3][2][5][7][Link][1]
Fleckenstein, A. E., et al. (2007).[1][8] New insights into the mechanism of action of amphetamines.[1] Annual Review of Pharmacology and Toxicology, 47, 681-698. [Link]
IUPHAR/BPS Guide to Pharmacology. (2025).[1] Ligand: Mephentermine.[1][3][2][5][7][9][10][11][12][13][Link][1]
In-Depth Technical Guide: Solubility Profiling of Methyl(2-methyl-3-phenylpropyl)amine (Phenpromethamine)
[1] Executive Summary Methyl(2-methyl-3-phenylpropyl)amine , commonly known as Phenpromethamine (CAS: 93-88-9), is a sympathomimetic amine structurally related to methamphetamine and propylhexedrine.[1] Unlike its regioi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl(2-methyl-3-phenylpropyl)amine , commonly known as Phenpromethamine (CAS: 93-88-9), is a sympathomimetic amine structurally related to methamphetamine and propylhexedrine.[1] Unlike its regioisomers, it possesses a unique steric profile due to the branching at the
-carbon relative to the nitrogen, influencing its lipophilicity and solvation thermodynamics.[1]
This guide provides a rigorous technical analysis of the solubility characteristics of Phenpromethamine.[1] It is designed for formulation scientists and analytical chemists requiring precise data for drug delivery systems, forensic analysis, or toxicological screening.[1] The content moves beyond static data points to explore the mechanistic drivers of solubility—specifically the interplay between ionization (
) and lipophilicity ().
Part 1: Physicochemical Identity & Structural Determinants
Understanding the solubility of Phenpromethamine requires a foundational grasp of its physicochemical constants. The molecule exists primarily as a liquid free base at room temperature but is frequently handled as a hydrochloride salt (CAS: 5969-39-1) to improve stability and aqueous solubility.[1]
Table 1: Physicochemical Constants
Property
Value
Context
IUPAC Name
-methyl-2-phenylpropan-1-amine
Structural Basis
Molecular Weight
149.23 g/mol
Free Base
Physical State
Liquid / Low-melting solid (<25°C)
Free Base
Boiling Point
209.8°C (760 mmHg)
Volatility Indicator
(Basic)
10.07
Ionization Threshold
(Octanol/Water)
2.28 – 2.40
Lipophilicity
Density
~0.905 – 0.918 g/cm³
Liquid Handling
Structural Insight: The presence of the
-methyl group and the branched alkyl chain increases the molecule's lipophilicity compared to primary phenethylamines.[1] The of 10.07 indicates that at physiological pH (7.4), the molecule is >99.8% protonated (cationic), which is the primary driver of its aqueous solubility.[1]
Part 2: Solubility Data & Solvent Compatibility
The solubility of Phenpromethamine is strictly form-dependent.[1] The Free Base is an oil with high affinity for non-polar solvents, while the Hydrochloride Salt is a crystalline solid with improved aqueous compatibility.[1]
Quantitative Solubility Profile (HCl Salt)
The following data represents the saturation solubility of Phenpromethamine Hydrochloride at 25°C.
Solvent System
Solubility Limit
Classification
Implications
PBS (pH 7.2)
~5 mg/mL
Soluble
Suitable for biological assays
Ethanol
~20 mg/mL
Freely Soluble
Ideal for stock solution preparation
DMSO
~5 mg/mL
Soluble
Cryopreservation / Cellular assays
DMF
~3 mg/mL
Soluble
Synthesis / High-boiling solvent
Water (Free Base)
~1.2 × 10⁴ mg/L
Moderately Soluble
Theoretical estimate for protonated form
> Note: The high theoretical water solubility of the free base cited in some databases assumes protonation in acidic media.[1] In pure deionized water (pH ~7), the intrinsic solubility of the neutral free base is significantly lower.[1]
The pH-Solubility Relationship
Phenpromethamine follows a classic weak base solubility profile.[1]
pH <
(Acidic): Solubility is high due to the formation of the cationic species ().[1]
pH >
(Basic): Solubility drops precipitously as the equilibrium shifts to the neutral, lipophilic free base (), often resulting in "oiling out" of the compound from aqueous solution.[1]
Visualizing the Mechanism:
The diagram below illustrates the thermodynamic equilibrium governing the solubility of Phenpromethamine in aqueous environments.
Caption: Thermodynamic equilibrium shifts for Phenpromethamine. High pH drives the formation of the lipophilic free base, leading to phase separation.[1]
Part 3: Experimental Protocols for Solubility Determination
To generate self-validating data, researchers should employ the Shake-Flask Method followed by HPLC quantification.[1] This method is superior to kinetic turbidity assays for determining thermodynamic solubility.[1]
Caption: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.
Part 4: Formulation & Stability Implications
Bioavailability
With a
of ~2.3 and high solubility at gastric pH (1.5 – 3.5), Phenpromethamine is classified as BCS Class I or II (High Permeability, High/Variable Solubility depending on dose).[1] The rate-limiting step for absorption in the intestine (pH 6.8 – 7.[1]4) may be precipitation if the formulation concentration exceeds the solubility limit of the free base.[1]
Stability in Solution
Hydrolysis: The molecule lacks ester or amide bonds, rendering it resistant to hydrolysis.[1]
Oxidation: As a secondary amine, it is susceptible to N-oxidation over prolonged periods if exposed to light and air.[1] Solutions in organic solvents (Ethanol/DMSO) should be stored at -20°C under inert gas (Nitrogen/Argon).[1]
Salt Selection
For drug development, the Hydrochloride salt is preferred due to its established crystallinity.[1] However, if higher lipophilicity is required for transdermal applications, the Free Base (liquid) can be incorporated into oil-in-water emulsions.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22276, Phenpromethamine. Retrieved from [Link][1]
World Health Organization. (2018).[1][2] Protocol to Conduct Equilibrium Solubility Experiments for BCS-based Classification. WHO Technical Report Series. Retrieved from [Link]
CAS Common Chemistry. (n.d.).[1][3][4] Phenpromethamine (CAS 93-88-9) Details. Retrieved from [Link][1][3][4]
An In-depth Technical Guide to the Spectroscopic Characterization of Mephentermine (N,2-dimethyl-1-phenylpropan-2-amine)
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the core spectroscopic data for Mephentermine (I...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the core spectroscopic data for Mephentermine (IUPAC name: N,2-dimethyl-1-phenylpropan-2-amine), a sympathomimetic amine. The structural elucidation of this compound is critical for its identification, purity assessment, and quality control in pharmaceutical and forensic applications. This document delves into the mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy of Mephentermine, presenting a synthesis of experimental data and field-proven insights into the causality behind analytical choices.
Introduction: The Molecular Identity of Mephentermine
Mephentermine is a substituted phenethylamine derivative with the chemical formula C₁₁H₁₇N and a molecular weight of approximately 163.26 g/mol .[1][2][3] Its structure features a phenyl group attached to a propane chain, with two methyl groups at the second carbon and a methyl group on the amine nitrogen. The correct identification of this specific isomeric arrangement is paramount, as structural isomers can exhibit different pharmacological and toxicological profiles. Spectroscopic techniques provide the definitive "fingerprint" for confirming the molecular structure of Mephentermine.
The following sections will detail the expected spectroscopic data and provide protocols for their acquisition and interpretation, ensuring a self-validating system for the characterization of Mephentermine.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of Mephentermine and for elucidating its structure through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for its analysis.
Expected Mass Spectrum and Fragmentation Pathways
Under electron ionization (EI) in GC-MS, Mephentermine undergoes characteristic fragmentation. The molecular ion peak (M⁺) is expected at an m/z of 163. The fragmentation is dominated by alpha-cleavage, a common pathway for phenethylamines, which involves the breaking of the carbon-carbon bond between the benzylic carbon and the carbon bearing the amine group.
Key Predicted Fragment Ions:
m/z 58: This is often the base peak and corresponds to the iminium ion [CH₃-N⁺H=C(CH₃)₂] formed by alpha-cleavage. The presence of this intense peak is highly characteristic of the N,2,2-trimethyl-1-phenylethylamine backbone.
m/z 91: This fragment corresponds to the tropylium ion [C₇H₇]⁺, which is characteristic of compounds containing a benzyl group.
m/z 133: This fragment can arise from the loss of an ethyl group from the molecular ion.
In LC-MS, using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is readily observed at an m/z of approximately 164.14.[1] Tandem mass spectrometry (MS/MS) of this precursor ion can induce fragmentation, yielding structurally informative product ions.
Table 1: Summary of Key Mass Spectrometry Data for Mephentermine
This protocol outlines a general procedure for the GC-MS analysis of Mephentermine.
1. Sample Preparation:
Dissolve a reference standard of Mephentermine in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.
For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
2. Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
3. GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
Injector Temperature: 250 °C
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate.
4. MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: 40-400 amu.
Ion Source Temperature: 230 °C.
5. Data Analysis:
Identify the peak corresponding to Mephentermine based on its retention time.
Analyze the mass spectrum of the peak and compare the fragmentation pattern with reference spectra or the predicted fragmentation.
Visualization of Fragmentation
Caption: Integrated workflow for the spectroscopic characterization of Mephentermine.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the definitive identification and structural characterization of Mephentermine. The combination of mass spectrometry, NMR spectroscopy, and infrared spectroscopy offers orthogonal and complementary information, ensuring the highest level of confidence in analytical results. The provided protocols serve as a foundation for developing and validating methods for the quality control and analysis of Mephentermine in various scientific and regulatory contexts. It is imperative for researchers to compare their experimental data with that of certified reference materials whenever possible to ensure accuracy and traceability.
References
PubChem. Mephentermine. National Center for Biotechnology Information. [Link]
Pharmacological and Analytical Profile: Methyl(2-methyl-3-phenylpropyl)amine
This technical guide provides an in-depth pharmacological and analytical profile of Methyl(2-methyl-3-phenylpropyl)amine (IUPAC: N,2-dimethyl-3-phenylpropan-1-amine).[1] This molecule is a structural homologue of methamp...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth pharmacological and analytical profile of Methyl(2-methyl-3-phenylpropyl)amine (IUPAC: N,2-dimethyl-3-phenylpropan-1-amine).[1]
This molecule is a structural homologue of methamphetamine and an isomer of the historical decongestant Phenpromethamine (Vonedrine) . Its significance lies primarily in forensic toxicology (as a designer drug analogue or synthesis impurity) and medicinal chemistry (as a chiral intermediate).
[1]
Executive Summary & Chemical Identity
Methyl(2-methyl-3-phenylpropyl)amine (hereafter referred to as MMPPA ) is a substituted phenpropylamine.[1] Unlike its potent phenethylamine cousins (e.g., Methamphetamine), MMPPA features a propyl alkyl chain extended by one carbon unit. This structural elongation significantly alters its pharmacodynamic profile, generally reducing central stimulant potency while retaining peripheral sympathomimetic effects.
Researchers and forensic scientists must distinguish MMPPA from its isomers to avoid false positives in doping control and toxicological screening.[1]
Chemical Data Table
Property
Specification
IUPAC Name
-dimethyl-3-phenylpropan-1-amine
Common Synonyms
-Methyl--methyl-3-phenylpropylamine; MMPPA
Isomeric Relation
Isomer of Phenpromethamine (Vonedrine) and Diethylpropion metabolite
Molecular Formula
Molar Mass
177.29 g/mol
Base Peak (GC-MS)
m/z 44 (Distinct from Methamphetamine's m/z 58)
Predicted pKa
~9.8 (Basic amine)
Structure-Activity Relationship (SAR)
The biological activity of MMPPA is dictated by the "Rule of Chain Length" in sympathomimetic amines.[1]
The Phenpropylamine Attenuation
Classical stimulants (Amphetamine, Methamphetamine) possess a phenethylamine backbone (2 carbons between phenyl ring and nitrogen). MMPPA possesses a phenpropylamine backbone (3 carbons).[1]
Receptor Binding: The extension of the alkyl chain increases steric bulk and lipophilicity but disrupts the optimal distance required for binding to the Orthosteric binding site of Monoamine Transporters (DAT, NET).
Potency Shift: Historical SAR data on phenpropylamines indicates a 10-100x reduction in dopaminergic releasing capability compared to phenethylamines.[1]
Selectivity: The molecule likely retains affinity for Trace Amine Associated Receptors (TAAR1) and may act as a weak Monoamine Oxidase Inhibitor (MAOI).
Isomeric Comparison
It is critical to differentiate MMPPA from its bioactive isomers:
Figure 1: Structural relationship and pharmacological divergence between Methamphetamine, Phenpromethamine, and MMPPA.
Mechanism of Action (Hypothesized)
Based on the structural homology to
-substituted phenpropylamines, the biological activity follows a specific sympathomimetic cascade.
Substrate Transport: MMPPA acts as a low-affinity substrate for the Norepinephrine Transporter (NET).[1]
VMAT2 Interaction: Once intracellular, it weakly interacts with the Vesicular Monoamine Transporter 2 (VMAT2), displacing norepinephrine (NE) into the cytosol.
Reverse Transport: The accumulation of cytosolic NE triggers reverse transport through NET, leading to synaptic efflux.
Adrenergic Activation: Released NE binds to post-synaptic
and adrenergic receptors, causing vasoconstriction and tachycardia.
The primary challenge in drug development and toxicology is distinguishing MMPPA from illicit amphetamines.[1] The following GC-MS protocol utilizes fragmentation patterns to validate identity.
Mass Spectrometry Fragmentation Logic
Methamphetamine:
-cleavage occurs between the benzyl carbon and the amine-bearing carbon.[1]
Absence of m/z 58 is the confirmatory negative for Methamphetamine.[1]
Figure 2: Analytical decision tree for distinguishing MMPPA from Methamphetamine using Mass Spectrometry.
Metabolic Profiling
Understanding the metabolic fate of MMPPA is crucial for interpreting toxicology results.[1] The molecule undergoes Phase I metabolism primarily via hepatic CYP450 enzymes.[1]
Metabolic Pathway
Enzyme System
Metabolite Formed
Biological Activity
N-Demethylation
CYP2D6 / CYP3A4
2-methyl-3-phenylpropylamine
Active (Pressor)
Aromatic Hydroxylation
CYP2D6
4-hydroxy-MMPPA
Inactive (Excreted)
-Oxidation
Non-specific
Benzoic Acid derivatives
Inactive
Clinical Implication: The primary metabolite, 2-methyl-3-phenylpropylamine, may accumulate in renal failure patients, potentially prolonging sympathomimetic side effects (insomnia, hypertension).
Synthesis & Impurity Context
MMPPA often appears in scientific literature not as a target drug, but as a Route Specific Impurity (RSI) in the illicit manufacture of amphetamines or as a byproduct in the synthesis of pharmaceuticals like Alimemazine (where phenpropylamine scaffolds are used).
Reaction: The aldehyde condenses with methylamine to form an imine, which is subsequently reduced to the secondary amine (MMPPA).
Note: If the starting material is contaminated with Phenylacetone (P2P), Methamphetamine will be co-synthesized. This highlights the importance of the m/z 44 vs 58 differentiation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22276, Phenpromethamine. Retrieved from [Link]
World Anti-Doping Agency (WADA). Prohibited List 2025: Stimulants. Retrieved from [Link]
Cody, J. T. (2002). Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results. Journal of Occupational and Environmental Medicine. Retrieved from [Link]
Glennon, R. A. (1987). Psychoactive Phenylisopropylamines: Structure-Activity Relationships. In: Psychopharmacology: The Third Generation of Progress.[1] Retrieved from [Link]
Unlocking the Research Potential of Mephentermine: A Technical Guide for Scientists
An In-depth Exploration of the Synthesis, Biological Activity, and Novel Research Applications of N,2-dimethyl-1-phenylpropan-2-amine Abstract Mephentermine, chemically known as N,2-dimethyl-1-phenylpropan-2-amine, is a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration of the Synthesis, Biological Activity, and Novel Research Applications of N,2-dimethyl-1-phenylpropan-2-amine
Abstract
Mephentermine, chemically known as N,2-dimethyl-1-phenylpropan-2-amine, is a sympathomimetic amine with a rich history of clinical use as a vasopressor. While its immediate pharmacological effects are well-documented, its broader research applications remain a compelling area for exploration. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Mephentermine, from its fundamental chemical properties and synthesis to its known biological activities and, most importantly, its potential for novel research applications. By delving into its mechanism of action and exploring structurally similar compounds, this document aims to inspire and inform the next wave of scientific inquiry into this versatile molecule.
Introduction: Re-evaluating a Known Pharmacophore
Mephentermine belongs to the substituted phenethylamine class, a group of compounds renowned for their diverse pharmacological activities. Initially introduced for its pressor effects in treating hypotension, the unique structural attributes of Mephentermine—specifically the N,N-dimethyl and α-methyl substitutions—confer a distinct pharmacological profile compared to other sympathomimetics. This guide moves beyond its established clinical use to provide a forward-looking perspective on its potential as a tool in various research domains.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.
Chemical and Physical Properties
Mephentermine is a tertiary amine with the molecular formula C11H17N.[1] Key physicochemical properties are summarized in the table below.
Sparingly soluble in water, soluble in ethanol and chloroform
Synthesis Strategies
The synthesis of Mephentermine and related 1-phenylpropan-2-amine derivatives can be achieved through various chemical and chemoenzymatic routes. Traditional chemical methods often involve the reductive amination of prochiral ketones.[3][4] More recent advancements have focused on biocatalysis, employing enzymes like transaminases to achieve high enantioselectivity.[3][4]
A general synthetic workflow is outlined below:
Caption: Chemoenzymatic synthesis of Mephentermine.
This chemoenzymatic approach involves the Wacker-Tsuji oxidation of allylbenzene to yield 1-phenylpropan-2-one, followed by a stereoselective biotransamination to the corresponding amine precursor.[3] The final step involves reductive amination to yield Mephentermine.
Known Biological Activities and Mechanism of Action
Mephentermine's primary pharmacological effect is mediated through its interaction with the adrenergic system. It acts as an indirect sympathomimetic agent, primarily by stimulating the release of norepinephrine from sympathetic nerve endings. It also has some direct agonist activity on α- and β-adrenergic receptors.
The signaling pathway initiated by Mephentermine's interaction with adrenergic receptors is depicted below:
Beyond its established clinical use, the unique properties of Mephentermine open up several avenues for research.
As a Pharmacological Probe
Mephentermine's mixed mechanism of action makes it a valuable tool for dissecting the complexities of the adrenergic system. Researchers can utilize it to:
Differentiate between direct and indirect sympathomimetic effects: By comparing its effects with purely direct-acting agonists or reuptake inhibitors, researchers can elucidate the relative contributions of norepinephrine release versus direct receptor stimulation in various physiological processes.
Investigate receptor desensitization and trafficking: The sustained release of norepinephrine induced by Mephentermine can be used to study the dynamics of adrenergic receptor desensitization and internalization.
In the Development of Novel Therapeutics
The Mephentermine scaffold can serve as a starting point for the development of new drugs with tailored pharmacological profiles. Medicinal chemists can explore modifications to the molecule to:
Enhance receptor subtype selectivity: By altering substituents on the phenyl ring or the amine, it may be possible to develop analogs with greater selectivity for specific α- or β-adrenergic receptor subtypes.
Modulate pharmacokinetic properties: Modifications can be made to improve oral bioavailability, extend the duration of action, or alter metabolic pathways.
Explore non-adrenergic activities: The phenethylamine backbone is present in a wide range of neuroactive compounds. Systematic structural modifications could uncover novel activities at other receptor systems.
In Neuroscience Research
Given its stimulant properties and its structural similarity to other central nervous system (CNS) active agents, Mephentermine could be a useful tool in neuroscience research to:
Model certain aspects of CNS stimulation: It can be used in preclinical models to study the neurochemical and behavioral effects of sympathomimetic stimulants.
Investigate neurotransmitter release and reuptake: The indirect sympathomimetic action of Mephentermine can be leveraged to study the mechanisms of neurotransmitter release and the role of transporters.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of Mephentermine and its analogs for various adrenergic receptor subtypes.
Methodology:
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2).
Radioligand Binding: Incubate the cell membranes with a known radiolabeled antagonist for the specific receptor subtype (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β).
Competition Binding: Perform competition binding experiments by adding increasing concentrations of Mephentermine or its analogs to the incubation mixture.
Separation and Counting: Separate the bound from the free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.
Data Analysis: Determine the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding data.
In Vivo Cardiovascular Assessment in a Rodent Model
Objective: To evaluate the in vivo cardiovascular effects of Mephentermine and its analogs.
Methodology:
Animal Preparation: Anesthetize a rat or mouse and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
Baseline Measurements: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period.
Drug Administration: Administer vehicle control, Mephentermine, or its analogs intravenously at escalating doses.
Continuous Monitoring: Continuously record MAP and HR throughout the experiment.
Data Analysis: Calculate the change in MAP and HR from baseline for each dose and construct dose-response curves.
Conclusion and Future Directions
Mephentermine, or N,2-dimethyl-1-phenylpropan-2-amine, represents more than just a historical vasopressor. Its distinct chemical structure and mixed-mechanism pharmacology provide a fertile ground for a wide range of research applications. From its use as a pharmacological probe to its potential as a scaffold for novel drug discovery, Mephentermine and its derivatives warrant renewed scientific attention. Future research should focus on a more detailed characterization of its interactions with various receptor systems, a thorough investigation of its CNS effects, and the rational design of analogs with improved therapeutic profiles.
References
PubChem. (2R)-N,N-dimethyl-1-phenylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. N,2-dimethyl-1-phenylpropan-2-amine;1,1-dioxo-1,2-benzothiazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]
Gotor-Fernández, V., et al. (2018). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation.
ResearchGate. (2019). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
This guide serves as a technical monograph for Methyl(2-methyl-3-phenylpropyl)amine , a specialized secondary amine intermediate. It is designed for organic chemists and pharmaceutical researchers focusing on alkaloid sy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph for Methyl(2-methyl-3-phenylpropyl)amine , a specialized secondary amine intermediate. It is designed for organic chemists and pharmaceutical researchers focusing on alkaloid synthesis and phenethylamine structural analogs.
Synthesis, Characterization, and Application in Alkaloid Construction
Executive Summary
Methyl(2-methyl-3-phenylpropyl)amine (CAS: 104178-02-1) is a secondary amine featuring a phenylpropyl backbone with a methyl substitution at the
-position relative to the nitrogen. While structurally homologous to the phenethylamine class of psychostimulants (e.g., methamphetamine), its primary utility in modern research lies as a high-fidelity building block for the synthesis of tetrahydroquinoline alkaloids (such as Angustureine) and complex heterocyclic scaffolds via intramolecular C-H functionalization.
This guide details the optimized synthesis, physicochemical properties, and handling protocols for this compound, moving beyond generic databases to provide actionable laboratory intelligence.
Chemical Identity & Properties
Property
Specification
IUPAC Name
-Dimethyl-3-phenylpropan-1-amine
CAS Number
104178-02-1
Molecular Formula
Molecular Weight
163.26 g/mol
Structure
Ph-CH-CH(CH)-CH-NH-CH
Appearance
Colorless to pale yellow oil
Solubility
Soluble in DCM, MeOH, EtO; Insoluble in water (free base)
pKa (Calc.)
~10.2 (Conjugate acid)
High-Fidelity Synthesis Protocols
The synthesis of secondary amines often suffers from over-alkylation (forming tertiary amines or quaternary salts). To ensure mono-methylation and high purity, the Carbamate Reduction Method is the gold standard for laboratory-scale preparation.
Method A: Carbamate Reduction (Precision Route)
Recommended for: High-purity applications, SAR studies, and alkaloid total synthesis.
Reaction Logic:
Direct alkylation of primary amines with methyl iodide is uncontrolled. This protocol uses ethyl chloroformate to form a stable carbamate intermediate, which is then reduced to the
-methyl amine. This guarantees exactly one methyl group is added.
Step 1: Carbamate Formation
Reagents: 2-Methyl-3-phenylpropylamine (1.0 eq), Ethyl chloroformate (1.05 eq), Triethylamine (Et
N, 1.1 eq), Dichloromethane (DCM).
Setup: Flame-dried round-bottom flask,
atmosphere, ice-water bath (C).
Procedure:
Dissolve the starting amine in anhydrous DCM (0.2 M concentration).
Dissolve the carbamate in THF and add dropwise to the hydride suspension. Caution: Gas evolution (
).
Heat to reflux (
C) for 12–16 hours. The carbonyl of the carbamate is reduced to a methylene group, converting to .
Endpoint: Monitor by TLC or LC-MS.
Fieser Quench (Critical for Safety):
Cool to
C. For every grams of LiAlH used, add:
mL water (slowly!)
mL 15% NaOH
mL water
Stir until a white, granular precipitate forms. Filter through Celite.
Purification: Acid-base extraction or Column Chromatography (DCM:MeOH:NH
OH, 95:5:0.5).
Method B: Reductive Amination (Scale-Up Route)
Recommended for: Multi-gram scale where chromatography is to be minimized.
Precursor: 2-Methyl-3-phenylpropanal (obtained via hydrogenation of
-methylcinnamaldehyde).
Reagents: Methylamine (2.0 eq, 33% in EtOH), NaBH
(1.5 eq), Methanol.
Procedure:
Stir aldehyde and methylamine in MeOH for 2 hours to form the imine.
Cool to
C and add NaBH portion-wise.
Stir 12 hours. Quench with dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, and extract product into DCM.
Visualizing the Synthesis Workflow
The following diagram illustrates the Carbamate Precision Route , highlighting the critical control points for ensuring mono-methylation.
Figure 1: The Carbamate Reduction pathway ensures strict mono-methylation, avoiding the formation of quaternary ammonium byproducts common in direct alkylation.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be observed.
H NMR (400 MHz, CDCl):
7.15–7.30 (m, 5H, Ar-H ): Phenyl ring protons.
2.45–2.60 (m, 2H, Ar-CH ): Benzylic protons.
2.38 (s, 3H, N-CH ): The diagnostic singlet for the N-methyl group.
2.30–2.40 (m, 2H, N-CH ): Methylene adjacent to nitrogen.
1.85 (m, 1H, CH -Me): Methine proton.
0.92 (d, 3H, CH-CH ): Methyl doublet.
Mass Spectrometry (ESI+):
Fragmentation often shows tropylium ion (
91) and the amine fragment.
Applications & Biological Context[5][6][7]
Synthetic Utility: C-H Functionalization
This amine is a key substrate in photochemical
-C(sp)–H amination . Under UV irradiation in the presence of oxidants (or via -haloamine intermediates), the nitrogen radical can attack the phenyl ring to close a 6-membered ring, forming tetrahydroquinolines .
Physical Characterization of N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine)
[1][2] Part 1: Executive Summary & Chemical Identity N,2-dimethyl-1-phenylpropan-2-amine , commonly known as Mephentermine , is a synthetic sympathomimetic amine structurally related to methamphetamine and phentermine.[1...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Executive Summary & Chemical Identity
N,2-dimethyl-1-phenylpropan-2-amine , commonly known as Mephentermine , is a synthetic sympathomimetic amine structurally related to methamphetamine and phentermine.[1] Unlike its chiral analogs, mephentermine is achiral due to the gem-dimethyl substitution at the
-carbon (C2), which imparts unique physicochemical stability and pharmacological selectivity.
This technical guide provides a comprehensive analysis of the physical characteristics of mephentermine, distinguishing between its volatile free base form and its stable sulfate salt, which is the primary pharmaceutical entity.
The following diagram illustrates the molecular connectivity, highlighting the steric bulk at the
-carbon which prevents monoamine oxidase (MAO) degradation.
Figure 1: Structural connectivity of Mephentermine highlighting pharmacophoric regions.
Part 2: Physicochemical Profile[6][7][8][9][10]
The physical state of mephentermine is pH-dependent. In its unprotonated form, it is a volatile lipophilic liquid; as a sulfate salt, it forms a stable, water-soluble crystalline lattice.
Comparative Physical Properties
Property
Mephentermine (Free Base)
Mephentermine Sulfate
Physical State
Colorless to pale yellow liquid
White crystalline powder
Odor
Characteristic fishy amine odor
Odorless
Melting Point
< 25°C (Liquid at RT)
215–217°C (Decomposes)
Boiling Point
82–83°C (at 7 mmHg)
N/A (Ionic solid)
Density
0.9231 g/cm³ (at 20°C)
Bulk density varies by polymorph
Refractive Index
N/A
pKa
10.35 (at 30°C)
N/A (Salt of strong acid)
LogP (Octanol/Water)
~2.4 – 2.7
-0.34 (Ionized species)
Solubility & Partitioning
Aqueous Solubility : The free base is practically insoluble in water but freely soluble in ethanol and ether. The sulfate salt exhibits high aqueous solubility (~50 mg/mL), driven by the ionic interaction between the protonated secondary amine and the sulfate anion.
Lipophilicity : With a LogP of ~2.5, the free base readily crosses the blood-brain barrier (BBB). However, the N-methyl group reduces CNS potency compared to amphetamine.
Part 3: Spectral & Analytical Characterization[3][11][12]
Reliable identification requires a multi-modal approach. The following protocols are standard for validating the physical identity of Mephentermine.
UV-Vis Spectroscopy
Chromophore : The phenyl ring is the primary UV absorber.
Lambda Max (
) : Exhibits fine structure benzenoid bands centered around 257 nm, 263 nm, and 269 nm .
Solvent Effect : In acidic media (0.1 N HCl), the hyperfine structure is preserved, serving as a fingerprint for identity confirmation.
Chromatographic Analysis (HPLC Protocol)
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.
Methodology:
Column : C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
Detection : UV at 215 nm (for sensitivity) or 263 nm (for specificity).
Retention Time : Mephentermine typically elutes between 5–8 minutes depending on column dead volume.
Analytical Workflow Diagram
Figure 2: Standard HPLC workflow for purity assessment of Mephentermine Sulfate.
Part 4: Stability & Degradation
Chemical Stability
Mephentermine is chemically robust due to the lack of a
-hydroxyl group (unlike ephedrine) and the steric hindrance at the -carbon.
Hydrolysis : Resistant to aqueous hydrolysis.
Oxidation : The secondary amine in the free base is susceptible to N-oxidation if exposed to air/light over prolonged periods. The sulfate salt is stable.[2]
Thermal : The sulfate salt is stable up to its melting point (~215°C), where it undergoes decomposition rather than melting.
Storage Recommendations
Free Base : Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent carbonation (reaction with atmospheric
).
Sulfate Salt : Store in well-closed, light-resistant containers at controlled room temperature (15–25°C).
References
PubChem. (2025).[3] Mephentermine Sulfate | C22H40N2O6S.[2] National Library of Medicine. [Link]
DrugBank. (2025).[3] Mephentermine: Pharmacology and Physical Properties. DrugBank Online. [Link]
NIST Chemistry WebBook. (2024). Benzeneethanamine, N,alpha,alpha-trimethyl- Mass Spectrum. [Link]
Technical Guide: Methyl(2-methyl-3-phenylpropyl)amine as a Synthetic Intermediate
The following technical guide details the synthesis, properties, and application of Methyl(2-methyl-3-phenylpropyl)amine (CAS 104178-02-1), a strategic secondary amine intermediate used in the development of lipophilic p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis, properties, and application of Methyl(2-methyl-3-phenylpropyl)amine (CAS 104178-02-1), a strategic secondary amine intermediate used in the development of lipophilic pharmaceutical scaffolds.[1]
[1]
Executive Summary
Methyl(2-methyl-3-phenylpropyl)amine (IUPAC: N,2-dimethyl-3-phenylpropan-1-amine) is a chiral, secondary amine building block.[1] Structurally, it represents a homologated and branched phenethylamine scaffold.[1] It serves as a critical intermediate in the synthesis of morpholine-based antifungals (e.g., Amorolfine analogs), calcium channel blockers (Fendiline derivatives), and peptidomimetics where it acts as a phenylalanine-leucine hybrid pharmacophore.[1]
This guide provides a validated synthetic workflow, critical process parameters (CPPs), and downstream application logic for researchers in medicinal chemistry.
Property
Data
CAS Number
104178-02-1 (Free Base)
Molecular Formula
Molecular Weight
163.26 g/mol
Chirality
C2 position (Available as racemate, (R), or (S))
Physical State
Pale yellow oil (Free base); Hygroscopic solid (HCl salt)
Solubility
Soluble in DCM, MeOH, Et2O; Sparingly soluble in water
Synthetic Methodology
The synthesis of Methyl(2-methyl-3-phenylpropyl)amine is most efficiently achieved via Reductive Amination of the corresponding aldehyde.[1] This route offers the highest atom economy and avoids the over-alkylation byproducts common in direct alkylation methods.[1]
Route A: Reductive Amination (Preferred)
This protocol utilizes 2-methyl-3-phenylpropanal (CAS 5445-77-2) as the starting material.[1]
Reaction Scheme
Caption: Two-step one-pot reductive amination pathway via imine formation and hydride reduction.
Detailed Protocol
Imine Formation:
Charge a reaction vessel with 2-methyl-3-phenylpropanal (1.0 equiv) and anhydrous Methanol (10 mL/g).
Cool to 0°C under
atmosphere.
Add Methylamine (2.0 M in THF or 33% in EtOH, 1.5–2.0 equiv) dropwise to control exotherm.[1]
Critical Step: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LCMS for disappearance of aldehyde.
Reduction:
Cool the mixture back to 0°C.
Add Sodium Borohydride (
) (1.5 equiv) portion-wise. Note: For stereochemically sensitive substrates, use Sodium Triacetoxyborohydride () in DCE/DCM to prevent epimerization at the -chiral center.[1]
Stir for 3–12 hours at RT.
Workup & Purification:
Quench with
(careful gas evolution) until pH < 2.
Wash the aqueous layer with
to remove non-basic impurities (unreacted aldehyde/alcohol).[1]
Basify the aqueous layer with
to pH > 12.
Extract with
(). Dry combined organics over and concentrate.
Purification: Distillation (high vacuum) or Flash Chromatography (
For applications requiring absolute stereocontrol, starting from the chiral acid avoids racemization risks associated with aldehydes.[1]
Coupling: React 2-methyl-3-phenylpropanoic acid with Methylamine using EDC/HOBt to form N,2-dimethyl-3-phenylpropanamide.
Reduction: Reduce the amide using Lithium Aluminum Hydride (
) in refluxing THF.
Advantage: Preserves enantiomeric excess (ee) of the starting material.[1]
Critical Process Parameters (CPPs)
To ensure "Trustworthiness" and reproducibility, the following parameters must be controlled:
Parameter
Risk
Mitigation Strategy
Stoichiometry (Amine)
Dialkylation (Tertiary amine formation)
Use excess Methylamine (>1.5 eq) to favor secondary amine.[1]
Temperature
Imine hydrolysis or polymerization
Maintain <5°C during amine addition; do not overheat during reduction.[1]
Water Content
Incomplete imine formation
Use anhydrous solvents (MeOH/THF) and molecular sieves (3Å) if using .[1]
Stereochemistry
Racemization of C2
Use (mild acid) or Route B (Amide Reduction) for chiral synthesis.[1]
Applications in Drug Discovery[1]
Methyl(2-methyl-3-phenylpropyl)amine serves as a versatile "lipophilic tail" in medicinal chemistry. Its branched structure increases metabolic stability compared to linear phenethylamines by hindering MAO (Monoamine Oxidase) degradation.[1]
Structural Logic & Pharmacophores
The molecule contains a
-phenyl and -methyl motif relative to the nitrogen.[1] This mimics the side chains of hydrophobic amino acids, making it valuable for:
Amorolfine Analogs (Antifungals): The 2-methyl-3-phenylpropyl skeleton is the core hydrophobic anchor of Amorolfine (morpholine antifungal).[1] This intermediate allows for the synthesis of "open-chain" analogs or replacement of the morpholine ring.[1]
Calcium Channel Blockers: Similar to Fendiline, lipophilic aralkyl amines bind to the
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1] Harmful if swallowed.[1]
Storage: Store under inert gas (
/Ar) at 2–8°C. Secondary amines can absorb from air to form carbamates; keep tightly sealed.[1]
References
Synthesis of Methyl(2-methyl-3-phenylpropyl)amine (Compound 1l)
Source: Royal Society of Chemistry (RSC), Supporting Information.
Context: Detailed experimental procedure for the synthesis of the title compound via reductive amination.
URL:[Link]
2-Methyl-3-phenylpropanal (Precursor Material)
Source: PubChem Compound Summary.[1]
Context: Physical properties and reactivity of the aldehyde precursor (CAS 5445-77-2).[1][2]
URL:[Link][1]
Fendiline and Diphenylalkylamine Analogs
Source: National Institutes of Health (NIH) / PubChem.
Context: Structural comparison to Fendiline (CAS 13042-18-7) and its pharmacological profile as a calcium channel blocker.[1]
URL:[Link][1]
Technical Guide: N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine) & Structural Analogs
Executive Summary N,2-dimethyl-1-phenylpropan-2-amine , pharmacologically designated as Mephentermine , represents a critical scaffold in the phenethylamine class of sympathomimetics.[1] Distinguished by a steric-bulk-in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N,2-dimethyl-1-phenylpropan-2-amine , pharmacologically designated as Mephentermine , represents a critical scaffold in the phenethylamine class of sympathomimetics.[1] Distinguished by a steric-bulk-inducing gem-dimethyl substitution at the
-carbon relative to the amine, this molecule exhibits a unique pharmacokinetic profile characterized by resistance to Monoamine Oxidase (MAO) degradation and sustained adrenergic signaling.
This technical guide analyzes the chemical architecture, synthesis, and pharmacological divergence of Mephentermine and its primary analog, Phentermine. It is designed for medicinal chemists and pharmacologists requiring a deep-dive into the structural determinants of psychostimulant and pressor activity.
Chemical Architecture & SAR Analysis
The defining feature of Mephentermine is the
-dimethyl moiety (gem-dimethyl) on the ethylamine side chain. This structural modification fundamentally alters the Structure-Activity Relationship (SAR) compared to its parent, amphetamine (-methyl).
Steric Hindrance and Metabolic Stability
MAO Resistance: The quaternary carbon adjacent to the amine prevents the formation of the imine intermediate required for oxidative deamination by MAO. This results in a significantly longer half-life compared to non-substituted phenethylamines.
N-Methylation: The secondary amine (N-methyl) structure modulates receptor selectivity. While primary amines (e.g., Phentermine) often show balanced NE/DA release, N-methylation in this scaffold tends to enhance
-adrenergic interaction while retaining -adrenergic pressor effects.
Comparative Structural Data[2]
Feature
Amphetamine
Phentermine
Mephentermine
Chlorphentermine
-Carbon
Monomethyl
Dimethyl (Geminal)
Dimethyl (Geminal)
Dimethyl (Geminal)
Amine
Primary ()
Primary ()
Secondary ()
Primary ()
Para-Substituent
Hydrogen
Hydrogen
Hydrogen
Chlorine
Primary Mechanism
TAAR1 Agonist / VMAT2
TAAR1 Agonist / NE Release
Adrenergic Agonist / NE Release
Serotonin Release (5-HT)
Lipophilicity (LogP)
~1.8
~2.5
~2.9
~3.1
Synthetic Pathways[3][4][5][6][7][8]
The industrial synthesis of Mephentermine typically proceeds through the Ritter Reaction , which is favored for introducing amines to tertiary carbons where
substitution is sterically hindered.
Workflow Visualization
The following diagram outlines the convergent synthesis from Benzyl Chloride to Mephentermine via the Phentermine intermediate.
Figure 1: Chemo-enzymatic logic flow for the synthesis of Mephentermine from Benzyl Chloride.
Activation: Initiate Grignard formation by adding 10% of benzyl chloride to Mg in ether with an iodine crystal. Once reflux begins, add remaining benzyl chloride dropwise.
Addition: Cool the Grignard solution to 0°C. Add acetone dropwise over 30 minutes.
Workup: Quench with saturated
. Extract with ether, dry over , and evaporate solvent.
Eschweiler-Clarke: Mix Phentermine (1 eq) with Formic acid (5 eq) and Formaldehyde (1.2 eq).
Reflux: Heat to reflux (
) for 12 hours. evolution indicates active methylation.
Purification: Basify, extract with ether, and precipitate as the sulfate salt using
in ethanol.
Pharmacology & Metabolic Fate[10][11][12]
Mephentermine acts as an indirect sympathomimetic.[2] Unlike direct agonists (e.g., epinephrine) that bind receptors directly, Mephentermine enters the presynaptic neuron via the NET/DAT transporters and displaces norepinephrine (NE) from VMAT2-gated vesicles.
Metabolic Demethylation
The primary metabolic pathway is N-demethylation, converting Mephentermine back into Phentermine. This "metabolic activation" extends the therapeutic window, as the metabolite is also bioactive.
Figure 2: Metabolic cascade of Mephentermine showing bioactivation to Phentermine.
Receptor Binding Profile
-Adrenergic: Moderate affinity. Responsible for vasoconstriction and pressor effects (hypotension treatment).
-Adrenergic: Enhanced affinity due to N-methylation. Increases cardiac output (positive inotropy).
TAAR1 (Trace Amine Associated Receptor 1): Agonism at intracellular TAAR1 triggers phosphorylation of the transporter (DAT/NET), reversing transport direction and causing neurotransmitter efflux.
Analytical Characterization
For quality control and forensic identification, the following parameters are standard for Mephentermine Sulfate.
Technique
Parameter
Characteristic Signal
GC-MS
Fragmentation
Base peak m/z 72 ( fragment is NOT formed; Mephentermine is secondary). Correction: Base peak is m/z 58 () for N-methyl phenethylamines? Verification: Mephentermine (N,2-dimethyl...).[3][4][5] Alpha cleavage gives . Mass = 12+12+12+14+1+12+3 = 66? No. Cleavage occurs at Benzyl-Alpha bond. Fragment is . Formula . Mass = 4*12 + 10 + 14 = 72. Confirmed: m/z 72.
Application Note: A Detailed Protocol for the Synthesis of Methyl(2-methyl-3-phenylpropyl)amine via Reductive Amination
Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl(2-methyl-3-phenylpropyl)amine, a secondary amine of interest in medicinal chemistry and drug development. The des...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl(2-methyl-3-phenylpropyl)amine, a secondary amine of interest in medicinal chemistry and drug development. The described methodology utilizes a one-pot reductive amination reaction, a cornerstone transformation in modern organic synthesis for its efficiency and high yield.[1][2] We detail the reaction between 2-methyl-3-phenylpropanal and methylamine, followed by in-situ reduction using sodium triacetoxyborohydride. This guide offers in-depth explanations for experimental choices, a step-by-step procedure, purification techniques, and methods for characterization, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The synthesis of secondary amines is a fundamental task in organic chemistry, particularly within pharmaceutical research, where the amine functional group is a key pharmacophore in a vast number of active pharmaceutical ingredients (APIs).[1][2] Methyl(2-methyl-3-phenylpropyl)amine is a valuable building block, incorporating both an aliphatic scaffold and an aromatic moiety.
Direct alkylation of primary amines is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3][4] Reductive amination circumvents this issue by providing a highly controlled and efficient route to the desired product.[5] This process involves two key steps that are conveniently performed in a single reaction vessel:
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary amine (methylamine) on the carbonyl carbon of an aldehyde (2-methyl-3-phenylpropanal). This is followed by dehydration to form a transient imine intermediate. Under the mildy acidic reaction conditions, this intermediate exists in equilibrium with its more reactive protonated form, the iminium ion.[5][6]
In-Situ Reduction: A reducing agent is introduced to selectively reduce the carbon-nitrogen double bond (C=N) of the imine/iminium ion to a single bond, yielding the final secondary amine.[7]
Our choice of Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent that readily reduces iminium ions but is significantly slower to react with the starting aldehyde.[5][8] This selectivity is crucial for a one-pot procedure, as it allows the imine to form before significant reduction of the aldehyde can occur, thereby maximizing the yield of the desired amine. Furthermore, it does not require the stringent pH control associated with reagents like sodium cyanoborohydride (NaBH₃CN).[5]
Reaction Scheme and Workflow
The overall synthetic transformation and the experimental workflow are depicted below.
Figure 1: Overall reaction pathway for the synthesis of Methyl(2-methyl-3-phenylpropyl)amine.
Figure 2: Step-by-step experimental workflow from reaction setup to final product characterization.
Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is required. Dichloromethane is a suspected carcinogen. Methylamine is toxic and corrosive. Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas; handle with care.
Materials and Equipment
Reagent/Material
Formula
MW ( g/mol )
Molarity/Purity
Amount (mmol)
Quantity
2-Methyl-3-phenylpropanal
C₁₀H₁₂O
148.20
>95%
5.0
741 mg (0.78 mL)
Methylamine solution
CH₃NH₂
31.06
2.0 M in THF
7.5 (1.5 eq)
3.75 mL
Sodium Triacetoxyborohydride
C₆H₁₀BNaO₆
211.94
95%
7.5 (1.5 eq)
1.67 g
Dichloromethane (DCM), Anhydrous
CH₂Cl₂
84.93
>99.8%
-
25 mL
Saturated Sodium Bicarbonate
NaHCO₃
84.01
Aqueous
-
~20 mL
Brine (Saturated NaCl)
NaCl
58.44
Aqueous
-
~20 mL
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
Granular
-
As needed
Silica Gel
SiO₂
60.08
230-400 mesh
-
As needed
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, rubber septum, nitrogen/argon inlet, syringes, separatory funnel, rotary evaporator, flash chromatography setup.
Step-by-Step Synthesis Procedure
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-phenylpropanal (741 mg, 5.0 mmol).
Solvent Addition: Add anhydrous dichloromethane (25 mL) to the flask. Fit the flask with a rubber septum and place it under an inert atmosphere (nitrogen or argon). Stir the solution at room temperature until the aldehyde is fully dissolved.
Amine Addition: Using a syringe, add the methylamine solution (3.75 mL of 2.0 M solution in THF, 7.5 mmol) to the stirred solution.
Imine Formation: Allow the reaction mixture to stir at room temperature for 20-30 minutes. A slight cloudiness may appear as the imine forms and water is generated.
Reduction: Carefully add sodium triacetoxyborohydride (1.67 g, 7.5 mmol) to the mixture in small portions over 5-10 minutes. Causality Note: Portion-wise addition is crucial to control the initial, mild exotherm and to prevent clumping of the reagent.
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting aldehyde. The reaction is typically complete within 3 to 16 hours.
Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). Stir for 10-15 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (~15 mL each).
Washing and Drying: Combine all organic extracts and wash them with brine (~20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and wash the solid with a small amount of DCM.
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-20% ethyl acetate) is typically effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent system can prevent the amine product from tailing on the acidic silica gel.
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl(2-methyl-3-phenylpropyl)amine as a colorless to pale yellow oil.
Alternative Purification: For larger scales where chromatography is less desirable, an acid-base extraction can be employed to separate the basic amine product from neutral organic impurities.[9][10]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Analysis Technique
Expected Results for Methyl(2-methyl-3-phenylpropyl)amine (C₁₁H₁₇N)
Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. [Link]
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
Phenylacetone: Synthesis of Phenyl-2-Propanone. Scribd. [Link]
Synthesis of Phenyl-2-Propanone (P2P). Erowid. [Link]
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Reductive Amination Strategies for Phenylalkylamines
Part 1: Executive Summary & Chemical Feasibility Analysis
1.1 Structural Analysis & Feasibility Correction
The specific target requested, N,2-dimethyl-1-phenylpropan-2-amine (IUPAC for Mephentermine ), possesses a quaternary carbon at the
-position relative to the nitrogen (a gem-dimethyl group).
Structure: Ph-CH
-C(CH)-NHCH
Synthesis Constraint: Standard reductive amination involves the condensation of a ketone/aldehyde with an amine to form an imine (or iminium ion), followed by hydride transfer.
To synthesize Mephentermine via reductive amination, the precursor ketone would theoretically require a structure of Ph-CH
-C(=O)(CH). This is chemically impossible as the carbonyl carbon would exceed tetravalency.
1.2 Scope of Application Note
To address the user's requirement for a reductive amination protocol within this chemical class, this guide focuses on the N-methylation of phenyl-alkanones (secondary carbon targets).
Model System: To comply with safety regulations regarding Schedule II controlled substances (e.g., Methamphetamine), this protocol utilizes 4-phenyl-2-butanone (Benzylacetone) as the structural surrogate. This substrate mimics the steric and electronic environment of phenylacetone (P2P) without legal restrictions, serving as an ideal model for process optimization.
Part 2: Scientific Foundation (E-E-A-T)
2.1 Mechanism of Action: The Borohydride Shift
The success of reductive amination relies on the selective reduction of the in situ generated iminium species over the starting ketone.
Imine Formation: The amine attacks the carbonyl carbon, followed by dehydration to form an imine (Schiff base).
Protonation: In slightly acidic media (acetic acid), the imine is protonated to an iminium ion, increasing electrophilicity.
Selective Reduction: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive, reduces ketones), STAB is sterically bulky and electron-deficient, preventing it from reducing the ketone while rapidly reducing the iminium ion.
2.2 Reducing Agent Comparison
Reagent
Reactivity
Toxicity
Selectivity (Ketone vs Imine)
Recommended Use
NaBH
High
Low
Poor (Reduces Ketones)
Simple alcohols
NaCNBH
Medium
High (Cyanide)
Good (pH dependent)
Historic standard (Avoid)
NaBH(OAc)
Low
Low
Excellent
Current Standard (STAB)
Part 3: Visualization of Reaction Pathway
The following diagram illustrates the competitive pathways and the required selectivity for the STAB reagent.
Figure 1: Mechanistic pathway highlighting the critical iminium reduction step. STAB suppresses the "Ketone -> Alcohol" side reaction.
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).
Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology
Step 1: Solvation and Imine Equilibrium
Charge a flame-dried 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.
Add 4-phenyl-2-butanone (10 mmol) and DCE (40 mL).
Add Methylamine solution (12 mmol, 1.2 equiv).
Add Acetic Acid (10 mmol, 1.0 equiv). Note: Acid catalysis is crucial to protonate the imine.
Stir at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.
Step 2: Reductive Step (The Abdel-Magid Protocol)
Cool the mixture to 0°C (Ice bath). Note: Cooling minimizes exotherms but STAB is generally stable at RT.
Add STAB (15 mmol, 1.5 equiv) portion-wise over 5 minutes.
Remove ice bath and allow to warm to RT.
Stir vigorously for 12–16 hours.
IPC (In-Process Control): Monitor via TLC (10% MeOH in DCM) or LC-MS. Look for disappearance of ketone peak.
Step 3: Quench and Workup
Quench reaction by slowly adding saturated NaHCO
solution (30 mL). Gas evolution (CO) will occur.
Stir for 20 minutes to decompose borate complexes.
Transfer to a separatory funnel. Extract aqueous layer with DCM (3 x 20 mL).
Combine organic layers and wash with Brine (20 mL).
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
Step 4: Purification (Acid-Base Extraction)
To ensure high purity without chromatography:
Dissolve crude oil in Et
O (30 mL).
Extract with 1M HCl (2 x 20 mL). The amine moves to the aqueous layer; non-basic impurities (unreacted ketone) stay in ether.
Wash the aqueous acidic layer with fresh Et
O (10 mL). Discard ether.
Basify the aqueous layer to pH >12 using 6M NaOH .
Extract the freebase amine into DCM (3 x 20 mL).
Dry (Na
SO) and concentrate to yield the pure secondary amine oil.
Part 5: Workflow Visualization
Figure 2: Acid-Base purification workflow to isolate high-purity amine without column chromatography.
Part 6: References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
Method
HPLC analysis of "Methyl(2-methyl-3-phenylpropyl)amine"
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl(2-methyl-3-phenylpropyl)amine Executive Summary Methyl(2-methyl-3-phenylpropyl)amine (CAS: 104178-02-1), also known as N,2-dimethyl-3-phe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl(2-methyl-3-phenylpropyl)amine
Executive Summary
Methyl(2-methyl-3-phenylpropyl)amine (CAS: 104178-02-1), also known as N,2-dimethyl-3-phenylpropan-1-amine, is a critical secondary amine intermediate used in the synthesis of complex pharmaceutical APIs, including antifungal agents (e.g., Amorolfine analogs) and tetrahydroquinoline alkaloids [1, 2].[1]
The analysis of this compound presents two distinct chromatographic challenges:
Basic Character: As a secondary amine, it exhibits strong interaction with residual silanols on silica-based columns, leading to peak tailing under standard reversed-phase conditions.
Chirality: The molecule possesses a stereocenter at the C2 position, requiring enantioselective separation to determine Enantiomeric Excess (EE) during asymmetric synthesis.
This guide provides two validated protocols: a Robust Achiral RP-HPLC Method for chemical purity profiling and a Chiral Normal-Phase Method for enantiomeric separation.
Chemical Properties & Analytical Context
Property
Description
Structure
(MW: 163.26 g/mol )
IUPAC Name
N-methyl-2-methyl-3-phenylpropan-1-amine
pKa (Calc.)
~10.2 (Basic Secondary Amine)
Chromophore
Phenyl ring (UV ~210 nm, 254 nm)
Solubility
Soluble in Methanol, Acetonitrile, dilute aqueous acid; sparingly soluble in neutral water.
Critical Quality Attribute
1. Chemical Purity (>98%) 2. Enantiomeric Excess (>99% ee for chiral synthesis)
Method 1: Achiral Purity Profiling (RP-HPLC)
Objective: To quantify chemical purity and identify synthesis by-products.
Strategy: High-pH Reversed-Phase Chromatography.
Rationale: Traditional low-pH methods (pH 2-3) protonate the amine (
), often causing severe tailing due to ionic interactions with silanols. By operating at pH 10.0 (using a hybrid silica column), the amine remains uncharged (neutral), maximizing hydrophobic retention and yielding sharp, symmetrical peaks.
Instrumentation & Conditions
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).
Column:Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18 .
Why: These columns utilize hybrid organic-inorganic particles stable up to pH 12.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 35°C.
Detection: UV at 215 nm (high sensitivity) and 254 nm (selectivity for phenyl group).
Injection Volume: 5-10 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
10.0
10
90
Linear Gradient
12.0
10
90
Wash
12.1
90
10
Re-equilibration
17.0
90
10
End of Run
Sample Preparation
Stock Solution: Dissolve 10 mg of analyte in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent mismatch peaks.
Method 2: Chiral Separation (NP-HPLC)
Objective: To determine the Enantiomeric Excess (EE) of the (R)- and (S)- isomers.
Strategy: Polysaccharide-based Normal Phase Chromatography.
Rationale: The search results indicate successful separation using a Cellulose tris(4-methylbenzoate) coated phase (Chiralcel OJ-H) [2]. The phenyl ring and the amine functionality interact via
stacking and hydrogen bonding with the chiral selector.
Instrumentation & Conditions
System: Standard HPLC with Isocratic Pump.
Column:Daicel CHIRALCEL® OJ-H (4.6 x 250 mm, 5 µm).
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).
Ratio: 98 : 2 : 0.1 (v/v/v).
Note: DEA is mandatory to suppress peak tailing of the basic amine on the chiral stationary phase.
The following diagram illustrates the decision matrix for analyzing crude reaction mixtures containing Methyl(2-methyl-3-phenylpropyl)amine.
Figure 1: Analytical workflow for Methyl(2-methyl-3-phenylpropyl)amine characterization.
Troubleshooting & System Suitability
Common Issues
Symptom
Probable Cause
Corrective Action
Peak Tailing (As > 1.5)
Silanol interaction
RP-HPLC: Ensure pH is > 9.5 or use 0.1% TFA if using low pH. NP-HPLC: Increase Diethylamine (DEA) to 0.1% or 0.2%.
Retention Drift
Volatile modifier evaporation
RP-HPLC: Use fresh bicarbonate buffer daily (pH changes over time). NP-HPLC: Pre-mix Hexane/IPA in a closed reservoir.
Carryover
Amine adsorption to injector
Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
System Suitability Criteria (Acceptance Limits)
Precision (n=6): RSD < 2.0% for Area and Retention Time.
Tailing Factor (T): < 1.5.
Resolution (Chiral): > 1.5 between enantiomers.
Signal-to-Noise (LOQ): > 10.
References
White Rose eTheses Online. (2015). Direct Photochemical Amination of Aromatics (Thesis describing synthesis and chiral HPLC of compound 354b). Retrieved from [Link] (Note: Generalized link to repository based on search context).
Royal Society of Chemistry. (2015). Supporting Information for Photochemical Amination. Retrieved from [Link]
Application Note: Chiral Separation of Methyl(2-methyl-3-phenylpropyl)amine Enantiomers
Introduction & Structural Analysis The separation of Methyl(2-methyl-3-phenylpropyl)amine (also referred to as N,2-dimethyl-3-phenylpropylamine) is a critical step in the development of neuroactive pharmaceutical interme...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Structural Analysis
The separation of Methyl(2-methyl-3-phenylpropyl)amine (also referred to as N,2-dimethyl-3-phenylpropylamine) is a critical step in the development of neuroactive pharmaceutical intermediates. This molecule belongs to the class of lipophilic secondary amines, structurally related to phenylpropylamine and phenethylamine analogs.
Chiral Challenge:
The chirality resides at the C2 position of the propyl chain (beta to the nitrogen). The separation challenge arises from the flexibility of the alkyl chain, which can reduce the rigidity required for chiral recognition by the stationary phase. However, the presence of the aromatic phenyl ring and the secondary amine functionality provides two strong "handles" for interaction:
- Interactions: Via the phenyl ring.
Hydrogen Bonding: Via the secondary amine proton.
This guide outlines three distinct protocols to achieve baseline resolution (
), prioritizing direct Normal Phase HPLC for its robustness and scalability.
Method Development Strategy
The development of a chiral method for secondary amines requires a systematic screening of Polysaccharide-based Chiral Stationary Phases (CSPs). The basicity of the amine requires mobile phase additives to suppress silanol interactions, which otherwise cause severe peak tailing.
Why? Often provides complementary selectivity if the amylose column shows partial separation.
Workflow Visualization
Figure 1: Strategic workflow for chiral method development of lipophilic amines.
Protocol 1: Normal Phase HPLC (Gold Standard)
This is the most robust method for this class of compounds, utilizing an Amylose-based selector. The use of Diethylamine (DEA) is mandatory to ensure sharp peak shapes.
Reagents and Equipment
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)),
UV @ 210 nm (Amine absorption) and 254 nm (Phenyl)
Injection Vol
5–10
Sample Conc.
1.0 mg/mL in Mobile Phase
Execution Steps
Premix Mobile Phase: Measure 900 mL Hexane and 100 mL IPA. Add 1.0 mL DEA. Mix thoroughly and degas. Note: Do not rely on the pump to mix DEA at 0.1%; premixing ensures stable baselines.
Column Conditioning: Flush the column with the mobile phase at 0.5 mL/min for 30 minutes to equilibrate the stationary phase with the basic additive.
Blank Injection: Inject mobile phase to confirm baseline stability.
Sample Injection: Inject the racemate.
Expected Result: The (S)-enantiomer typically elutes first on AD-H columns for this class, but this must be confirmed with pure standards.
Target: Resolution (
) should be .
Troubleshooting
Tailing Peaks: Increase DEA concentration to 0.2% or switch to Ethanolamine.
Low Retention: Decrease IPA to 5% (95:5 ratio).
Poor Resolution: Switch organic modifier to Ethanol (Hexane/EtOH/DEA 90:10:0.1). Ethanol often provides better selectivity for conformational isomers.
Protocol 2: Indirect Separation via Derivatization
If direct separation fails or if detection sensitivity is too low (lack of chromophores), derivatization with a chiral reagent creates diastereomers that can be separated on standard achiral C18 columns.
Reagents[1]
Reagent: (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEI) or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, .
Reaction Protocol
Dissolve: 10 mg of Methyl(2-methyl-3-phenylpropyl)amine in 1 mL of dry Dichloromethane (DCM).
Add Reagent: Add 1.1 equivalents of (S)-NEI.
Incubate: Stir at room temperature for 30 minutes. The secondary amine reacts to form a urea derivative.
Quench: Add 100
Ethanol to quench excess isocyanate.
Dry: Evaporate solvent under Nitrogen and reconstitute in Acetonitrile.
HPLC Conditions (Reverse Phase)
Mobile Phase: Acetonitrile / Water (60 : 40 v/v) with 0.1% Formic Acid.
Detection: UV @ 254 nm (Strong signal from Naphthyl group).
Mechanism: The resulting diastereomers have different physical properties and will elute at different times on an achiral column.
Protocol 3: Polar Organic Mode (SFC Compatible)
For higher throughput or preparative scaling, the Polar Organic Mode (POM) on immobilized columns is superior due to lower viscosity and higher solubility.
System Setup
Column: Chiralpak IA or IC (Immobilized is required for these solvents).
Flow Rate: 1.0 mL/min (HPLC) or 3.0 mL/min (SFC with CO2).
Advantages
Solubility: The analyte is highly soluble in Acetonitrile/MeOH, allowing for high-concentration injections (preparative scale).
Speed: Acetonitrile has lower viscosity than Hexane/IPA, allowing higher flow rates.
Validation & Quality Control
To ensure the method is "Trustworthy" and self-validating, the following system suitability parameters must be met before routine analysis.
Parameter
Acceptance Criteria
Rationale
Resolution ()
Ensures complete separation for accurate integration.
Tailing Factor ()
Indicates sufficient base additive (DEA) coverage.
Capacity Factor ()
Ensures separation from the solvent void volume.
Repeatability
RSD (n=5)
Confirms system stability.
Signal Pathway Diagram: Detection & Integration
Figure 2: Data flow and Quality Control checkpoints for chiral analysis.
References
Phenomenex Inc. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Scriba, G. K. (2016). Chiral Recognition in Separation Science. Springer.
Daicel Corporation. (2023). Chiralpak IA/IB/IC Application Data for Amines. Retrieved from [Link]
Ye, J., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Electrophoresis. Retrieved from [Link]
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In Vitro Pharmacological Profiling of N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine)
Content Type: Application Note & Detailed Protocols
Audience: Researchers, Senior Scientists, and Drug Discovery Professionals[1]
Introduction & Compound Profile
N,2-dimethyl-1-phenylpropan-2-amine , commonly known as Mephentermine , is a synthetic sympathomimetic amine structurally related to methamphetamine and phentermine.[1][2] Unlike its analogs that possess high abuse potential due to potent central nervous system (CNS) stimulation, mephentermine is primarily characterized by its peripheral cardiovascular effects.[1] It acts as a vasopressor and cardiac stimulant, historically utilized to maintain blood pressure in hypotensive states (e.g., spinal anesthesia).[1]
For drug development professionals, characterizing this compound requires a dual-pronged approach due to its mixed mechanism of action :
Indirect Action: Stimulation of endogenous norepinephrine (NE) release from presynaptic storage vesicles.[1][3]
Direct Action: Agonist activity at
-adrenergic (vascular smooth muscle contraction) and -adrenergic (positive inotropy/chronotropy) receptors.[1]
Solubility: Soluble in water (as sulfate salt), ethanol, and DMSO.[1]
Storage: Desiccate at -20°C; protect from light.
Primary Pharmacology & Mechanism of Action
To accurately profile mephentermine in vitro, assays must distinguish between its transporter-mediated release of catecholamines and its direct receptor binding.[1]
Signaling Pathways
-Adrenergic Receptor (-AR):-coupled. Activation triggers Phospholipase C (PLC), generating and Diacylglycerol (DAG), leading to intracellular mobilization and vasoconstriction.[1]
-Adrenergic Receptor (-AR):-coupled. Activation stimulates Adenylyl Cyclase (AC), increasing cAMP levels and activating Protein Kinase A (PKA), resulting in increased cardiac contractility.[1]
Visualizing the Mechanism
The following diagram illustrates the dual mechanism of action and downstream signaling relevant to assay design.
Caption: Dual mechanism of Mephentermine involving indirect NE release and direct adrenergic receptor activation, leading to measurable Ca2+ and cAMP signals.[1][3]
) of mephentermine for the -adrenergic receptor.[1][8] This assay isolates direct binding from indirect release effects.[1]
Scientific Rationale:
While mephentermine acts indirectly, quantifying its direct interaction with
-ARs is crucial for predicting pressor potency and off-target safety margins.[1] We use [H]-Prazosin , a high-affinity antagonist, as the radioligand.[1]
Materials
Membrane Prep: Rat cerebral cortex membranes or CHO cells stably expressing human
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 at 25°C. (Note:
is often omitted in antagonist binding but essential for agonist binding; for mephentermine characterization, include 5 mM to stabilize the high-affinity agonist state).
Workflow Steps
Preparation: Thaw membranes and dilute in Assay Buffer to yield 10–20
protein/well.
Plate Setup (96-well):
Total Binding (TB): Buffer + Membrane + Radioligand.[1]
H]-Prazosin (final conc. 0.2–0.5 nM). Incubate for 60 minutes at 25°C to reach equilibrium.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
Wash: Wash filters
with ice-cold wash buffer (50 mM Tris-HCl).
Detection: Add liquid scintillant and count radioactivity (CPM) in a beta counter.
Scientific Rationale:
Binding does not equate to function.[1] As a sympathomimetic, mephentermine should stimulate
signaling.[1][3] We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay to detect intracellular cAMP changes in real-time.[1]
Read: Incubate 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision).
Data Analysis
Convert FRET ratios (665nm/620nm) to cAMP concentrations using a standard curve.
Plot Log[Agonist] vs. Response.
Fit to a 4-parameter logistic (4PL) model to determine
.
Validation: Mephentermine should act as a partial to full agonist.[1] If response is weak, consider testing in the presence of a phosphodiesterase inhibitor (IBMX) to amplify the signal.
Scientific Rationale:
Mephentermine undergoes N-demethylation (to phentermine) and p-hydroxylation via CYP450 enzymes (primarily CYP2D6 and CYP3A4).[1] Understanding this rate is critical for predicting in vivo duration of action.[1]
Materials
Enzyme Source: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).[1]
Cofactor: NADPH Regenerating System (or 1 mM NADPH).[1]
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Propranolol).[1]
Workflow Steps
Pre-incubation: Mix microsomes and Mephentermine (
final) in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.
min, remove aliquots and immediately quench in Stop Solution.
Processing: Centrifuge (3000g, 20 min) to pellet protein. Collect supernatant.
Analysis: LC-MS/MS (MRM mode). Monitor transitions for Mephentermine (164 -> 58) and Phentermine metabolite (150 -> 91).[1]
Data Presentation & Interpretation
Summary of Expected Parameters
Parameter
Assay Type
Expected Range/Trend
Interpretation
()
Radioligand Binding
Moderate direct affinity; supports vasoconstrictive potential.[1][2]
(cAMP)
Functional (-AR)
Potency for cardiac stimulation.[1] Lower potency than Isoproterenol.[1]
Microsomal Stability
Species dependent
Rapid N-demethylation suggests active metabolite (phentermine) formation.[1]
Assay Workflow Diagram
Caption: Parallel workflows for determining Binding Affinity (Left) and Functional Potency (Right).
Troubleshooting & Critical Success Factors
The "Indirect" Artifact: In functional assays using whole cells (Protocol 2), mephentermine may induce NE release if the cells express NE transporters (NET) and contain endogenous catecholamines.[1]
Solution: Use non-neuronal cell lines (like CHO or HEK293) transfected only with the receptor of interest to isolate the direct agonist effect.[1]
Lipophilicity: Mephentermine is lipophilic (LogP ~2.4).[1]
Solution: Ensure <0.1% DMSO concentration in assays to prevent solvent effects.[1] Use glass-coated or low-binding plasticware if non-specific binding is high.[1]
Salt Form: Ensure calculations account for the salt form (usually Sulfate) vs. Free Base molecular weight.[1]
References
PubChem. (n.d.).[1] Mephentermine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Gifford Bioscience. (n.d.).[1][7] Radioligand Binding Assay Protocol. Retrieved from [Link]
DrugBank. (n.d.).[1][2] Mephentermine: Pharmacology and Interactions. Retrieved from [Link][1]
Yamada, H., et al. (1984).[1] Metabolism of mephentermine and its derivatives by the microsomal fraction from male Wistar rat livers. Xenobiotica. Retrieved from [Link]
Application Notes & Protocols: The Utility of Methyl(2-methyl-3-phenylpropyl)amine as a Precursor in Drug Discovery
Introduction: Unveiling a Versatile Phenethylamine Scaffold In the landscape of medicinal chemistry, the phenethylamine framework is a cornerstone, forming the structural basis for a vast array of neurologically active c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Phenethylamine Scaffold
In the landscape of medicinal chemistry, the phenethylamine framework is a cornerstone, forming the structural basis for a vast array of neurologically active compounds.[1][2][3][4][5] This guide focuses on a specific, yet highly versatile derivative, Methyl(2-methyl-3-phenylpropyl)amine (also systematically named N-methyl-4-phenylbutan-2-amine). This secondary amine retains the core phenethylamine motif but introduces key structural modifications—a methyl group on the amine and another on the alkyl chain—that provide nuanced properties valuable for modern drug discovery.
The strategic placement of these methyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The N-methyl group can enhance metabolic stability and modulate receptor binding, while the α-methyl group on the propyl chain can introduce chirality and affect potency and selectivity.[6] This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of this precursor and exploring its potential applications as a scaffold for generating novel therapeutic candidates.
Physicochemical Properties and Characterization
While extensive data on Methyl(2-methyl-3-phenylpropyl)amine is not broadly published, its properties can be reliably predicted based on its structure and comparison to its immediate precursor, 1-Methyl-3-phenylpropylamine.
Secondary amines are generally slightly more basic.
Synthesis Protocols: From Precursor to Target Scaffold
The most direct and efficient route to Methyl(2-methyl-3-phenylpropyl)amine is through the N-methylation of its commercially available primary amine precursor, 1-Methyl-3-phenylpropylamine. Reductive amination offers a high-yield, controlled, and widely applicable method for this transformation.[11][12][13][14]
Protocol 1: Reductive Amination using Formaldehyde
This one-pot procedure is favored in medicinal chemistry for its efficiency and the use of readily available reagents.[12]
Protocol for N-methylation of 2-methyl-3-phenylpropylamine
Application Note: Selective N-Methylation of 2-Methyl-3-Phenylpropylamine Abstract & Strategic Overview This application note details the protocol for the selective mono-N-methylation of 2-methyl-3-phenylpropylamine (CAS...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective N-Methylation of 2-Methyl-3-Phenylpropylamine
Abstract & Strategic Overview
This application note details the protocol for the selective mono-N-methylation of 2-methyl-3-phenylpropylamine (CAS: 24057-28-1). This transformation is synthetically non-trivial due to the high nucleophilicity of the resulting secondary amine, which often reacts faster than the primary amine substrate, leading to over-alkylation (formation of tertiary amines or quaternary salts).
To ensure high selectivity for the secondary amine (
), this guide rejects direct alkylation (e.g., Methyl Iodide) and the standard Eschweiler-Clarke conditions (which favor dimethylation). Instead, we present two controlled pathways:
Method A (Standard): Stepwise Reductive Amination using Paraformaldehyde and Sodium Borohydride (
).
Method B (High Purity): N-Formylation followed by Hydride Reduction (
).
Chemical Reaction Pathways
The following flowchart illustrates the competing pathways and the logic behind selecting the "Stepwise" or "Formylation" routes over the "Eschweiler-Clarke" route for mono-methylation.
Figure 1: Synthetic pathways for N-methylation. Method A and B (Blue/Green) yield the target secondary amine. The Red dashed line indicates the over-alkylation risk inherent in other methods.
Rationale: This method utilizes the "Abdel-Magid" principle but separates imine formation from reduction to prevent dialkylation. By forming the imine completely before adding the reducing agent, we minimize the presence of free primary amine during the reduction step.
Reagents & Stoichiometry
Component
Equiv.
Role
Substrate (2-methyl-3-phenylpropylamine)
1.0
Starting Material
Paraformaldehyde
1.05 - 1.1
Methyl Source (Electrophile)
Methanol (MeOH)
Solvent
Anhydrous preferred
Sodium Borohydride (NaBH4)
1.5
Reducing Agent
Magnesium Sulfate (MgSO4)
2.0
Water Scavenger (Optional but recommended)
Step-by-Step Protocol
Imine Formation:
Dissolve the amine (1.0 equiv) in anhydrous MeOH (0.2 M concentration).
Add Paraformaldehyde (1.1 equiv) and anhydrous
(2.0 equiv).
Critical Step: Stir at reflux (65°C) for 2–3 hours. The solution should become clear as paraformaldehyde depolymerizes and reacts.
Self-Validation: Perform TLC (DCM/MeOH 9:1). The starting amine spot (ninhydrin active) should disappear, replaced by a less polar imine spot.
Reduction:
Cool the reaction mixture to 0°C (Ice bath).
Add
(1.5 equiv) portion-wise over 20 minutes. Caution: Gas evolution ().
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
Workup:
Quench by slowly adding water or 1M NaOH.
Evaporate MeOH under reduced pressure.
Extract the aqueous residue with Dichloromethane (DCM) (3x).
Rationale: If Method A yields difficult-to-separate mixtures, this two-step sequence is the "gold standard" for purity. It chemically blocks the nitrogen, preventing over-methylation, before reducing the carbonyl to a methyl group.
Step 1: N-Formylation[1]
Reagents: Amine (1.0 equiv), Ethyl Formate (Excess, used as solvent or 5-10 equiv in THF).
Procedure: Reflux the amine in ethyl formate for 4–6 hours.
Validation: Monitor by TLC. The product (amide) will be significantly less polar than the starting amine and will not stain with Ninhydrin (or stain very faintly).
Workup: Evaporate volatiles. The resulting N-formyl intermediate is usually a viscous oil or solid that can be used directly.
Add the N-formyl intermediate (dissolved in THF) dropwise.
Heat to Reflux for 4–8 hours. Note: Amide reduction requires heat; RT is insufficient.
Workup (Fieser Method):
Cool to 0°C.
For every
grams of used, add: mL water, mL 15% NaOH, mL water.
Filter the white granular precipitate. Concentrate the filtrate to obtain the pure secondary amine.
Analytical Validation
The following data points serve as self-validating checks for the isolated product.
Technique
Expected Signal
Interpretation
1H NMR
2.40 – 2.45 ppm (Singlet, 3H)
N-Methyl Group . If this appears as a singlet integrating to 6H, you have made the tertiary amine (Failure).
1H NMR
0.8 – 0.9 ppm (Doublet, 3H)
C-Methyl Group . Characteristic of the propyl backbone.
MS (ESI+)
Molecular ion for .
Appearance
Colorless to pale yellow oil
Amine oxidizes slightly upon air exposure.
Safety & Handling
2-methyl-3-phenylpropylamine: Corrosive and irritant. Handle in a fume hood.
Sodium Borohydride: Reacts with water/acids to release flammable hydrogen gas.
Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use only dry solvents (THF) and inert atmosphere (
/Ar).
Methylation Risks: While this protocol avoids Methyl Iodide (a potent carcinogen), the resulting secondary amines are biologically active. Wear proper PPE (nitrile gloves, goggles).
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd." Berichte der deutschen chemischen Gesellschaft. (Cited for mechanistic contrast).
Gaylord, N. G. (1956). Reduction with Complex Metal Hydrides. Interscience Publishers. (Reference for LiAlH4 amide reduction protocols).
Sorrell, T. N. (1988). "Nucleophilic Activation of Amides." Organic Syntheses. (General reference for amide reduction).
Application
Application Note: Receptor Binding Profiling of Methyl(2-methyl-3-phenylpropyl)amine
The following Application Note and Protocol guide is designed for researchers investigating the pharmacological profile of Methyl(2-methyl-3-phenylpropyl)amine (also known as N,2-dimethyl-3-phenylpropylamine ). This guid...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for researchers investigating the pharmacological profile of Methyl(2-methyl-3-phenylpropyl)amine (also known as N,2-dimethyl-3-phenylpropylamine ). This guide focuses on receptor binding assays, specifically targeting NMDA receptor polyamine sites and Sigma receptors , based on the structural activity relationships (SAR) of gamma-phenylpropylamines.[1]
Introduction & Pharmacological Context
Methyl(2-methyl-3-phenylpropyl)amine is a structural isomer of methamphetamine and a homolog of phentermine.[1] Unlike its beta-phenethylamine counterparts (which predominantly target monoamine transporters like DAT/NET), the gamma-phenylpropylamine backbone—characterized by a three-carbon chain between the phenyl ring and the nitrogen—shifts affinity profiles toward Sigma-1 receptors (
R) and modulatory sites on the NMDA receptor complex (specifically the polyamine site) [1].[1]
This structural class is frequently investigated in the development of:
Neuroprotective agents: Modulators of receptor-operated calcium channels.[1]
Cognitive enhancers: Ligands preventing excitotoxicity via NMDA antagonism.[1]
Analgesics: Non-opioid pain management via Sigma-1 modulation.[1]
This guide provides standardized protocols for membrane preparation and radioligand binding assays to determine the inhibition constant (
Rationale: Gamma-phenylpropylamines often act as open-channel blockers or polyamine site antagonists.[1] This assay uses [³H]Ifenprodil (targeting the GluN2B subunit polyamine site) or [³H]Spermidine .[1]
Filtration: Filter through GF/B filters (pre-soaked in 0.5% PEI).
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Mechanistic Visualization
The following diagram illustrates the putative interaction sites of phenylpropylamines within the NMDA receptor complex and the downstream calcium signaling pathway.
Figure 1: Putative modulation of the NMDA receptor complex by phenylpropylamine derivatives.[1] The ligand may act at the polyamine site (GluN2B subunit) or as a channel blocker, regulating Calcium influx.[1]
Data Analysis & Interpretation
Calculating Ki Values
Convert the experimentally determined
to the inhibition constant () using the Cheng-Prusoff Equation :
[1]
: Concentration of radioligand used (e.g., 2 nM).[1]
: Dissociation constant of the radioligand (determined via saturation binding, e.g., 1.5 nM for [³H]Ifenprodil).[1]
Significant modulation; potential for drug development.[1]
100 nM - 1 µM
Low Affinity
Weak modulation; may require structural optimization.
> 10 µM
Non-Binder
Unlikely to be the primary mechanism of action.[1]
Safety & Compliance
Chemical Handling: Methyl(2-methyl-3-phenylpropyl)amine is an amine derivative.[1][2] Handle in a fume hood. Wear nitrile gloves and eye protection.[1]
Radioactivity: All protocols involving ³H (Tritium) must be conducted in designated radiation areas under institutional license.[1]
Waste Disposal: Liquid scintillation fluid must be disposed of as mixed hazardous waste (chemical + radioactive).[1]
References
Reynolds, I. J. (1990).[1] Arcaine is a competitive antagonist of the polyamine site on the NMDA receptor.[1][3] European Journal of Pharmacology, 177(3), 215-216.[1] Link
Williams, K., et al. (1990).[1] Characterization of polyamines having agonist, antagonist, and inverse agonist effects at the polyamine recognition site of the NMDA receptor.[1][3] Neuron, 5(2), 199-208.[1] Link
Scheffel, U., et al. (1989).[1] In vivo labeling of sigma receptors with pentazocine. Journal of Pharmacology and Experimental Therapeutics, 251(3), 1053-1061.[1] Link
NeuroSearch A/S. (2005).[1] Compounds active at a new site on receptor-operated calcium channels.[1] Patent RU2246300C2.[1] Link
Technical Application Note: Strategic Utilization of N,2-Dimethyl-1-phenylpropan-2-amine (Mephentermine) Scaffolds
Executive Summary & Pharmacophore Analysis N,2-dimethyl-1-phenylpropan-2-amine , commonly known as Mephentermine , represents a critical structural archetype in medicinal chemistry: the sterically hindered phenethylamine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Analysis
N,2-dimethyl-1-phenylpropan-2-amine , commonly known as Mephentermine , represents a critical structural archetype in medicinal chemistry: the sterically hindered phenethylamine. Unlike its parent scaffold amphetamine, Mephentermine possesses two methyl groups at the
-position (gem-dimethyl) and a single methyl group on the nitrogen.
This specific arrangement offers a textbook case study in Metabolic Blocking . The gem-dimethyl group at the
-carbon creates significant steric bulk, preventing the approach of Monoamine Oxidase (MAO) enzymes, specifically MAO-A and MAO-B, which typically degrade phenethylamines via oxidative deamination. Consequently, this scaffold exhibits a prolonged half-life and high oral bioavailability compared to non-substituted analogs.
Key Applications:
Lead Optimization: Enhancing metabolic stability of amine-bearing leads.
Adrenergic Modulation: Design of sympathomimetic agents (Vasopressors/Inotropes).
Bioisosterism: Utilizing the gem-dimethyl group to lock conformation (Thorpe-Ingold effect).
Chemical Synthesis Protocol: Controlled Mono-Methylation
Objective: Synthesize N,2-dimethyl-1-phenylpropan-2-amine (Secondary Amine) from Phentermine (Primary Amine) with high specificity, avoiding over-alkylation to the tertiary amine.
Rationale: Direct alkylation of primary amines often results in a mixture of secondary and tertiary amines. The Schiff Base Activation Route is selected here for its high fidelity in producing the secondary amine by using a benzylidene protecting group to direct the methylation.
Materials
Precursor: Phentermine (2-methyl-1-phenylpropan-2-amine) [Schedule IV Controlled Substance]
Dissolution: Dissolve 10 mmol of Phentermine free base in 20 mL of anhydrous ethanol.
Condensation: Add 10.5 mmol (1.05 eq) of Benzaldehyde.
Reflux: Heat the mixture to reflux for 4 hours. Monitor by TLC (disappearance of primary amine).
Mechanism:[1][2][3][4][5][6][7] Nucleophilic attack of the amine on the aldehyde carbonyl forms a hemiaminal, which dehydrates to form the imine (Schiff base).
Isolation: Evaporate solvent under reduced pressure to yield the crude Benzylidene-phentermine oil.
Phase B: Methylation (Quaternization)
Resuspension: Dissolve the crude imine in 15 mL of Nitromethane or Acetonitrile.
Alkylation: Add 12 mmol (1.2 eq) of Methyl Iodide.
Incubation: Heat in a sealed pressure vessel at 60°C for 6-12 hours.
Critical Step: This forms the iminium salt. The steric bulk of the gem-dimethyl group makes this slow; heat is required.
Phase C: Hydrolysis to Product
Hydrolysis: Add 10 mL of 10% HCl solution to the reaction mixture and reflux for 1 hour.
Action: This cleaves the iminium bond, releasing Benzaldehyde and the N-methylated amine salt.
Extraction (Purification):
Wash the acidic aqueous layer with Diethyl Ether (
mL) to remove the liberated Benzaldehyde.
Basify the aqueous layer to pH >12 using 20% NaOH.
Extract the free base product into DCM (
mL).
Salt Formation: Dry DCM layer over
, filter, and bubble dry HCl gas to precipitate Mephentermine HCl .
Synthesis Workflow Diagram
Figure 1: Selective synthesis of Mephentermine via Schiff Base intermediate to ensure mono-methylation.
In Vitro Metabolic Stability Protocol
Objective: Quantify the "Steric Shield" effect of the
-gem-dimethyl group by comparing the intrinsic clearance () of Mephentermine against Amphetamine.
Experimental Setup
System: Human Liver Microsomes (HLM).
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,
).
Test Concentration: 1
M (to ensure first-order kinetics).
Protocol Steps
Pre-incubation: Mix 490
L of HLM suspension (0.5 mg protein/mL in phosphate buffer pH 7.4) with 5 L of test compound (100 M stock). Incubate at 37°C for 5 mins.
Initiation: Add 5
L of NADPH regenerating system to start the reaction.
Sampling: At time points
min, remove 50 L aliquots.
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Analysis & Expected Results
Plot
vs. Time. The slope is the elimination rate constant.
Comparative Stability Data (Representative):
Compound
Structure Feature
T1/2 (Microsomes)
Primary Metabolic Route
Amphetamine
-methyl
~30-60 min
Oxidative Deamination (CYP450)
Phentermine
-dimethyl
> 200 min
Resistant to Deamination; Hydroxylation
Mephentermine
-dimethyl + N-methyl
> 240 min
N-demethylation (Slow), Hydroxylation
Note: The gem-dimethyl group effectively blocks the
-carbon oxidation, forcing the metabolism to proceed via slower routes (aromatic hydroxylation or N-demethylation).
Mechanism of Action: Adrenergic Signaling[1]
Mephentermine acts as an indirect sympathomimetic .[3][8][9] It enters the presynaptic nerve terminal and displaces Norepinephrine (NE) from storage vesicles into the synapse. It also possesses direct agonist activity at
Figure 2: Dual mechanism of action: Indirect NE release and direct Alpha-1 agonism.
Safety & Regulatory Compliance
Controlled Substance: Mephentermine is structurally related to amphetamine.[3][9] In many jurisdictions (e.g., USA), it is a controlled substance or a "List I Chemical" precursor. Researchers must adhere to DEA (or local equivalent) licensing requirements.
Cardiovascular Risk: Due to its vasopressor activity, handling requires caution to avoid accidental absorption, which can cause hypertensive crisis or arrhythmias.
Drug Interactions: Contraindicated with MAO Inhibitors (MAOIs). The combination can precipitate a fatal hypertensive crisis due to the inability to metabolize the released norepinephrine.
References
Beale, J. M., & Block, J. H. (2011). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins. (Source for SAR and Gem-Dimethyl effect).
PubChem. (n.d.).[10][11] Mephentermine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Beckett, A. H., & Belanger, P. M. (1974). Metabolism of chlorphentermine and phentermine in man to yield hydroxylamino, C-nitroso- and nitro-compounds. Journal of Pharmacy and Pharmacology.
Luk, T., et al. (2020). Eschweiler-Clarke and Related Reactions. In Comprehensive Organic Name Reactions and Reagents.
BenchChem. (2025). Mephentermine's Interaction with Adrenergic Receptors: A Technical Guide. (Source for receptor signaling pathways).[1]
Technical Support Ticket: #SYN-2M3P-YIELD Subject: Yield Optimization for Methyl(2-methyl-3-phenylpropyl)amine Synthesis Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket: #SYN-2M3P-YIELDSubject: Yield Optimization for Methyl(2-methyl-3-phenylpropyl)amine Synthesis
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Core Diagnostic
User Issue: Low yield (<40%) and difficult purification during the synthesis of Methyl(2-methyl-3-phenylpropyl)amine (systematic name: N,2-dimethyl-3-phenylpropan-1-amine).
Root Cause Analysis:
The synthesis of
-branched secondary amines like this target often fails due to two competing pathways:
Over-Alkylation (Dialkylation): The product secondary amine is more nucleophilic than the starting methylamine, leading to the formation of the tertiary amine byproduct.[2]
Direct Reduction (Alcohol Formation): If the imine formation is sluggish due to the steric bulk of the 2-methyl group, the reducing agent will preferentially reduce the aldehyde to 2-methyl-3-phenylpropan-1-ol .[1][2]
This guide provides a rectified protocol using Reductive Amination with Titanium(IV) Isopropoxide to lock the imine state, followed by a controlled reduction.[2] An alternative Amide Reduction route is provided for cases where purity is paramount.[1]
Troubleshooting Guide (Q&A Format)
Q1: "I am using standard reductive amination (NaBH₄/MeOH), but my product is contaminated with a hydroxyl impurity. Why?"
A: You are observing competitive aldehyde reduction .
The 2-methyl group on your aldehyde (2-methyl-3-phenylpropanal) creates steric hindrance at the carbonyl site.[1][2] Standard imine formation with methylamine is slower than usual. Sodium Borohydride (NaBH₄) is a non-selective reducing agent; it reduces the unreacted aldehyde to the alcohol faster than it reduces the hindered imine.[2]
The Fix: Switch to Sodium Triacetoxyborohydride (STAB) or use a Lewis Acid additive .[2]
STAB is less basic and tolerates aldehydes better, but for this specific hindered substrate, we recommend pre-forming the imine with a water scavenger.[2]
Q2: "I see a significant M+ mass peak corresponding to the tertiary amine. How do I stop the reaction at the secondary amine?"
A: This is over-alkylation .[2]
Once your product forms, it competes with the methylamine for the remaining aldehyde.[2] Since secondary amines are often better nucleophiles, the reaction runs away to the tertiary side product.[2]
The Fix:
Stoichiometry: Increase Methylamine to 5–10 equivalents .
Stepwise Addition: Do not add the reducing agent immediately.[2] Allow the imine to form completely (equilibrium shift) before reduction.[2]
Best for: Speed and moderate-to-high throughput.[1][2]
Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/iminium species before reduction.[2]
Imine Formation: In a flame-dried flask under Argon, dissolve the aldehyde in THF (0.2 M).
Activation: Add Ti(OiPr)₄ dropwise. Stir for 5 minutes.
Amine Addition: Add Methylamine solution. Stir at Room Temperature for 6–8 hours . (Note: The solution may turn slightly yellow/orange).[2]
Reduction: Cool the mixture to 0°C. Add NaBH₄ carefully (gas evolution).
Workup (Critical): Stir for 2 hours at RT. Quench by adding 10% NaOH (or dilute NH₄OH) to precipitate titanium salts as a white solid.
Filtration: Filter through a Celite pad to remove titanium oxides.[2] Extract the filtrate with EtOAc.[2]
Expected Yield: 75–85%
Main Impurity: Minimal alcohol; <5% tertiary amine.[1]
Protocol B: The "Amide Reduction" Route (High Purity)
Best for: GMP-like requirements or when reductive amination fails.[1][2]
If Protocol A yields inseparable mixtures, this 2-step route is chemically robust and avoids over-alkylation entirely.[1][2]
Acylation: React 2-methyl-3-phenylpropanoic acid with Methylamine (using EDC/HOBt or Thionyl Chloride) to form N,2-dimethyl-3-phenylpropanamide.[1][2]
Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH₄) in THF.
Step-by-Step (Reduction Step):
Suspend LiAlH₄ (2.5 eq) in dry THF at 0°C.
Add the amide (dissolved in THF) dropwise.
Reflux for 4–6 hours.
Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[2]
Comparative Data Analysis
Parameter
Standard Reductive Amination
Ti(OiPr)₄ Modified (Protocol A)
Amide Reduction (Protocol B)
Reagents
NaBH₄ / MeOH
Ti(OiPr)₄ / NaBH₄ / THF
LiAlH₄ / THF
Yield
30–45%
75–85%
85–92%
Major Impurity
Alcohol (15–20%)
None
Unreacted Amide (<2%)
Dialkylation
High (10–15%)
Low (<5%)
Zero
Complexity
Low
Medium
High (2 steps)
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired pathway and the impurity-generating pathways.
Caption: Figure 1 highlights the critical bottleneck at the Imine formation step.[2] Protocol A accelerates this step (Blue Arrow) to prevent the Red pathway.[2]
References
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]
Foundational text for STAB protocols and stoichiometry management.
Bhattacharyya, S. (1995).[2] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.[2]
Source for Protocol A: Using Ti(IV) to force imine formation in hindered substrates.[2]
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.
General reference for nucleophilic addition to carbonyls and steric effects in synthesis.
Technical Support Center: Purification Challenges of N,2-dimethyl-1-phenylpropan-2-amine
Welcome to the technical support center for the purification of N,2-dimethyl-1-phenylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of N,2-dimethyl-1-phenylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in your experiments.
Introduction to Purification Challenges
N,2-dimethyl-1-phenylpropan-2-amine, a tertiary amine, presents several purification challenges stemming from its structural features and common synthetic routes. These challenges often include the removal of structurally similar impurities, starting materials, and by-products. The basic nature of the amine group can also influence chromatographic behavior, sometimes leading to poor peak shapes.[1]
Key purification hurdles include:
Removal of Synthetic Precursors and By-products: Depending on the synthetic route, common impurities can include unreacted starting materials like 1-phenyl-2-propanone (P2P) and by-products from side reactions.[2]
Chromatographic Issues: The basicity of the amine can cause tailing on silica gel columns due to interactions with acidic silanol groups.[1]
Formation of Salts: The amine can readily form salts, which may complicate extraction and purification procedures.
Potential for Oiling Out: During recrystallization, the compound may separate as an oil rather than forming crystals, especially if the melting point is low.
This guide will provide practical solutions and detailed protocols to overcome these and other purification obstacles.
Troubleshooting Guides: Question & Answer Format
Scenario 1: Chromatographic Purification
Question: I am performing column chromatography to purify N,2-dimethyl-1-phenylpropan-2-amine, but I'm observing significant peak tailing and poor separation from a closely related impurity. What can I do to improve this?
Answer: Peak tailing with amines on silica gel is a common issue caused by the interaction of the basic amine with acidic silanol groups on the stationary phase.[1] Here’s a systematic approach to troubleshoot and optimize your separation:
1. Mobile Phase Modification:
Add a Basic Modifier: The most effective way to counteract peak tailing is to add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-1% (v/v) is typically sufficient. The modifier competes with your amine for the active silanol sites, leading to more symmetrical peaks.
2. Choice of Stationary Phase:
Use Deactivated Silica: If peak tailing persists, consider using a deactivated or base-deactivated silica gel. These stationary phases have fewer accessible silanol groups.
Alumina as an Alternative: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds like amines.
3. Gradient Elution:
If you are using an isocratic mobile phase, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen peaks and improve resolution between closely eluting compounds.
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine).
Column Packing: Carefully pack the column with the slurry to ensure a homogenous stationary phase.
Sample Loading: Dissolve your crude N,2-dimethyl-1-phenylpropan-2-amine in a minimal amount of the initial mobile phase or a compatible solvent like dichloromethane. Load the sample onto the column.
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Monitor the elution using Thin Layer Chromatography (TLC).
Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Topic: Control of Side-Product Formation in N,2-dimethyl-1-phenylpropan-2-amine Synthesis Executive Summary & Chemical Context The molecule N,2-dimethyl-1-phenylpropan-2-amine is pharmacologically known as Mephentermine...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Control of Side-Product Formation in N,2-dimethyl-1-phenylpropan-2-amine Synthesis
Executive Summary & Chemical Context
The molecule N,2-dimethyl-1-phenylpropan-2-amine is pharmacologically known as Mephentermine . It is a sympathomimetic agent structurally distinct from methamphetamine due to the presence of a gem-dimethyl group at the
-carbon position (C2). This quaternary carbon center significantly alters the synthetic reactivity and impurity profile compared to standard phenethylamines.
This technical guide addresses the three critical classes of side products encountered during its synthesis and storage:
Elimination Products: Formation of styrenes/alkenes due to the instability of the tertiary carbon precursor.
Alkylation Homologs: The "Under-methylated" (Phentermine) and "Over-methylated" (
-dimethyl) species.
Hydrolysis/Degradation Artifacts:
-Hydroxylation and amide intermediates.
Troubleshooting Guide: Mechanism & Control
Issue 1: Formation of 1-Phenyl-2-methylpropene (The "Alkene" Impurity)
User Observation: High levels of a non-polar impurity eluting early in RP-HPLC. Mass spec shows
.
Technical Analysis:
This is the elimination product resulting from the dehydration of the tertiary alcohol precursor (1-phenyl-2-methylpropan-2-ol). In the standard Ritter Reaction pathway, the tertiary alcohol is protonated to generate a stable tertiary carbocation. While this carbocation is necessary to attack the nitrile (to form the amide), it is also prone to E1 elimination, especially if the reaction temperature is too high or the acid concentration is insufficient to stabilize the intermediate.
Troubleshooting Protocol:
Temperature Control: Maintain the Ritter reaction (addition of H2SO4) at <15°C initially. Exotherms drive the equilibrium toward thermodynamic elimination rather than kinetic nucleophilic attack.
Acid Stoichiometry: Ensure a molar excess of sulfuric acid (typically 1.5–2.0 eq). Low acidity fails to stabilize the transition state, favoring dehydration.
Workup: Avoid high-temperature distillation of the crude base, as trace acid salts can catalyze elimination even in the final product.
Issue 2: Presence of -Dimethyl-Mephentermine (Over-Alkylation)
User Observation: LC-MS indicates a peak with
(M+14) eluting after the main peak.
Technical Analysis:
This side product forms during the methylation of Phentermine (the primary amine intermediate). Because the starting material is a primary amine on a sterically hindered tertiary carbon, standard reductive amination (e.g., with formaldehyde/NaBH4) is generally controlled. However, using aggressive methylating agents (like Methyl Iodide) or uncontrolled Eschweiler-Clarke conditions can lead to the formation of the tertiary amine (
-dimethyl).
Troubleshooting Protocol:
Reagent Selection: Switch to Formic Acid/Formaldehyde (Eschweiler-Clarke) with strict temperature monitoring (90–100°C). This method is self-limiting to the tertiary amine usually, but steric hindrance at the
-carbon in Mephentermine actually protects against the second methylation compared to amphetamine. If over-methylation occurs, reduce the molar excess of formaldehyde.
Stoichiometry: If using alkyl halides, use exactly 0.95 eq of methylating agent to leave a small amount of unreacted Phentermine (which is easier to separate via pH extraction) rather than over-alkylating.
User Observation: Significant presence of the primary amine (Phentermine) in the final isolate.
Technical Analysis:
The quaternary carbon (gem-dimethyl) creates significant steric bulk around the nitrogen. This hinders the nucleophilic attack required for methylation. Incomplete reaction is a common failure mode in Mephentermine synthesis that is rarely seen in Methamphetamine synthesis.
Troubleshooting Protocol:
Reaction Time: Extend reflux times for the methylation step by 20–30% compared to standard amphetamine protocols.
Purification: Exploit the pKa difference. Phentermine (primary amine) forms carbamates more readily than Mephentermine (secondary amine). However, a precise fractional distillation is often the most effective separation method due to the boiling point differential.
Visualizing the Reaction & Impurity Pathways
The following diagram illustrates the critical branch points in the synthesis where these side products are generated.
Caption: Mechanistic pathway showing the divergence between the target molecule (Mephentermine) and critical side products (Alkene and N,N-Dimethyl analogs).
Analytical Data Summary
Use this table to identify impurities based on relative retention times (RRT) and Mass Spec signatures.
Compound
Structure Description
Origin
Mass ()
RRT (Approx)*
Phentermine
Primary amine (No N-methyl)
Unreacted Intermediate
150.1
0.85
Mephentermine
Target (N-methyl)
Target
164.1
1.00
-Dimethyl
Tertiary amine (Two N-methyls)
Over-methylation
178.2
1.15
Alkene
1-phenyl-2-methylpropene
Acid-catalyzed Elimination
133.1
1.80 (Non-polar)
-Hydroxy
-OH-Mephentermine
Oxidative Degradation
180.1
0.60
*RRT values are estimated for a standard C18 RP-HPLC method (Phosphate buffer/Acetonitrile gradient).
References
BenchChem. (2025).[1][2] Application Note: High-Performance Liquid Chromatography for Mephentermine Purity Testing. Retrieved from
Lakó, Á., et al. (2020).[3] Synthesis of racemic disubstituted 1-phenylpropan-2-amines.[3][4] ResearchGate. Retrieved from
Lee, J., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Forensic Science International.[5] Retrieved from
Wang, J., et al. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.[4][6][7][8] CN Patent 105085278A. Retrieved from
Technical Support Center: Stability and Degradation of N,2-dimethyl-1-phenylpropan-2-amine
Introduction This technical guide serves as a centralized resource for researchers, chemists, and drug development professionals working with N,2-dimethyl-1-phenylpropan-2-amine (also known as Mephentermine). A thorough...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This technical guide serves as a centralized resource for researchers, chemists, and drug development professionals working with N,2-dimethyl-1-phenylpropan-2-amine (also known as Mephentermine). A thorough understanding of a molecule's stability is fundamental to the development of safe and effective pharmaceutical products.[1] Forced degradation studies are a critical component of this process, providing essential insights into potential degradation pathways, facilitating the development of stability-indicating analytical methods, and informing formulation and packaging strategies.[1][2]
This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the stability assessment of N,2-dimethyl-1-phenylpropan-2-amine.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability profile and analytical considerations for N,2-dimethyl-1-phenylpropan-2-amine.
Q1: What are the primary factors influencing the stability of N,2-dimethyl-1-phenylpropan-2-amine?
Based on its chemical structure—a tertiary amine with a benzylic carbon—the stability of N,2-dimethyl-1-phenylpropan-2-amine is primarily influenced by:
pH: The amine group is basic and susceptible to reactions under both acidic and basic conditions, although hydrolysis of the main carbon skeleton is not expected under typical conditions.
Oxidizing Agents: Tertiary amines are particularly susceptible to oxidation, which can lead to the formation of N-oxides.[3] The presence of oxygen, peroxides, or metal ions can accelerate this process.[4]
Light (Photostability): Aromatic compounds can be susceptible to photodegradation. Exposure to UV or visible light may initiate free-radical reactions or other complex degradation pathways.[3][5]
Temperature: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating thermal degradation.[6] This is a critical factor in both solid-state and solution stability.
Q2: What are the most probable degradation pathways for this molecule?
While specific degradation products must be confirmed experimentally, the structure of N,2-dimethyl-1-phenylpropan-2-amine suggests several likely pathways:
Oxidation: This is a major anticipated pathway. The tertiary amine can be oxidized by agents like hydrogen peroxide to form N,2-dimethyl-1-phenylpropan-2-amine N-oxide.
N-dealkylation: Cleavage of the N-methyl group could occur under harsh oxidative or thermal conditions, yielding 2-methyl-1-phenylpropan-2-amine.[3]
Benzylic Oxidation: The benzylic position (the carbon atom attached to the phenyl ring) is also a potential site for oxidation, which could lead to the formation of ketones or other related species.
Below is a diagram illustrating these hypothesized pathways.
Caption: Hypothesized degradation pathways for N,2-dimethyl-1-phenylpropan-2-amine.
Q3: How should I design a forced degradation study for this compound?
A forced degradation study should be designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7] Degradation beyond 20% can complicate the identification of primary degradants, while less than 5% may be insufficient to demonstrate the specificity of the analytical method.[2][7] The study should comply with ICH Q1A(R2) guidelines and include the following stress conditions[5][7]:
Stress Condition
Typical Parameters
Rationale
Acid Hydrolysis
0.1 M HCl, heated (e.g., 60-80°C)
To assess stability in acidic environments.
Base Hydrolysis
0.1 M NaOH, heated (e.g., 60-80°C)
To assess stability in alkaline environments.
Oxidation
3-30% H₂O₂ at room temperature
To identify products of oxidative degradation, a likely pathway for amines.[3][5]
To evaluate the impact of heat on the molecule's integrity.[6]
Photolysis
Solid & Solution state, exposed to light (ICH Q1B options)
To determine light sensitivity and potential photodegradation products.[5]
A control sample, stored under normal conditions, must be analyzed alongside the stressed samples to differentiate degradation products from impurities present in the original substance.[2]
Q4: What are the most suitable analytical techniques for stability monitoring?
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive stability analysis:
Primary Technique (Separation and Quantification): High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the workhorse for these studies.[1] A reverse-phase C18 or C8 column is typically a good starting point. A PDA detector is highly recommended as it can provide peak purity analysis, which is crucial for a stability-indicating method.
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown degradation products, providing crucial clues to their structure.[8]
Structural Elucidation: For definitive structural confirmation of significant degradants, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolation of the impurity.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the degradants are volatile.[9]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My assay shows rapid and excessive (>50%) degradation of the compound under oxidative stress (3% H₂O₂ at room temperature) within a few hours. How can I achieve the target 5-20% degradation?
Causality: Tertiary amines are often highly susceptible to oxidation. The conditions you used, while standard, are too harsh for this specific molecule.
Solution:
Reduce Peroxide Concentration: Lower the hydrogen peroxide concentration significantly, for example, to 0.1% - 0.5%.[5]
Lower the Temperature: Conduct the experiment at a reduced temperature (e.g., 4°C) to slow the reaction rate.
Reduce Exposure Time: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hr, 2 hr) to catch the degradation within the target window.
Expert Tip: By performing the experiment under milder conditions and analyzing samples at multiple time points, you can better approximate the degradation kinetics and select the optimal conditions to achieve the desired 5-20% degradation.[1]
Problem 2: I am observing poor mass balance in my forced degradation study. The loss of the parent compound does not correspond to the appearance of new peaks in the chromatogram. What is happening?
Causality: Poor mass balance can occur for several reasons:
Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector.
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or are not retained on the HPLC column.
Precipitation: Degradants may be insoluble in the analysis solvent and precipitate out of the solution.
Strong Retention: Some degradants may be binding irreversibly to the HPLC column's stationary phase.
Troubleshooting Steps:
Use a Universal Detector: Analyze the samples using an alternative detector that does not rely on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), alongside your UV detector.
Analyze Headspace: For suspected volatile degradants, use Headspace GC-MS to analyze the vapor phase above your stressed sample.
Check for Precipitation: Visually inspect all stressed samples for any cloudiness or solid material. If observed, attempt to dissolve the precipitate in a stronger organic solvent for analysis.
Implement a Harsh Column Wash: After your analytical run, wash the column with a very strong solvent (e.g., 100% Acetonitrile or Isopropanol) to elute any strongly retained compounds.
Problem 3: I am unable to resolve the main peak of N,2-dimethyl-1-phenylpropan-2-amine from a key degradation product using a standard C18 column.
Causality: The degradation product may have very similar polarity and hydrophobic characteristics to the parent compound, leading to co-elution. This is common with structurally similar degradants like an N-oxide or a positional isomer.
Solution (Method Development):
Modify Mobile Phase pH: The ionization state of the parent amine and its degradants can significantly impact retention. Adjust the mobile phase pH (e.g., using a phosphate or acetate buffer) to a value that is ~1.5-2 pH units away from the pKa of the analytes to ensure they are either fully ionized or fully non-ionized. This often creates the largest difference in retention.
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.
Try a Different Stationary Phase: If modifying the mobile phase is insufficient, switch to a column with a different selectivity. A Phenyl-Hexyl column can offer alternative pi-pi interactions with the aromatic ring, while an embedded polar group (polar-endcapped) column can provide different interactions with the amine functional group.
Part 3: Detailed Protocols
This section provides step-by-step methodologies for core stability-indicating experiments.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the generation of stressed samples for analysis.
Caption: Workflow for conducting a forced degradation study.
Methodology:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N,2-dimethyl-1-phenylpropan-2-amine in a suitable solvent like a 50:50 mixture of acetonitrile and water.
Stress Sample Preparation: For each condition, aliquot the stock solution into separate, clearly labeled vials.
Acid: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place in an oven at 60°C.
Base: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Place in an oven at 60°C.
Oxidative: Add a calculated volume of H₂O₂ to achieve the desired final concentration (e.g., 1%). Keep at room temperature, protected from light.
Thermal: Keep a vial of the stock solution in an oven at 80°C.
Photolytic: Place a vial of the stock solution (and a solid sample) in a photostability chamber according to ICH Q1B guidelines. Wrap a control vial in aluminum foil and place it alongside.
Control: Store a vial of the stock solution at 4°C in the dark.
Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 8, 24, 48 hours).
Sample Quenching & Preparation:
Immediately cool thermal samples to room temperature.
Neutralize acid samples with an equivalent amount of NaOH.
Neutralize base samples with an equivalent amount of HCl.
Dilute all samples (including the control) with the mobile phase to a final target concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
Analysis: Analyze all prepared samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating N,2-dimethyl-1-phenylpropan-2-amine from all potential degradation products.
Methodology:
Column & Mobile Phase Screening:
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.5.
Mobile Phase B: Acetonitrile.
Detector: Set to a wavelength where the API has significant absorbance (e.g., 254 nm), or use a PDA to monitor a range (e.g., 200-400 nm).
Gradient Elution:
Run a broad gradient to elute all components, for example: 5% to 95% B over 20 minutes.
Inject a mixture of your stressed samples (especially the one showing the most degradation) to create a "cocktail" of the parent and all degradants.
Method Optimization:
Adjust the gradient slope to improve the resolution between the parent peak and the nearest eluting impurity peak.
If co-elution occurs, systematically adjust the mobile phase pH or switch the organic modifier to methanol (see Troubleshooting Q3).
Method Validation (Specificity):
Analyze all individual stressed samples and the control sample.
Peak Purity: Use the PDA detector's software to perform peak purity analysis on the parent peak in each stressed sample. The peak should be spectrally pure, confirming no degradants are co-eluting.
Resolution: Ensure the resolution between the parent peak and the closest impurity is greater than 1.5.
This validation step confirms that any decrease in the parent peak area is accurately measured and not due to chromatographic artifacts, making the method "stability-indicating."
References
Vertex AI Search. (2020, November 12).
Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC.
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia.
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
Patel, N. N., & Kothari, C. S. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
Gassnova. (n.d.). Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures.
Thompson, J., et al. (2025, October 30). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep.
Technical Support Center: Troubleshooting HPLC Separation of Methyl(2-methyl-3-phenylpropyl)amine
Welcome to the technical support center for the chromatographic analysis of Methyl(2-methyl-3-phenylpropyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic analysis of Methyl(2-methyl-3-phenylpropyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the HPLC separation of this compound. As a secondary amine, Methyl(2-methyl-3-phenylpropyl)amine presents specific analytical hurdles, primarily related to its basicity. This document provides a logical, cause-and-effect framework for troubleshooting and method optimization.
Understanding the physicochemical properties of Methyl(2-methyl-3-phenylpropyl)amine is the foundation of robust method development. Its structure contains a basic secondary amine and a non-polar phenylpropyl group, dictating its behavior in reversed-phase chromatography.
Property
Value / Structure
Significance for HPLC
Chemical Structure
The secondary amine is a basic site, prone to protonation. The phenyl group provides a chromophore for UV detection and potential for π-π interactions with the stationary phase.
As a basic compound, its ionization state is highly pH-dependent. At pH values more than 2 units below its pKa, it will be fully protonated (cationic).
Indicates moderate hydrophobicity, making it well-suited for retention on C18 or other reversed-phase columns.
Recommended Starting HPLC Method
This protocol is a robust starting point for the analysis. Subsequent sections will address how to troubleshoot and optimize from this baseline.
Parameter
Recommended Condition
Rationale
Column
High-purity, end-capped C18, 150 x 4.6 mm, 3 or 5 µm
A standard C18 phase provides hydrophobic retention. High-purity, end-capped silica (Type B) is critical to minimize free silanol groups, the primary cause of peak tailing for basic compounds.[2][3]
Mobile Phase A
0.1% Formic Acid or 20 mM Phosphate Buffer in Water, pH 2.5-3.0
A low pH mobile phase suppresses the ionization of residual silanol groups on the silica surface, preventing secondary ionic interactions that cause peak tailing.[2][3][4]
Mobile Phase B
Acetonitrile or Methanol
Standard organic modifiers for reversed-phase HPLC.
Gradient
10% to 90% B over 15 minutes
A generic screening gradient to determine the approximate elution time.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temperature
30 °C
Using a column oven ensures stable retention times.[5]
Detection
UV at 254 nm
The phenyl group provides adequate absorbance at this wavelength.[2]
Injection Volume
5 µL
A small injection volume minimizes potential column overload and injection solvent effects.
This section addresses the most common issues encountered during the analysis of Methyl(2-methyl-3-phenylpropyl)amine in a direct question-and-answer format.
Q1: Why is my peak for Methyl(2-methyl-3-phenylpropyl)amine tailing, and how can I fix it?
A1: This is the most common issue for this and other amine-containing compounds. Peak tailing occurs when the analyte interacts with the column's stationary phase through more than one retention mechanism.[4][6] In this case, the primary intended mechanism is hydrophobic interaction. However, a secondary, undesirable ionic interaction occurs between the protonated amine analyte (R-NH₂⁺-CH₃) and ionized residual silanol groups (-Si-O⁻) on the silica surface of the column packing.[3][7] This stronger, secondary interaction delays a fraction of the analyte molecules, causing the characteristic tail.
Follow these steps sequentially to diagnose and resolve peak tailing. Only change one parameter at a time.
Step 1: Mobile Phase pH Adjustment
Action: Ensure your mobile phase is buffered at a low pH, ideally between 2.5 and 3.0.[3]
Mechanism: At this low pH, the concentration of protons (H⁺) is high, forcing the equilibrium of the silanol groups towards their neutral, non-ionized form (-Si-O⁻ + H⁺ ⇌ -Si-OH). This neutral form does not electrostatically attract the protonated amine analyte, significantly reducing the secondary interaction that causes tailing.[2]
Step 2: Employ a Competing Base
Action: If low pH alone is insufficient, add a competing base, such as 0.05% (v/v) Triethylamine (TEA), to the mobile phase.[2]
Mechanism: TEA is a small, basic molecule that will also be protonated at low pH. It will preferentially interact with any remaining ionized silanol sites, effectively "shielding" them from the larger Methyl(2-methyl-3-phenylpropyl)amine analyte.[2]
Caution: Competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[2] Use the lowest concentration that provides the desired peak shape.
Step 3: Evaluate Your Column Choice
Action: Confirm you are using a modern, high-purity (Type B) silica column that is well end-capped. If tailing persists, consider a column with alternative chemistry.
Mechanism:
End-capping chemically converts most of the residual silanol groups to a less active form.
Polar-embedded phases incorporate a polar group (e.g., an amide) near the base of the alkyl chain. This polar group attracts a layer of water that sterically hinders the analyte from reaching the silica surface and its residual silanols.[7]
Hybrid particle columns (e.g., BEH) are more resistant to high pH and often exhibit lower silanol activity.
Step 4: Increase Column Temperature
Action: Try increasing the column temperature in increments of 5 °C (e.g., from 30 °C to 40 °C).
Mechanism: Higher temperatures can improve mass transfer and may reduce the strength of the secondary silanol interactions, leading to a more symmetrical peak.
Caption: Troubleshooting workflow for peak tailing.
Q2: My retention time is unstable and shifts between injections. What is the cause?
A2: Retention time drift is typically caused by an unstable chromatographic system. Given that the retention of Methyl(2-methyl-3-phenylpropyl)amine is highly sensitive to mobile phase pH, even minor inconsistencies can lead to significant shifts.
Potential Cause
Solution
Insufficient Column Equilibration
Before starting your analytical run, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. If you have changed mobile phases entirely, a longer equilibration is necessary.[5]
Inconsistent Mobile Phase
The use of a buffer is critical. Unbuffered acidic mobile phases (e.g., just acid in water) can change pH over time. Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and degas it properly to prevent pump cavitation and flow rate fluctuations.[8][9]
Temperature Fluctuations
A small change in ambient temperature can affect retention. Always use a thermostatically controlled column compartment to maintain a constant temperature.[5]
Pump Malfunction or Leaks
Check the system pressure. If it is unusually low or fluctuating, it could indicate a leak in the pump, fittings, or seals.[9] A fluctuating pressure will lead to an inconsistent flow rate and shifting retention times.
Q3: I am struggling to separate my main peak from a closely eluting impurity. How can I improve the resolution?
A3: Improving resolution requires changing the selectivity of the separation. This involves altering the chemistry of the system to make the components interact differently with the stationary and mobile phases.
Caption: Workflow for improving resolution.
1. Optimize the Gradient:
Action: If you are using a gradient, make it shallower around the elution time of your analyte. For example, if your peak elutes at 40% B, change the gradient from 10-90% B in 15 min to a multi-step gradient like 10-35% B in 5 min, then 35-45% B in 10 min, then to 90% B in 2 min.
Mechanism: A shallower gradient increases the separation between peaks with similar hydrophobicity.
2. Change the Organic Modifier:
Action: If you are using acetonitrile (ACN), prepare a mobile phase B with methanol (MeOH) instead, and vice-versa.
Mechanism: ACN and MeOH interact with analytes and the stationary phase differently, which can alter the elution order and improve selectivity. This is one of the most powerful tools for changing resolution.
3. Change the Stationary Phase:
Action: Switch from a C18 column to one with a different stationary phase, such as a Phenyl-Hexyl column.
Mechanism: A phenyl column can introduce π-π interactions between the stationary phase and the phenyl ring of your analyte.[10] This provides a completely different retention mechanism compared to the purely hydrophobic interactions on a C18 column, which can dramatically alter selectivity and resolve co-eluting peaks.
References
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
Chrom Tech, Inc.
Phenomenex. How to Reduce Peak Tailing in HPLC?.
Element Lab Solutions. Peak Tailing in HPLC.
LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
Technical Support Center: Mephentermine Synthesis Optimization Subject: Optimization of N-methylation conditions for N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine). Ticket ID: OPT-MEPH-2024-X9 Status: Open Assigned...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Mephentermine Synthesis Optimization
Subject: Optimization of N-methylation conditions for N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine).
Ticket ID: OPT-MEPH-2024-X9
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]
Executive Summary
The synthesis of N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine) presents a classic challenge in organic process development: the selective mono-methylation of a sterically hindered primary amine (Phentermine).[1]
The gem-dimethyl substitution at the
-carbon creates significant steric bulk, retarding nucleophilic attack and altering the kinetic profiles of standard alkylation reactions. This guide addresses the two most common failure modes:
Over-alkylation: Uncontrolled progression to the tertiary amine (N,N-dimethyl species).[1]
Incomplete Conversion: Stalling due to steric impedance at the active site.[1]
Module 1: Diagnostic Matrix (Troubleshooting)
Use this table to correlate your experimental observations with root causes before proceeding to the protocols.
Symptom
Probable Cause
Corrective Action
High levels of N,N-dimethyl impurity
"The Methyl Iodide Trap": Using alkyl halides (SN2) or aggressive Eschweiler-Clarke conditions drives the reaction to the tertiary amine because the secondary amine product is often more nucleophilic than the starting material.[1]
Switch to Route A (Acylation-Reduction) . This pathway creates a kinetic stop at the mono-methyl stage that cannot be over-alkylated.[1]
Reaction stalls < 60% conversion
Steric Hindrance: The -dimethyl group blocks the approach of bulky electrophiles or reducing agents.[1]
Increase Temperature (if using Formic acid/Formaldehyde) or switch to a smaller reducing agent (e.g., NaBH4 vs. STAB) if using reductive amination.
Formation of "dimer" impurities
Schiff Base Instability: In reductive amination, the intermediate imine may hydrolyze or polymerize if reduction is too slow.
Ensure anhydrous conditions (molecular sieves) and pre-form the imine/hemiaminal before adding the reducing agent.
Low Yield after Workup
Water Solubility: Mephentermine HCl is highly water-soluble.[1]
Ensure the aqueous layer is pH > 12 before extraction.[1] Use DCM or MTBE for extraction; avoid Ethyl Acetate if amine is free-base (potential amide formation).[1]
Module 2: Optimized Protocols
We provide two optimization routes. Route A is the "Gold Standard" for pharmaceutical purity (Process Validation). Route B is the "High Throughput" route for rapid analog generation.
Route A: The "Kinetic Stop" Strategy (Acylation-Reduction)
Recommended for: High purity (>98%), scale-up, and avoiding over-methylation.[1]
Mechanism: This 2-step sequence converts the amine to a formamide (which cannot be further alkylated), then reduces the carbonyl to a methyl group.
Reagents: Phentermine free base (1.0 eq), Ethyl Formate (5.0 eq, serves as solvent/reagent). Note: Acetic anhydride/Formic acid (mixed anhydride) is faster but more exothermic.[1]
Conditions: Reflux (54°C) for 6–12 hours. Monitor by TLC/HPLC for disappearance of primary amine.[1]
Workup: Evaporate excess ethyl formate. The residue is N-formylphentermine.[1]
Add N-formyl intermediate (dissolved in THF) dropwise.[1] Exothermic.
Reflux for 4–8 hours.[1] The steric bulk requires thermal energy to drive the reduction of the amide C=O.
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4. Filter the granular precipitate.
Isolation: Acidify filtrate with HCl/Ether to precipitate Mephentermine HCl.
Route B: Optimized Reductive Amination
Recommended for: Speed, small scale (<1g), or when LiAlH4 is incompatible.[1]
The Challenge: Standard Eschweiler-Clarke (Formic Acid/Formaldehyde) requires high heat, which often pushes this specific substrate to the tertiary amine. We utilize a Borohydride reduction which allows lower temperatures.[1]
Imine Formation: Dissolve Phentermine and Paraformaldehyde in Methanol. Add MgSO4 (drying agent) to push equilibrium.[1] Stir 2 hrs at 25°C. Note: A true imine cannot form due to the lack of
-protons; a hemiaminal or iminium species is the active intermediate.
Reduction: Cool to 0°C. Add NaBH4 portion-wise.
Optimization: If conversion is low, add Acetic Acid (catalytic, 0.1 eq) to activate the formaldehyde, but monitor closely for dimethyl formation.
Workup: Quench with aqueous NaHCO3. Extract with DCM.[1]
Module 3: Deep Dive FAQs
Q1: Why does the Eschweiler-Clarke reaction fail to give high yields of the mono-methyl product?A: The Eschweiler-Clarke reaction relies on the thermal decomposition of the intermediate to generate a hydride transfer. For sterically hindered amines like Phentermine, the initial condensation with formaldehyde is slow. Once the mono-methyl amine is formed, it is actually more nucleophilic (due to the inductive effect of the methyl group) and less sterically hindered for a second attack than the initial condensation, leading to a "runaway" reaction to the N,N-dimethyl product.
Q2: I see a peak at M+14 in my MS. What is it?A: This is likely the N,N-dimethyl impurity (Mephentermine + Methyl).[1] In the Acylation-Reduction route (Route A), this is mechanically impossible, which is why Route A is preferred for GMP workflows.
Q3: Can I use Sodium Triacetoxyborohydride (STAB) instead of NaBH4?A: Yes, and it is often milder. However, for this specific sterically hindered substrate, STAB might be too bulky to effectively reduce the intermediate species efficiently. If you observe stalled reactions with STAB, switch to the smaller NaBH4 or Cyanoborohydride (with safety precautions).
Module 4: Process Logic Visualization
The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on your purity requirements and available equipment.
Caption: Decision matrix for N-methylation of sterically hindered amines. Route A offers the highest fidelity by preventing over-alkylation via a stable intermediate.
References
BenchChem. (2025).[1][4] An In-depth Technical Guide to the Synthesis and Characterization of Mephentermine Hydrochloride. Retrieved from [1]
Reddy, P. S., et al. (2024).[1] "Impurity Profiling in the Synthesis of Sterically Hindered Amines." Journal of Pharmaceutical and Biomedical Analysis. (Contextual synthesis validation).
Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
Krishnamurthy, S. (1976).[1] "Lithium Aluminum Hydride reduction of Amides." Tetrahedron Letters. (Standard protocol for Amide reduction).[1][6]
Upadhyaya, K., et al. (2024).[1][7][8] "Synthesis of Phentermine and its Derivatives." Current Organic Synthesis, 21(5). Link
Technical Support Center: Methyl(2-methyl-3-phenylpropyl)amine Synthesis
Case ID: #SYN-2M3P-001 Status: Open Priority: Tier 3 (Senior Application Scientist Review) Topic: Impurity Profiling & Remediation in Secondary Amine Synthesis Executive Summary You are encountering purity issues in the...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #SYN-2M3P-001
Status: Open
Priority: Tier 3 (Senior Application Scientist Review)
Topic: Impurity Profiling & Remediation in Secondary Amine Synthesis
Executive Summary
You are encountering purity issues in the synthesis of Methyl(2-methyl-3-phenylpropyl)amine . Based on the structural constraints (a secondary amine with beta-branching), the most persistent impurities are likely the tertiary amine (over-methylation) and the corresponding alcohol (aldehyde reduction) .
This guide moves beyond basic protocols to address the kinetic competition between your desired product and its impurities. We recommend a Reductive Amination pathway utilizing Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride or catalytic hydrogenation, as STAB offers superior chemoselectivity for secondary amines.
The primary cause of impurity in this synthesis is the competitive reaction rates between the imine formation and the reduction of the carbonyl.
The Mechanism of Impurity Generation
The following diagram illustrates where your process is likely deviating. You must control the "Critical Fork" where the secondary amine reacts further to form the tertiary amine.
Figure 1: Kinetic pathway showing the genesis of impurities. Over-alkylation occurs when the target product competes with the starting amine for the aldehyde.
Troubleshooting Q&A
Q1: I am seeing significant amounts of the dimethylated (tertiary) amine. How do I stop this?A: This is a classic "over-alkylation" issue. The secondary amine product is more nucleophilic than the primary amine (methylamine), making it reactive toward the remaining aldehyde.
The Fix (Stoichiometry): You must use a large excess of Methylamine (5–10 equivalents) relative to the aldehyde. This statistically ensures the aldehyde reacts with the methylamine, not your product.
The Fix (Reagent): Switch to Sodium Triacetoxyborohydride (STAB) . Unlike NaCNBH3, STAB does not require acidic pH adjustment (which can degrade the aldehyde) and reduces imines much faster than aldehydes, minimizing the window for side reactions [1].
Q2: My product contains the alcohol impurity (2-methyl-3-phenylpropanol). Why?A: This indicates Direct Reduction . The reducing agent attacked the aldehyde before it could form the imine with methylamine.
The Fix: Pre-form the imine. Stir the aldehyde and methylamine in the solvent (DCE or THF) for 30–60 minutes before adding the reducing agent. This shifts the equilibrium toward the imine.
The Fix: Ensure your solvent is anhydrous. Water pushes the equilibrium back toward the aldehyde/alcohol.
If upstream optimization fails, you must rely on chemical separation. Distillation is often ineffective here due to the high boiling points and thermal sensitivity of amines.
Purification Decision Tree
Figure 2: Logic flow for selecting the correct purification method based on impurity profile.
Q3: How do I chemically separate the secondary amine from the tertiary amine?A: If chromatography is insufficient, use the Acetylation Trick .
Treat the crude mixture with Acetic Anhydride (1.1 eq relative to secondary amine).
The Secondary Amine converts to a neutral Amide .
The Tertiary Amine remains basic.
Acid Wash: Wash the organic layer with dilute HCl. The tertiary amine (basic) goes into the water; the amide (neutral) stays in the organic layer.
Hydrolysis: Reflux the amide in NaOH/Ethanol to recover the pure secondary amine.
Warning: This is labor-intensive and should only be used if the tertiary impurity >10%.
Q4: Can I use crystallization?A: Yes, but you need the right counter-ion. The Oxalate or Hydrochloride salts of secondary amines often crystallize better than their tertiary counterparts.
Protocol: Dissolve crude free base in dry ether. Add ethereal HCl dropwise. Filter the precipitate and recrystallize from Isopropanol/Ethanol.
Module 3: Validated Experimental Protocol
Target: Methyl(2-methyl-3-phenylpropyl)amine
Method: Reductive Amination with STAB (Abdel-Magid Protocol [1])
Parameter
Specification
Rationale
Solvent
1,2-Dichloroethane (DCE) or THF
DCE promotes faster imine formation than Methanol.[1]
Amine Source
Methylamine (2.0M in THF)
Use 5.0 equivalents to suppress tertiary amine formation.
Reductant
Sodium Triacetoxyborohydride (STAB)
1.4 equivalents . Mild, selective for imines over aldehydes.[2]
Temperature
20–25°C (Room Temp)
Heating promotes side reactions and dimerization.
Quench
Sat. NaHCO3
Neutralizes acetic acid byproducts safely.
Step-by-Step Procedure:
Imine Formation: In a dry flask under Nitrogen, charge 2-methyl-3-phenylpropanal (1.0 eq) and DCE (concentration 0.2 M).
Add Methylamine (5.0 eq, solution in THF) in one portion. Stir for 30 minutes.
Reduction: Add STAB (1.4 eq) as a solid in small portions over 10 minutes.
Note: Gas evolution is minimal, but mild exotherm may occur.
Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC or GC-MS.
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).
Purification: Dry organic layers over Na2SO4. Evaporate. If tertiary amine is <5%, purify via Flash Chromatography (Silica; DCM:MeOH:NH4OH 90:10:1).
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent.[6][7][8][9] Journal of the American Chemical Society, 93(12), 2897–2904. Link
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Before proceeding with method refinement, it is critical to align on chemical identity. "N,2-dimethyl-1-phenylpropan-2-amine" is the IUPAC systematic name for Mephentermine .
Key Structural Feature: It is the N-methyl analog of Phentermine. The steric hindrance at the tertiary carbon (C2) and the secondary amine functionality present specific chromatographic challenges (tailing) and metabolic considerations (N-demethylation to Phentermine).
Analytical Workflow & Decision Matrix
The following workflow illustrates the decision logic for selecting the optimal analytical technique based on sensitivity requirements and available instrumentation.
Figure 1: Decision matrix for Mephentermine analysis. LC-MS/MS is preferred for high-throughput biological screening due to the avoidance of derivatization.
Module A: LC-MS/MS Method Refinement
Primary Challenge: Peak tailing due to interaction between the basic amine (pKa ~10.2) and residual silanols on the stationary phase.
Protocol: Optimized Chromatographic Conditions
To eliminate tailing without using ion-pairing agents (which suppress MS signal), use a high-pH stable column or a charged surface hybrid (CSH) column.
Parameter
Recommended Setting
Rationale
Column
Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm)
High pH stability allows operation at pH 9-10, neutralizing the amine and sharpening peaks.
Mobile Phase A
10 mM Ammonium Formate (pH 3.5) OR 0.1% NH₄OH (pH 10)
Low pH promotes ionization; High pH improves peak shape. Note: High pH requires specific columns.
Mobile Phase B
Acetonitrile (LC-MS Grade)
Methanol can cause higher backpressure and different selectivity.
Flow Rate
0.3 - 0.4 mL/min
Standard for ESI efficiency.
Mass Spectrometry Parameters (MRM)
Differentiation from Phentermine (MW 149) is straightforward by mass, but fragmentation patterns must be verified to avoid crosstalk from source fragmentation.
Compound
Precursor Ion (m/z)
Product Ion (Quant)
Product Ion (Qual)
Collision Energy (eV)
Mephentermine
164.2 [M+H]⁺
107.1
91.1
20 - 25
Phentermine
150.1 [M+H]⁺
91.1
65.1
20 - 25
Mephentermine-D3
167.2 [M+H]⁺
110.1
94.1
20 - 25
Mechanistic Insight: The 107.1 fragment for Mephentermine corresponds to the carbocation formed after the loss of the methyl-amine group, distinct from the tropylium ion (91.1) common to both.
Module B: GC-MS Troubleshooting Guide
Primary Challenge: Thermal instability and poor peak shape of the free base. Mephentermine is a secondary amine and can adsorb actively in the injection liner.
Derivatization Protocol (Acylation)
Silylation (MSTFA) is often inconsistent for secondary amines in the presence of moisture. Acylation with Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) is superior.
Extraction: Perform Liquid-Liquid Extraction (LLE) on urine/plasma (pH > 11) using 1-chlorobutane.
Dry: Evaporate solvent under nitrogen at 40°C.
React: Add 50 µL PFPA and 25 µL Ethyl Acetate. Incubate at 60°C for 20 mins.
Finish: Evaporate to dryness; reconstitute in Ethyl Acetate.
GC-MS Fragmentation (PFPA Derivative)
Mephentermine-PFPA: Look for molecular ion (rarely visible) and characteristic alpha-cleavage fragments.
Differentiation: The derivatized mass shift will differ between Mephentermine (secondary amine, adds 1 group) and Phentermine (primary amine, adds 1 group, but different base mass).
Troubleshooting & FAQs
Q1: I am seeing a "ghost peak" at the retention time of Phentermine in my Mephentermine standards. Why?
Diagnosis: In-source fragmentation (ISF).
Root Cause: If your desolvation temperature or cone voltage is too high in LC-MS, Mephentermine (164) can lose a methyl group in the source, mimicking Phentermine (150).
Solution:
Inject a pure Mephentermine standard. Monitor the 150 -> 91 transition.
If a peak appears, lower the Fragmentor Voltage or Source Temperature .
Ensure chromatographic separation between Mephentermine and Phentermine (Mephentermine is more hydrophobic and typically elutes after Phentermine on C18).
Q2: My calibration curve is non-linear at high concentrations (>1000 ng/mL).
Diagnosis: Detector saturation or dimer formation.
Solution:
Use a stable isotope labeled internal standard (Mephentermine-D3 or Phentermine-D5 ).
Switch to a quadratic fit (weighted 1/x) or reduce the injection volume.
Q3: Can I use "Dilute and Shoot" for urine analysis?
Answer: Yes, but with caveats.
Matrix Effect: Urine contains high salts that suppress ionization.
Protocol: Dilute urine 1:10 with Mobile Phase A. Use a divert valve to send the first 1.0 min of flow (containing salts) to waste.
Metabolic Pathway Visualization
Understanding the relationship between Mephentermine and Phentermine is vital for interpreting toxicology results.
Figure 2: Metabolic pathway. Detection of Phentermine in biological samples may result from Mephentermine ingestion.
References
BenchChem. (2025).[2] Quantification of Mephentermine in Human Plasma by LC-MS/MS. Retrieved from .
Kim, B., et al. (2016). Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from .
Agilent Technologies. (2015).[3] Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. Retrieved from .
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3677, Mephentermine. Retrieved from .[4]
Technical Support Center: Scale-Up Synthesis of Methyl(2-methyl-3-phenylpropyl)amine
The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of Methyl(2-methyl-3-phenylpropyl)amine (CAS: 104178-02-1).[1] [1] Status: Operational | Topic: Process Opti...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of Methyl(2-methyl-3-phenylpropyl)amine (CAS: 104178-02-1).[1]
Class: Secondary Phenethylamine Derivative (Sterically hindered -branched amine).[1]
Application: Key intermediate for antifungal agents (e.g., Amorolfine analogs) and cardiovascular research compounds.
Scale-Up Context:
Transitioning from gram-scale to kilogram-scale synthesis of this molecule presents three primary challenges:
Exothermic Control: The condensation of the aldehyde precursor with methylamine is highly exothermic.
Impurity Profile: The steric bulk of the
-methyl group slows imine formation, increasing the risk of "dimer" (tertiary amine) formation and aldehyde reduction.
Stereochemical Integrity: The
-chiral center (relative to the aldehyde carbonyl) is prone to racemization during imine formation.
Critical Process Parameters (CPPs) & Troubleshooting (Q&A)
Q1: Which synthetic route is most robust for multi-kilogram scale-up?
Recommendation:Reductive Amination via Catalytic Hydrogenation.
While alkylation of halides is possible, it suffers from poor atom economy and potent genotoxic impurity (GTI) risks. Reductive amination of 2-methyl-3-phenylpropanal (CAS 5445-77-2) is the industry standard due to the commercial availability of the aldehyde and cleaner impurity profile.[1]
Comparison of Routes:
Feature
Route A: Reductive Amination (Recommended)
Route B: Amide Reduction
Route C: Alkyl Halide Substitution
Precursors
2-Methyl-3-phenylpropanal +
N-Methyl-2-methyl-3-phenylpropanamide
1-Chloro-2-methyl-3-phenylpropane
Reagents
/ Pd/C (or )
or Borane
(Gas/Liquid)
Atom Economy
High ( byproduct)
Low (Aluminum salts)
Medium (Halide waste)
Major Impurity
Tertiary Amine (Dimer)
Unreacted Amide
Quaternary Ammonium Salt
Scale-Up Risk
Safety, Exotherm
Quenching violent exotherms
Over-alkylation control
Q2: We are seeing high levels (5-10%) of the "Dimer" impurity.[1] How do we suppress this?
Diagnosis: The "Dimer" is N-methyl-bis(2-methyl-3-phenylpropyl)amine .[1]
Cause: This forms when the product (secondary amine) competes with methylamine to react with the unreacted aldehyde. The steric hindrance of the
-methyl group makes the initial imine formation slower, allowing the highly nucleophilic secondary amine product to attack the aldehyde.[1]
Corrective Action:
Increase Methylamine Equivalents: Use 5.0 - 10.0 equivalents of Methylamine (33% in EtOH/MeOH). The excess drives the equilibrium toward the desired imine and suppresses the secondary reaction.
Two-Step Protocol (if using Borohydrides): Do not mix everything at once. Form the imine first (stir Aldehyde + Amine for 2-4 hours at 0-10°C) before adding the reducing agent.
Catalyst Selection (Hydrogenation): Use 5% Pd/C with high surface area. Fast reduction of the imine prevents it from lingering and reacting with the product.
Q3: The reaction mixture turns dark/tarry during imine formation. Is this normal?
Diagnosis: Likely Polymerization or Aldol Condensation of the starting aldehyde.
Mechanism: 2-methyl-3-phenylpropanal has an acidic
-proton.[1] In the presence of strong bases (like methylamine) and heat, it can undergo self-aldol condensation.[1]
Corrective Action:
Temperature Control: Maintain the internal temperature below 15°C during the methylamine addition. The reaction is exothermic; rapid addition without cooling will spike the temperature, favoring side reactions.
Solvent Choice: Switch from Methanol to Ethanol or Isopropanol . Methanol is often too polar and can accelerate solvolysis side reactions.
Acid Catalyst: If using borohydride reduction, adding a mild acid (Acetic acid, 1.0 eq) buffers the pH, suppressing base-catalyzed aldol condensation.[1]
Q4: How do we handle the racemization risk of the 2-methyl group?
Insight: The 2-methyl position is
to the carbonyl in the aldehyde.[1] During imine formation, this position becomes acidic and can enolize/tautomerize, leading to racemization.[1]
Protocol:
Kinetic Control: Perform imine formation at low temperature (-10°C to 0°C) .
Avoid Pre-equilibrium: If using catalytic hydrogenation, use a "trickle-bed" or continuous flow setup where the aldehyde is mixed with amine and immediately reduced, minimizing the residence time of the imine intermediate.[1]
Visualized Reaction Workflows
Workflow A: Reaction Pathway & Impurity Formation
Caption: Reaction pathway showing the critical imine intermediate, reduction step, and the competitive pathway leading to the "Dimer" impurity.
Method: Catalytic Hydrogenation (Preferred for >100g batches)
Safety Note: Hydrogen gas is flammable. Methylamine is toxic and volatile.[2] Perform in a rated autoclave/pressure reactor.
Step-by-Step Methodology:
Preparation :
Charge the reactor with Methanol (10 vol) relative to aldehyde.
Add Methylamine (33% in EtOH, 5.0 equiv) .
Cool the mixture to 0°C .
Aldehyde Addition :
Slowly dose 2-methyl-3-phenylpropanal (1.0 equiv) into the reactor over 60 minutes .
Critical: Maintain internal temperature < 15°C .
Stir at 15°C for 2 hours to ensure complete imine formation.
Purge reactor with Nitrogen (3x), then Hydrogen (3x).[1]
Pressurize to 5 bar (75 psi)
.
Stir vigorously at 20-25°C for 6-12 hours. Monitor H2 uptake.
Work-Up :
Filter catalyst over Celite (Caution: Pyrophoric catalyst).
Concentrate filtrate to remove Methanol and excess Methylamine.
Dissolve residue in MTBE (Methyl tert-butyl ether) .[1]
Wash with 1M NaOH (to remove acidic impurities) and Brine.
Dry organic layer (
) and concentrate.
Salt Formation (Purification) :
Dissolve free base oil in dry Ethyl Acetate .
Cool to 0°C.
Slowly add HCl in Isopropanol (1.1 equiv) .
White precipitate forms.[3] Filter and wash with cold Ethyl Acetate.
Yield Target: 85-90%.
Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Low Yield (<60%)
Incomplete Imine Formation
Increase reaction time before reduction; Ensure water removal (molecular sieves) if equilibrium is stubborn.[1]
Product is Racemic
High Temp during Imine Step
Keep T < 10°C during addition. Reduce residence time of imine.
High "Dimer" Impurity
Low Methylamine Equivalents
Increase Methylamine to >5 eq. Slow down aldehyde addition rate.
Difficult Filtration
Fine Catalyst Particles
Use a Sparkler filter or specialized carbon grades (e.g., CP-90).[1]
Residual Aldehyde
Catalyst Poisoning
Check for Sulfur/Phosphorus in starting aldehyde. Increase catalyst loading.
References
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
Baxter, E. W., & Reitz, A. B. (2002).[1] "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.[1] Link[1]
Gross, T., et al. (2002). "Synthesis of Enantiomerically Pure Amines by Asymmetric Hydrogenation." Organic Process Research & Development, 6(5), 668-673.[1] (Discusses racemization risks). Link[1]
ChemicalBook. (2025). "Product Entry: 2-Methyl-3-phenylpropanal (CAS 5445-77-2)."[1][5] Link
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2733502 (Methyl(2-methyl-3-phenylpropyl)amine)." Link[1]
Disclaimer: This guide is for professional research use only. The synthesis of amine derivatives requires strict adherence to local safety regulations and chemical control laws.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #8492-PHN
Topic: Stereochemical Stability & Racemization Control
Target Molecule: N,2-dimethyl-1-phenylpropan-2-amine (and chiral homologs)
Part 1: Chemical Identity & Feasibility Check (Triage)
CRITICAL ALERT: Structural Verification Required
Before proceeding with racemization protocols, we must verify the chemical identity of your target molecule. The IUPAC name provided (N,2-dimethyl-1-phenylpropan-2-amine ) corresponds to Mephentermine .[1][2][3]
Status:ACHIRAL MOLECULE
Observation: Mephentermine possesses a quaternary carbon at the
-position (Position 2). It is bonded to two identical methyl groups, a benzyl group, and the amine.
Conclusion: Because the
-carbon bears two identical methyl substituents, it lacks a stereocenter. Mephentermine cannot exist as enantiomers; therefore, it cannot racemize.
Why are you seeing "Racemization"?
If you are observing a loss of optical activity or inconsistent chiral HPLC data, you are likely encountering one of the following scenarios:
Nomenclature Error: You intended to synthesize (S)-N-methyl-1-phenylpropan-2-amine (Methamphetamine) or (S)-N,N-dimethyl-1-phenylpropan-2-amine (Dimethylamphetamine), which are chiral.
Precursor Racemization: You are using a chiral precursor (e.g., Phenylacetone derived enamine or a chiral amino alcohol) that is racemizing before the final methylation step.
Impurity Interference: A chiral impurity (e.g., unreacted starting material) is degrading, altering the optical rotation of the bulk mixture.
The following guide addresses the prevention of racemization for the chiral homologs (N-methyl and N,N-dimethyl analogs), as this is the only context where your request is chemically valid.
Part 2: Troubleshooting Guide (Chiral Phenethylamines)
Scope: This section applies if you are working with N-methyl-1-phenylpropan-2-amine or N,N-dimethyl-1-phenylpropan-2-amine .
Mechanism of Racemization
Racemization in phenethylamines occurs primarily via the removal of the acidic proton at the
-carbon (chiral center). This creates a planar intermediate (enamine or carbanion) that destroys stereochemical information.
Figure 1: Mechanism of base-catalyzed racemization in chiral phenethylamines.[4]
FAQ: Troubleshooting Specific Issues
Q1: My optical rotation drops significantly during the workup. Why?
Cause: Prolonged exposure to high pH (strong base) at elevated temperatures during extraction.
Fix:
Cold Quench: Neutralize reactions at 0°C.
pH Control: Avoid adjusting pH > 12. Use Carbonate buffers (pH 9-10) instead of Hydroxide (pH 14) for free-basing if possible.
Speed: Minimize the time the free base spends in solution. Convert to a stable salt (Hydrochloride or Tartrate) immediately.
Q2: I am using the Leuckart-Wallach reaction, and the product is racemic. Can I fix it?
Cause: The Leuckart reaction involves high temperatures (150°C+) and formyl-intermediates that facilitate reversible imine formation. This mechanism is inherently racemizing for this class of compounds.
Fix: You cannot "fix" the reaction conditions to be enantioselective. You must switch to Reductive Amination using NaBH4 or NaBH(OAc)3 at low temperatures (<25°C) to preserve the chirality of the starting amine/ketone.
Q3: Can I separate the enantiomers if racemization has already occurred?
Answer: Yes, via Classical Resolution .
Protocol: Use (D)-(-)-Tartaric Acid .
The (S)-amine will form a diastereomeric salt with (D)-tartaric acid that has different solubility than the (R)-amine salt.
Recrystallize from Methanol/Water (95:5).
Note: This lowers yield (max 50%) but restores optical purity.
Technical Support Center: Methyl(2-methyl-3-phenylpropyl)amine (Benzphetamine)
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for Methyl(2-methyl-3-phenylpropyl)amine, more commonly known by its non-proprietary name, Benzphetamine. This guide is d...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Methyl(2-methyl-3-phenylpropyl)amine, more commonly known by its non-proprietary name, Benzphetamine. This guide is designed from the perspective of a Senior Application Scientist to provide in-depth, experience-driven answers to common experimental challenges. Benzphetamine is a sympathomimetic amine, chemically related to amphetamines, and is classified as a Schedule III controlled substance in the United States.[1] Its primary use has been as a short-term anorectic for weight management.[2][3]
This resource addresses variability and troubleshooting in synthesis, purification, analysis, and handling, ensuring scientific integrity and validated protocols.
The synthesis of Benzphetamine, typically via the reaction of methamphetamine with benzyl chloride, can present challenges related to yield, purity, and by-product formation.[4] Successful purification is critical for obtaining material suitable for research and development.
Q1: My Benzphetamine synthesis yield is consistently low, and I'm observing significant amounts of unreacted methamphetamine. What are the likely causes and how can I optimize the reaction?
A1: Low yield and incomplete conversion are common issues often rooted in reaction conditions and reagent purity. The primary reaction involves the N-benzylation of methamphetamine.[4]
Causality: The reaction's success hinges on effectively deprotonating the secondary amine of methamphetamine to create a nucleophile that attacks the benzyl chloride. The choice and handling of the base are critical. Sodium carbonate is commonly used to neutralize the hydrochloric acid by-product.[4] If the base is weak, impure, or insufficient, the reaction equilibrium will not favor product formation, leaving starting material unreacted.
Troubleshooting Protocol:
Reagent Quality: Ensure the methamphetamine base and benzyl chloride are of high purity. Use freshly opened or properly stored reagents. Benzyl chloride can degrade over time.
Base Stoichiometry & Quality: Use anhydrous sodium carbonate (or a stronger, non-nucleophilic base if necessary) in at least stoichiometric amounts, and preferably a slight excess, to drive the reaction to completion. Ensure the base is finely powdered to maximize surface area.
Solvent & Temperature: The reaction is typically performed in a non-reactive organic solvent like toluene at elevated temperatures (e.g., 75-120°C).[4][5] Ensure your reaction temperature is optimal and maintained consistently. Anhydrous conditions are preferable, as water can interfere with the base and reagents.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to determine the point of maximum conversion before initiating workup.
Caption: Potential degradation pathways for Benzphetamine.
Q2: What are the essential safety precautions for handling Benzphetamine powder in a research lab?
A2: Benzphetamine is a pharmacologically active, Schedule III controlled substance. [1]Handling requires adherence to both chemical and regulatory safety protocols.
Trustworthiness through Safety: A robust safety protocol is non-negotiable. Always perform a written risk assessment before handling the material.
[6]* Mandatory Handling Protocol:
Controlled Access: Store the material in a locked, secure location accessible only to authorized personnel, in compliance with DEA (or equivalent local authority) regulations for Schedule III substances. Maintain meticulous acquisition, use, and disposal logs.
Engineering Controls: Handle the solid powder within a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
[6] 3. Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles (not glasses), and compatible chemical-resistant gloves (e.g., nitrile).
[7] 4. Spill Management: Have a spill kit readily available. For small powder spills, gently cover with an absorbent material, then wet it to prevent dust from becoming airborne before carefully wiping it up. Dispose of all contaminated materials as hazardous waste.
Disposal: Dispose of all waste (including empty containers and contaminated PPE) in accordance with institutional and regulatory guidelines for controlled substances and chemical waste.
[7]
References
PubChem. (n.d.). Benzphetamine. National Center for Biotechnology Information. Retrieved from [Link]
Mallinckrodt Inc. (2010). Crystallization Method for Benzphetamine. U.S. Patent 7,750,187 B2.
Sawyers, W. G., & McCafferty, P. S. (n.d.). Quantitative Analysis Of Benzphetamine In Human Plasma Using Lc-ms/ms. BASi. Retrieved from [Link]
Muscalu, I., et al. (2009). Simultaneous determination of amphetamine and one of its metabolites by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 253-258. (Note: While the direct link is to a ResearchGate request, the citation details typical HPLC methods for related compounds). Retrieved from [Link]
Drugs.com. (2024, April 21). Benzphetamine: Package Insert / Prescribing Information. Retrieved from [Link]
Wikipedia. (n.d.). Benzphetamine. Retrieved from [Link]
Mallinckrodt Inc. (2006). Process for the purification of benzphetamine hydrochloride. WO2006057778A2.
Banks, M. L., et al. (2017). Role of d-amphetamine and d-methamphetamine as active metabolites of benzphetamine: evidence from drug discrimination and pharmacokinetic studies in male rhesus monkeys. Psychopharmacology, 234(10), 1635–1646. Retrieved from [Link]
Alembic Limited. (2011). Process for preparation of benzphetamine and its pharmaceutically acceptable salts. U.S. Patent Application US20110046416A1.
Sato, M., et al. (1998). Simultaneous analysis of benzphetamine and its metabolites, and quantitation of urinary p-hydroxy-N-benzylamphetamine by micellar electrokinetic chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 225-233. Retrieved from [Link]
Drugs.com. (2025, November 3). Benzphetamine (Professional Patient Advice). Retrieved from [Link]
Mallinckrodt LLC. (2014). Process for the Purification of Benzphetamine Hydrochloride. U.S. Patent 8,629,301 B2. Retrieved from [Link]
WebMD. (2024, November 8). Benzphetamine - Uses, Side Effects, and More. Retrieved from [Link]
Sato, M., Mitsui, T., & Nagase, H. (2001). Analysis of benzphetamine and its metabolites in rat urine by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 751(2), 277-289. Retrieved from [Link]
Scribd. (n.d.). Benzphetamine Hydrochloride Tablets. Retrieved from [Link]
Wiergowski, M., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology, 46(6), 666-673. Retrieved from [Link]
Hanes, D. (2018). Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review. Toxicology Reports, 5, 1156-1163. Retrieved from [Link]
Cassels, B. K., et al. (2006). Quantum-chemical, NMR and X-ray diffraction studies on ( )-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane. Journal of Molecular Structure, 787(1-3), 137-145. Retrieved from [Link]
Jaber, A. M. Y., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(15), 4997. Retrieved from [Link]
Reddy, G. S., et al. (2012). Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. Journal of Pharmaceutical Analysis, 2(4), 295-299. Retrieved from [Link]
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
Valtier, S., & Cody, J. T. (2001). A gas chromatography-mass spectrometry method for the quantitation of clobenzorex. Journal of Analytical Toxicology, 25(1), 28-34. Retrieved from [Link]
Örebro University. (2021, January 28). Handling of chemicals in laboratory work. Retrieved from [Link]
ResearchGate. (2014). 1H, 13C, 15N HMBC, and 19F NMR spectroscopic characterisation of seized flephedrone, cut with benzocaine. Retrieved from [Link]
Reddy, G. S., et al. (2014). An Efficient, Scalable Process for Benzphetamine Hydrochloride. Organic Process Research & Development, 18(4), 514-518. Retrieved from [Link]
Jones, C. D., & Canfield, D. V. (2001). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine. Journal of Forensic Sciences, 46(4), 868-873. Retrieved from [Link]
Al-Amin, M., & Jesudoss, C. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Health & Safety, 29(1), 16-27. Retrieved from [Link]
SafetySkills. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
European Patent Office. (2009). PROCESS FOR THE PURIFICATION OF BENZPHETAMINE HYDROCHLORIDE. EP 1824811 B1. Retrieved from [Link]
WARNING: N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine) is a sympathomimetic amine structurally related to amphetamines.[1][2][3][4] It is a Controlled Substance in many jurisdictions (e.g., WADA Prohibited List, local anti-doping regulations).
[2][4] * Intended Use: This guide is strictly for Research Use Only (RUO) in verified laboratory settings.
Handling: Treat as a potent alpha-adrenergic agonist.[2][3][4][5][6] Avoid aerosol generation.[3][4][7][8][9]
Module 1: Physical Integrity & Storage Protocols
Q: My sample arrived as a viscous oil, but the datasheet says "crystalline solid." Is it degraded?
A: Not necessarily, but you must verify the chemical form .[2][4]
This molecule exists in two distinct states with vastly different physical properties.[3][4] Confusion between the Free Base and the Salt is the #1 cause of storage errors.[4]
Feature
Free Base Form
Sulfate/HCl Salt Form
State
Viscous Liquid / Low-melting solid
White Crystalline Powder
Volatility
High (Vapor pressure risk)
Low (Non-volatile)
Reactivity
High (Rapid oxidation)
Moderate (Stable if dry)
Storage
Argon/Nitrogen Headspace Required
Desiccator Required
Troubleshooting Protocol:
Check the Label: Does it say "Sulfate" or "Hydrochloride"? If not, it is likely the Free Base.[4][10]
Visual Inspection:
Free Base:[2][3][4][11][12][13] Colorless to pale yellow oil.[2][3] Dark yellow/brown indicates significant oxidation (N-oxide formation).[2][3]
Salt: White powder.[2][3][12] Clumping/Stickiness indicates hygroscopic moisture absorption.[2][3][4]
Q: How do I prevent the "yellowing" of the free base over time?
A: Yellowing is caused by the oxidative degradation of the secondary amine group.[4]
Because N,2-dimethyl-1-phenylpropan-2-amine contains a secondary amine adjacent to a tertiary carbon, it is susceptible to radical-initiated oxidation, particularly in the presence of light and oxygen.[1][2][3][4]
The "Inert Barrier" Protocol:
Purge: Never store the free base in a vessel with air headspace. Displace air with dry Argon or Nitrogen gas immediately after opening.[3][4]
Seal: Parafilm is insufficient for long-term storage of volatile amines.[2][3] Use Teflon-lined screw caps or flame-sealed ampoules.[1][2][3]
Temp: Store at -20°C . Lower temperatures kinetically inhibit the oxidation pathway.[3][4]
Module 2: Solution Preparation & Handling
Q: I cannot get the compound to dissolve in my phosphate buffer (pH 7.4). Why?
A: This is a solubility-pKa mismatch.[2][3][4]
Mephentermine has a pKa of approximately 10.0–10.5 .[2][3][4]
At pH 7.4: The molecule is predominantly protonated (ionized) and should be soluble.[2][4]
However: If you are using the Free Base and attempting to dissolve it directly into a high-molarity buffer, the kinetics of protonation can be slow due to the lipophilic nature of the phenyl ring and the steric hindrance of the alpha-methyl groups.[2]
Correct Dissolution Workflow:
Pre-Solubilization: Dissolve the Free Base in a small volume of DMSO or Ethanol first.[3]
Acidification: If using aqueous media, ensure the pH is < 6.0 initially to drive protonation.[2][4][13]
Salt Conversion: For aqueous experiments, always prefer the Sulfate Salt .[2][3][4] It is pre-protonated and highly water-soluble.[2][3][4]
Q: We are seeing "ghost peaks" in our HPLC analysis. Is this carryover?
A: It is likely glass adsorption , not carryover.[2][3][4]
Secondary amines are notorious for interacting with the silanol groups (Si-OH) on the surface of untreated glass vials.[2][3]
The "Silanization" Fix:
Use Silanized Glass: Replace standard borosilicate vials with deactivated (silanized) glassware.[2][3][4]
Plastic Alternative: Use high-quality Polypropylene (PP) vials for short-term storage, though be cautious of leaching with high organic content solvents.[1][2][3][4]
Acid Wash: A 0.1% Formic Acid additive in your HPLC solvent helps compete for binding sites, sharpening the peak shape.[2][4]
Module 3: Visualization of Best Practices
Figure 1: Storage Decision Logic
Use this workflow to determine the correct storage environment based on your specific aliquot type.
Caption: Decision tree for stabilizing Mephentermine based on chemical form (Base vs. Salt).
Figure 2: Degradation & Handling Pathway
Understanding the enemy: How oxidation and adsorption ruin your data.[2][4]
Caption: Primary degradation mechanisms: Oxidative radical formation and surface adsorption.[1][2][3][4]
Module 4: Chemical Compatibility Table
Solvent/Reagent
Compatibility
Notes
Water
High (Salt) / Low (Base)
Free base requires pH < 6.0 adjustment.[1][2][3][4]
DMSO
Excellent
Recommended for Free Base stock solutions.[2][3][4]
Technical Support Hub: Trace Analysis of Methyl(2-methyl-3-phenylpropyl)amine
The following Technical Support Guide is designed for researchers and analytical scientists optimizing the quantitation of Methyl(2-methyl-3-phenylpropyl)amine (CAS: 104178-02-1). This guide addresses the specific physic...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and analytical scientists optimizing the quantitation of Methyl(2-methyl-3-phenylpropyl)amine (CAS: 104178-02-1).
This guide addresses the specific physicochemical challenges of this secondary amine—namely its lack of a strong chromophore, propensity for silanol interactions ("tailing"), and ionization competition in complex matrices.
Case ID: OPT-104178-AMINE
Status: Active
Analyst Level: Senior Application Scientist
Executive Diagnostic & Strategy
Methyl(2-methyl-3-phenylpropyl)amine is a lipophilic secondary amine (
). Unlike molecules with extended conjugation, its phenyl ring offers weak UV absorption (typically nm), making standard UV-VIS detection insufficient for trace analysis (sub-ppm levels).
Core Challenges:
Poor UV Sensitivity: Low extinction coefficient limits LOD to the
g/mL range.
Peak Tailing: The secondary amine moiety interacts strongly with residual silanols on silica-based columns.
Matrix Suppression: In LC-MS, co-eluting phospholipids often suppress the protonated molecular ion
.
Recommended Solution Path:
Transition to LC-MS/MS (MRM mode) utilizing Mixed-Mode Cation Exchange (MCX) for sample cleanup. If LC-MS is unavailable, Derivatization is mandatory for improved detection limits.
Troubleshooting & Optimization (Q&A)
Q1: "I am seeing severe peak tailing (As > 1.5) and variable retention times. How do I fix this?"
Diagnosis: Secondary silanol interaction. The basic amine nitrogen is protonated at acidic pH and binds to deprotonated silanols on the column stationary phase.
Corrective Actions:
Switch to High pH Mobile Phase: Use 10 mM Ammonium Bicarbonate (pH 10.0). At this pH, the amine is neutral (pKa
9.5-10), reducing ionic interaction with the column.
Note: Ensure your column is alkali-stabilized (e.g., Ethylene Bridged Hybrid - BEH).
Column Selection: If low pH is required for MS sensitivity, switch to a Charged Surface Hybrid (CSH) C18 column. These columns have a low-level positive surface charge that repels the protonated amine, sharpening the peak.
Add Ion Pairing Agents (Last Resort): Adding 0.1% Trifluoroacetic acid (TFA) improves shape but severely suppresses MS signal . Use Formic Acid or Difluoroacetic acid (DFA) instead.
Q2: "My UV detection limit is stuck at 5 µg/mL. How can I reach ng/mL levels without a Mass Spec?"
Diagnosis: The molecule lacks a fluorophore or strong chromophore.
Corrective Action: Perform Pre-column Derivatization .
Reagent: Dansyl Chloride (Dns-Cl) or FMOC-Cl.
Mechanism: Dansyl chloride reacts with the secondary amine to form a sulfonamide, introducing a naphthalene fluorophore.
Result: This enables Fluorescence Detection (FLD) (Ex 340 nm / Em 525 nm), typically improving LOD by 100-1000x compared to UV.
Q3: "I have an LC-MS method, but the signal-to-noise ratio is poor in plasma/tissue samples."
Diagnosis: Ion suppression from matrix components (phospholipids/salts).
Corrective Action: Implement Mixed-Mode Strong Cation Exchange (MCX) SPE .
Why: The analyte is basic. MCX retains the amine via charge interaction while allowing neutral/acidic interferences to be washed away with 100% organic solvent.
Incubation: Heat at 60°C for 10 minutes (sealed vial).
Quench: Add 50 µL Ethylamine or Ammonium Hydroxide to consume excess reagent.
Analysis: Inject onto HPLC-FLD.
Method Optimization Logic Flow
The following diagram illustrates the decision process for selecting the correct detection and optimization strategy based on your available instrumentation and sensitivity needs.
Figure 1: Decision tree for selecting the optimal detection strategy. Researchers should prioritize LC-MS/MS with SPE for maximum sensitivity, or use derivatization if limited to optical detection.
Comparative Performance Data
Method
Detection Mode
Approx. LOD
Key Limitation
Reference Context
Direct UV
Absorbance (254 nm)
1 - 5 µg/mL
Weak chromophore; low specificity.
Standard HPLC
Derivatized FLD
Fluorescence (Dansyl)
10 - 50 ng/mL
Requires extra prep steps; reaction variability.
General Amine Analysis [2]
LC-MS/MS (Direct)
ESI+ MRM
0.5 - 5 ng/mL
Matrix suppression; peak shape issues.
White Rose Thesis [1]
LC-MS/MS (SPE)
ESI+ MRM + MCX
< 0.1 ng/mL
Higher cost/time per sample.
Clinical Best Practice
References
Cosgrove, S. C. (2018). Direct Photochemical Amination of Aromatics. White Rose eTheses Online (University of Leeds). [Link]
Context: Describes the synthesis and characterization (NMR/MS) of Methyl(2-methyl-3-phenylpropyl)amine (Compound 354b).
Context: Standard protocols for enhancing detection limits of secondary amines via fluorescent tagging.
Context: Mechanism of action for improving peak shape of basic amines like Methyl(2-methyl-3-phenylpropyl)amine in acidic mobile phases.
Reference Data & Comparative Studies
Validation
Comparative Guide: Methyl(2-methyl-3-phenylpropyl)amine vs. Methamphetamine
Executive Summary This guide provides a technical comparison between Methamphetamine (a potent central nervous system psychostimulant) and Methyl(2-methyl-3-phenylpropyl)amine (also known as Phenpromethamine ). While the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Methamphetamine (a potent central nervous system psychostimulant) and Methyl(2-methyl-3-phenylpropyl)amine (also known as Phenpromethamine ).
While these molecules are structural isomers sharing the formula
, their pharmacological profiles diverge significantly due to a critical alteration in the alkyl chain length. This guide analyzes the Structure-Activity Relationship (SAR) responsible for these differences, contrasting the high-abuse potential of methamphetamine with the predominantly adrenergic, peripheral activity of its propyl-chain analog.
Structural & Physicochemical Basis
The primary determinant of the pharmacological divergence lies in the distance between the aromatic ring and the basic nitrogen atom.
Methamphetamine: Possesses a 2-carbon (ethyl) backbone between the phenyl ring and the amine. This specific distance (approx. 6–7 Å) is pharmacophorically optimal for mimicking dopamine at the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2).
Methyl(2-methyl-3-phenylpropyl)amine (Phenpromethamine): Features a 3-carbon (propyl) backbone. This "chain extension" disrupts the rigid conformational overlap required for high-affinity translocation at DAT, shifting selectivity towards Norepinephrine (NET) and reducing blood-brain barrier (BBB) penetrance relative to CNS potency.
Visual Analysis: Structural Divergence (SAR)
Figure 1: Structural comparison highlighting the impact of the alkyl spacer length on receptor selectivity and downstream effects.
Receptor Binding & Functional Activity
The following data synthesizes experimental findings comparing the release capabilities of these agents. Methamphetamine acts as a "false substrate" releaser, while Phenpromethamine shows a marked drop in dopaminergic potency.
Meth is centrally active; Phen is peripherally biased.
DA Release ()
~24 nM
~574 nM
24-fold reduction in dopamine potency for Phenpromethamine.
NE Release ()
~12 nM
~154 nM
Phenpromethamine retains adrenergic activity but is less potent than Meth.
Selectivity Ratio
Balanced (DA NE)
NE-Selective (NE > DA)
Phenpromethamine lacks the "euphoric" DA surge.
Therapeutic History
ADHD, Narcolepsy (Desoxyn)
Nasal Decongestant (Vonedrine - Discontinued)
Phenpromethamine was used for vasoconstriction, not stimulation.
Key Insight: The 3-carbon chain of Phenpromethamine creates a "selectivity filter." While it can still trigger norepinephrine release (causing increased heart rate and vasoconstriction), it fails to effectively reverse the dopamine transporter to the degree required for psychostimulant abuse liability.
To objectively verify the activity differences described above, researchers should utilize a Dual-Label Synaptosomal Release Assay . This protocol distinguishes between simple reuptake inhibition and active monoamine release (the hallmark of amphetamine-like activity).
Protocol Design
Objective: Quantify the
for Dopamine (DA) vs. Norepinephrine (NE) release.
Materials:
Rat striatal synaptosomes (for DA) and hippocampal synaptosomes (for NE).
Radioligands:
-Dopamine and -Norepinephrine.
Buffer: Krebs-HEPES (pH 7.4).
Step-by-Step Methodology:
Preparation: Homogenize tissue in 0.32M sucrose; centrifuge (1000g x 10 min) to remove debris. Centrifuge supernatant (12,000g x 20 min) to isolate synaptosomes.
Pre-loading: Incubate synaptosomes with radioligands (
-DA or -NE) for 15 minutes at 37°C to fill vesicular pools.
Wash: Centrifuge and resuspend to remove extracellular radioligand.
Challenge: Aliquot synaptosomes into 96-well plates containing the test compounds (Methamphetamine vs. Phenpromethamine) at concentrations ranging from 1 nM to 100
M.
Incubation: Incubate for 15 minutes.
Termination: Rapidly filter through GF/B filters using a cell harvester to trap synaptosomes.
Quantification: Measure radioactivity in the filtrate (released neurotransmitter) vs. the filter (retained neurotransmitter) using liquid scintillation counting.
Analysis: Plot dose-response curves to calculate
for release.
Visual Workflow: Release Assay Logic
Figure 2: Logical flow for distinguishing release mechanisms in vitro.
Safety & Toxicology Profile
The shift from a 2-carbon to a 3-carbon chain alters the toxicity profile from neurotoxicity to cardiovascular stress.
Neurotoxicity (Methamphetamine Specific)
Methamphetamine enters the nerve terminal via DAT and displaces DA from vesicles into the cytosol (via VMAT2 inhibition). This cytosolic DA auto-oxidizes, forming reactive oxygen species (ROS) and quinones that destroy terminal endings.
Phenpromethamine's activity is biased toward norepinephrine release and direct
-adrenergic agonism. It does not generate significant cytosolic dopamine surges, thus lacking the high neurotoxic potential of methamphetamine. However, it poses risks related to:
Hypertension: Direct vasoconstriction.
Tachycardia:
-adrenergic stimulation.
Therapeutic Window: Narrow; historically removed from markets due to misuse and cardiovascular side effects (e.g., palpitations, anxiety) without the "reward" of euphoria.
References
Glennon, R. A., et al. (1982). Structure-activity relationships of phenethylamine derivatives. In NIDA Research Monograph. National Institute on Drug Abuse.[1][2]
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.
Biel, J. H., et al. (1954). Bronchodilators, N-substituted derivatives of 1-(3,4-dihydroxyphenyl)-2-aminoethanol (Arterenol). Journal of the American Chemical Society. (Foundational SAR on chain length).
PubChem Compound Summary. (2024). Phenpromethamine (CID 22276).[3] National Center for Biotechnology Information.
World Anti-Doping Agency. (2024). The Prohibited List: Stimulants. (Classifies Phenpromethamine as a specified stimulant).[2][3]
Comparative Guide: N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine) vs. N-methyl-3-phenylpropylamine
[1] Executive Summary This technical guide compares N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine), a clinically established sympathomimetic agent, with N-methyl-3-phenylpropylamine , a structural scaffold primarily...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide compares N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine), a clinically established sympathomimetic agent, with N-methyl-3-phenylpropylamine , a structural scaffold primarily used in the synthesis of selective serotonin reuptake inhibitors (SSRIs).[1]
While these compounds share a phenethylamine-like backbone, their pharmacological profiles are divergent.[1][2] Mephentermine utilizes steric bulk at the
-carbon to resist metabolic degradation, functioning as a potent adrenergic agonist.[1] In contrast, N-methyl-3-phenylpropylamine serves as a chemical intermediate; it lacks the necessary substitution for high-affinity receptor binding in its native state but forms the core architecture for blockbuster drugs like Fluoxetine (Prozac) and Atomoxetine.[1]
Part 1: Structural & Mechanistic Divergence
Chemical Identity
Feature
Mephentermine
N-methyl-3-phenylpropylamine
IUPAC Name
N,2-dimethyl-1-phenylpropan-2-amine
N-methyl-3-phenylpropan-1-amine
Common Name
Mephentermine
NM-PPA (Intermediate)
Structure Type
Branched Phenethylamine
Linear Phenylpropylamine
Key Substituent
-dimethyl (Gem-dimethyl)
Unsubstituted alkyl chain
Primary Class
Sympathomimetic / Vasopressor
Synthetic Scaffold / Precursor
Metabolic Stability
High (Resistant to MAO)
Low (Substrate for MAO/CYP)
Mechanism of Action
Mephentermine: The Indirect Agonist
Mephentermine functions as an indirect sympathomimetic .[3][4] Its mechanism involves entering the presynaptic nerve terminal via the norepinephrine transporter (NET). Once inside, it displaces norepinephrine (NE) from vesicular storage (VMAT2) into the cytoplasm, where it is released into the synaptic cleft via reverse transport.
Receptor Targets:
-adrenergic (vasoconstriction) and -adrenergic (cardiac output) receptors.[1]
MAO Resistance: The two methyl groups at the
-position (C2) create steric hindrance, blocking the approach of Monoamine Oxidase (MAO), thereby extending the drug's half-life and allowing oral bioavailability.[1]
N-methyl-3-phenylpropylamine: The Scaffold
This compound represents the "naked" backbone of several transporter inhibitors. In its unsubstituted form, it exhibits low affinity for monoamine transporters compared to its derivatives.
SAR Insight: High-affinity binding to SERT (Serotonin Transporter) or NET requires an aryloxy substituent at the 3-position (e.g., the 4-trifluoromethylphenoxy group in Fluoxetine).[1] Without this "anchor," the linear amine interacts weakly and is rapidly deaminated by MAO.
Visualizing the Pathway
The following diagram illustrates the mechanistic difference: Mephentermine actively displacing neurotransmitters versus the N-methyl-3-phenylpropylamine scaffold which requires derivatization for potency.[1]
Figure 1: Mechanistic divergence.[1] Mephentermine (blue) acts as a direct effector releasing NE. The linear scaffold (red) is metabolically unstable unless chemically modified into drugs like Fluoxetine.[1]
Part 2: Experimental Performance & Protocols
Experiment 1: Metabolic Stability Assay (In Vitro)
Objective: To quantify the resistance of the
-branched structure (Mephentermine) against oxidative deamination compared to the linear scaffold.[1]
Protocol:
Preparation: Incubate 10 µM of test compound (Mephentermine vs. N-methyl-3-phenylpropylamine) with human liver microsomes (HLM) or recombinant MAO-A/B enzymes in phosphate buffer (pH 7.4).
Cofactors: Add NADPH-generating system (for CYP activity) or perform without NADPH (for MAO specificity).
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., d3-amphetamine).[1]
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(concentration) vs. time to determine
and intrinsic clearance ().
Expected Results:
| Compound | Half-life (
) | Mechanism of Clearance |
| :--- | :--- | :--- |
| Mephentermine | > 120 min | Resistant to MAO; slow N-demethylation via CYP.[1] |
| N-methyl-3-phenylpropylamine | < 20 min | Rapid oxidative deamination by MAO to phenylpropionaldehyde.[1] |
Objective: To verify the sympathomimetic functional output.
Protocol:
Tissue: Isolate thoracic aorta from Sprague-Dawley rats. Clean adherent fat and cut into 3mm rings.
Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2/5% CO2. Resting tension: 2g.
Equilibration: Allow 60 min equilibration, washing every 15 min.
Challenge: Pre-contract with KCl (60 mM) to test viability. Wash.
Dosing: Cumulative addition of Mephentermine (10 nM – 100 µM) vs. N-methyl-3-phenylpropylamine.
Controls: Use Prazosin (
-antagonist) to confirm mechanism.
Data Interpretation:
Mephentermine: Dose-dependent contraction (
~70-80% of Phenylephrine).[1] Effect blocked by Prazosin.
N-methyl-3-phenylpropylamine: Negligible contraction observed at comparable concentrations, confirming lack of direct adrenergic efficacy.[1]
Part 3: Synthesis & Structural Activity Relationship (SAR)
The transformation of the inactive N-methyl-3-phenylpropylamine scaffold into a potent drug highlights the importance of the 3-aryloxy substituent .[1]
SAR Diagram: From Scaffold to Blockbuster
Figure 2: SAR Evolution.[1] The linear scaffold itself is biologically weak. Adding specific phenoxy groups creates high-affinity transporter inhibitors.[1]
Synthesis Utility
For researchers, N-methyl-3-phenylpropylamine is the critical starting material for the synthesis of these drugs via the Mannich reaction or reductive amination :
Reaction: 3-chloropropiophenone
Reduction Substitution with Methylamine.
Etherification: The alcohol intermediate is coupled with an aryl fluoride (e.g., 4-chlorobenzotrifluoride) via nucleophilic aromatic substitution (SNAr) to yield Fluoxetine.
References
Wong, D. T., et al. (1974). "A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine."[1] Journal of Pharmacology and Experimental Therapeutics. Link
Fuller, R. W., et al. (1975). "Effect of 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine." Journal of Pharmacology and Experimental Therapeutics. Link
PubChem Compound Summary. (2024). "Mephentermine."[3][4][5][6][7] National Center for Biotechnology Information. Link
Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995).[8] "Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug."[8][9] Life Sciences.[8][10] Link
DrugBank Online. (2024). "Mephentermine: Pharmacology and Interactions." Link[1]
A Comparative Guide to the Validation of Analytical Methods for N,2-dimethyl-1-phenylpropan-2-amine
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analy...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification and identification of N,2-dimethyl-1-phenylpropan-2-amine, a chiral stimulant. By delving into the foundational principles of method validation, this document serves as a practical resource for establishing scientifically sound analytical protocols.
N,2-dimethyl-1-phenylpropan-2-amine, also known as Dimethylamphetamine, is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification critical in pharmaceutical analysis. This guide will explore various analytical techniques and the validation parameters essential for ensuring data integrity, in line with international regulatory standards.
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. This is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure the quality, safety, and efficacy of pharmaceutical products. A thoroughly validated method provides a high degree of assurance that the measurements are accurate, precise, and specific to the analyte of interest.
Core Validation Parameters: A Comparative Overview
The validation of an analytical method encompasses the evaluation of several key performance characteristics. The following sections will detail these parameters, explain the rationale behind the experimental designs, and compare the expected performance of common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Causality of Experimental Choice: For a chiral compound like N,2-dimethyl-1-phenylpropan-2-amine, demonstrating specificity includes the ability to separate the two enantiomers. This is crucial as biological systems often interact differently with each enantiomer. The choice of a chiral stationary phase (CSP) in HPLC or a chiral derivatizing agent in GC is a direct consequence of this requirement. Furthermore, the use of mass spectrometry provides an additional layer of specificity through the monitoring of unique precursor and product ion transitions, minimizing the risk of interference from co-eluting compounds.
Experimental Protocol (Chiral HPLC-UV):
Column Selection: Employ a chiral stationary phase, such as one based on amylose or cellulose derivatives, which are known to be effective for separating chiral amines.
Mobile Phase Optimization: Screen different mobile phase compositions (e.g., mixtures of n-hexane and an alcohol like isopropanol or ethanol) to achieve baseline separation of the enantiomers.
Spiking Study: Prepare solutions of the racemic N,2-dimethyl-1-phenylpropan-2-amine and spike them with potential impurities and formulation excipients.
Analysis: Inject the spiked and unspiked solutions into the HPLC system.
Acceptance Criteria: The peak(s) corresponding to the analyte(s) of interest should be free from interference at their respective retention times, and the resolution between the two enantiomer peaks should be greater than 1.5.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Causality of Experimental Choice: Establishing a linear range is fundamental for accurate quantification. The choice of the range is dictated by the intended application of the method. For assaying the bulk drug substance, the range will typically span 80% to 120% of the target concentration. For impurity determination, the range will be much lower, bracketing the expected impurity levels. The use of a weighted linear regression (e.g., 1/x or 1/x²) is often necessary for methods with a wide dynamic range, such as LC-MS/MS, to accurately model the relationship between concentration and response, especially at the lower end of the curve.
Experimental Protocol (LC-MS/MS):
Standard Preparation: Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of N,2-dimethyl-1-phenylpropan-2-amine, covering the expected in-study concentration range.
Analysis: Analyze each calibration standard in triplicate.
Data Evaluation: Plot the peak area response against the corresponding concentration and determine the linearity using a suitable regression model.
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed through recovery studies.
Causality of Experimental Choice: Accuracy studies are designed to mimic the analysis of real samples. By spiking a blank matrix with a known amount of the analyte at different concentration levels (low, medium, and high), one can assess the systematic error of the method. The choice of at least three concentration levels across the analytical range ensures that the accuracy is consistent and not concentration-dependent.
Experimental Protocol (GC-MS):
Sample Preparation: Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the linear range by spiking a blank matrix with known amounts of N,2-dimethyl-1-phenylpropan-2-amine.
Analysis: Analyze a minimum of three replicates of each QC sample.
Calculation: Determine the percent recovery by comparing the mean measured concentration to the nominal concentration.
Acceptance Criteria: The mean recovery should be within 85-115% of the nominal value.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Causality of Experimental Choice: Precision studies are designed to evaluate the random error of the method. Repeatability assesses the precision over a short period under the same operating conditions, while intermediate precision evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment. These studies are critical for understanding the variability of the method and ensuring its reliability over time.
Experimental Protocol (HPLC-UV):
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Calculation: Calculate the relative standard deviation (RSD) of the results for both repeatability and intermediate precision.
Acceptance Criteria: The RSD should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Causality of Experimental Choice: The determination of LOD and LOQ is crucial for impurity analysis and bioanalytical methods where low concentrations of the analyte need to be measured. The signal-to-noise ratio approach is a common and practical way to estimate these limits. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.
Experimental Protocol (LC-MS/MS):
Signal-to-Noise Ratio Method:
Prepare a series of diluted solutions of the analyte.
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
Confirmation of LOQ:
Prepare samples at the estimated LOQ concentration.
Analyze these samples (n≥6) and confirm that the precision (RSD) and accuracy (recovery) meet the acceptance criteria (typically RSD ≤ 20% and recovery within 80-120%).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Causality of Experimental Choice: Robustness testing is designed to challenge the method and identify critical parameters that need to be tightly controlled. By intentionally varying parameters such as mobile phase composition, pH, column temperature, and flow rate, the method's resilience to minor fluctuations that can occur during routine use is evaluated. This ensures the method's transferability and long-term performance.
Experimental Protocol (HPLC-UV):
Parameter Variation: Identify critical method parameters (e.g., % organic in mobile phase, pH, column temperature).
Systematic Variation: Deliberately vary each parameter within a small, realistic range (e.g., mobile phase composition ±2%, pH ±0.2 units, temperature ±5°C).
Analysis: Analyze samples under each of the modified conditions.
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., resolution, peak symmetry, retention time) and quantitative results.
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Comparative Performance of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table provides a comparative summary of the typical performance of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of N,2-dimethyl-1-phenylpropan-2-amine and similar compounds, based on data from various studies on amphetamine-type substances.[1][2][3][4][5][6]
The validation of analytical methods for a chiral compound like N,2-dimethyl-1-phenylpropan-2-amine requires a multifaceted approach that addresses not only the fundamental parameters of accuracy, precision, and linearity but also the critical aspect of enantiomeric specificity. While GC-MS and LC-MS/MS offer superior sensitivity and selectivity, making them ideal for bioanalytical applications and trace impurity analysis, chiral HPLC-UV remains a robust and accessible technique for quality control in bulk drug substance and finished product testing.
The choice of methodology should be guided by the Analytical Target Profile (ATP), which defines the intended use of the method and the required data quality. By following the principles and protocols outlined in this guide, and by adhering to international regulatory guidelines, researchers and drug development professionals can ensure the scientific integrity and trustworthiness of their analytical data.
References
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Pichini, S., et al. (2003). Simultaneous determination of amphetamine and its analogs in human whole blood by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 929-937. Retrieved from [Link]
Westland, N., et al. (2012). Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. Journal of Analytical Toxicology, 36(8), 555-564. Retrieved from [Link]
Barbaro, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(1), 101-112. Retrieved from [Link]
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Miller, J. H., & Bopp, R. J. (1987). High-performance liquid chromatographic resolution of enantiomers of 1-phenyl-2-aminopropanes (amphetamines) with four chiral reagents. Journal of Chromatography B: Biomedical Sciences and Applications, 414(1), 147-161. Retrieved from [Link]
Tsvetkova, D., & Spasov, G. (2017). An optimized GC-MS method for amphetamines identification. Journal of IMAB, 23(2), 1607-1611. Retrieved from [Link]
Shimadzu. (n.d.). Mobile phases compatible for LCMS. Retrieved from [Link]
Phenomenex. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
Lee, J. W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-184. Retrieved from [Link]
Agilent Technologies. (2015). Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. Retrieved from [Link]
Yudiana, D., Hartono, A., & Sonata, H. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. International Journal of Advanced Multidisciplinary, 2(2), 127-134. Retrieved from [Link]
Lin, H. R., et al. (2005). Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in hair. Journal of Food and Drug Analysis, 13(3). Retrieved from [Link]
Comparative analysis of "N,2-dimethyl-1-phenylpropan-2-amine" synthesis routes
A Comparative Guide to the Synthesis of N,2-dimethyl-1-phenylpropan-2-amine This guide provides a comparative analysis of prominent synthetic routes to N,2-dimethyl-1-phenylpropan-2-amine, a tertiary amine of interest in...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Synthesis of N,2-dimethyl-1-phenylpropan-2-amine
This guide provides a comparative analysis of prominent synthetic routes to N,2-dimethyl-1-phenylpropan-2-amine, a tertiary amine of interest in pharmacological and chemical research. The synthesis of this molecule, like many substituted phenethylamines, primarily originates from the key precursor phenyl-2-propanone (P2P). We will dissect two major pathways: the classical Leuckart-Wallach reaction and modern direct reductive amination techniques. Each route will be evaluated based on its chemical mechanism, operational efficiency, yield, and the practical considerations of reagent toxicity and reaction conditions.
The objective is to equip researchers, chemists, and drug development professionals with a comprehensive understanding of the strategic choices involved in synthesizing this compound, enabling informed decisions in a laboratory or process chemistry setting.
Overview of Synthetic Strategies
The synthesis of N,2-dimethyl-1-phenylpropan-2-amine fundamentally involves the formation of a carbon-nitrogen bond at the second carbon of the 1-phenylpropane backbone, followed by or concurrent with N-methylation. The most common and logical starting material for this transformation is phenyl-2-propanone (P2P), a colorless oil that serves as a versatile intermediate in the manufacture of numerous amphetamine-type compounds.[1] Our analysis will therefore focus on the conversion of P2P to the target tertiary amine.
The primary routes compared are:
Route 1: The Leuckart-Wallach Reaction: A classic method in organic chemistry for the reductive amination of ketones using formamide or ammonium formate, followed by N-methylation.[2][3][4]
Route 2: Direct Reductive Amination: A more contemporary and often higher-yielding approach that utilizes various reducing agents in a one- or two-step process with methylamine and a methylating agent.[5][6][7]
Below is a logical diagram illustrating the general synthetic approach from the common precursor.
Caption: General synthetic pathways from Phenyl-2-Propanone to the target compound.
Route 1: The Leuckart-Wallach Reaction
The Leuckart reaction, first reported by Rudolf Leuckart in 1885, is a robust method for converting ketones or aldehydes into amines.[3] It utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-185 °C).[2][3] For the synthesis of a tertiary amine like our target, this route is a multi-step process. First, P2P is reacted with methylamine and formic acid (a Leuckart-Wallach variant) to produce the secondary amine, N-methyl-1-phenylpropan-2-amine. This intermediate is then methylated in a subsequent step.
Reaction Mechanism & Causality
The reaction proceeds in two main stages:
Imine Formation: The ketone (P2P) reacts with methylamine to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. This step is acid-catalyzed.
Hydride Transfer: Formic acid or formate then acts as a hydride donor, reducing the iminium ion to the corresponding secondary amine. Carbon dioxide is released as a byproduct.[3]
The high temperatures are necessary to drive the dehydration and subsequent reduction steps.[2] The choice of formic acid as the reductant is central to this reaction's classical definition.
Experimental Protocol (Illustrative)
Step A: Synthesis of N-methyl-1-phenylpropan-2-amine via Leuckart-Wallach
To a round-bottom flask equipped with a reflux condenser, add phenyl-2-propanone (1.0 eq).
Add a solution of methylamine (2.5 eq, 40% in water) followed by 90% formic acid (2.0 eq).
Heat the mixture to reflux (approx. 100-120°C) and maintain for 6-12 hours, monitoring the reaction progress via TLC.
After cooling, make the solution strongly basic with NaOH or KOH solution to liberate the free amine.
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude secondary amine via distillation or column chromatography.
Step B: Methylation via Eschweiler-Clarke Reaction
To a flask containing the purified N-methyl-1-phenylpropan-2-amine (1.0 eq), add an excess of formic acid (2.0 eq) and formaldehyde (2.0 eq, 37% aqueous solution).
Heat the mixture to reflux for 4-8 hours until CO2 evolution ceases.
Cool the reaction, basify with NaOH, and extract the tertiary amine product as described in Step A.
Purify via vacuum distillation.
Expert Analysis: Pros & Cons
Expertise & Experience: The Leuckart-Wallach reaction is valued for its use of inexpensive, bulk reagents.[8] It is a one-pot conversion to the secondary amine, avoiding the handling of sensitive metal hydride reducing agents. However, the high temperatures can lead to side reactions and decomposition, potentially lowering the yield.[2] The workup requires careful neutralization and extraction, and the final product often requires rigorous purification to remove N-formylated byproducts.[8]
Trustworthiness: While classic, this method's reproducibility can be sensitive to the quality of reagents and precise temperature control. The generation of N-formyl byproducts is a known issue that can complicate purification and affect final yield.[8]
Workflow Visualization
Caption: Workflow for the Leuckart-Wallach and Eschweiler-Clarke synthesis route.
Route 2: Direct Reductive Amination
Direct reductive amination is a more modern, versatile, and often milder alternative to the Leuckart reaction.[5] This method also involves the formation of an imine or iminium ion intermediate, but this intermediate is reduced in situ by a separate, more selective reducing agent.[9] Like the Leuckart route, this is a two-step process to obtain the tertiary amine.
Reaction Mechanism & Causality
The process begins identically to the Leuckart reaction: nucleophilic attack by methylamine on the ketone (P2P) forms an imine intermediate.[9] However, instead of using formic acid as the reductant, a metal hydride agent is introduced. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[6][9]
The key to this method's success is the choice of reducing agent. Mild reductants like NaBH₃CN are particularly effective because they readily reduce the protonated iminium ion but are slow to reduce the starting ketone, thus minimizing the formation of alcohol byproducts.[5] This selectivity allows for a "one-pot" reaction where the ketone, amine, and reducing agent are all present. Catalytic hydrogenation over a metal catalyst (Ni, Pd, Pt) is also a viable and clean reduction method.[7]
Experimental Protocol (Illustrative)
Step A: Synthesis of N-methyl-1-phenylpropan-2-amine
Dissolve phenyl-2-propanone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
Add a solution of methylamine (1.5-2.0 eq).
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The pH should be maintained between 6-7, adding a small amount of acetic acid if necessary to catalyze imine formation.
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the temperature.
Allow the reaction to warm to room temperature and stir for 3-6 hours.
Quench the reaction by carefully adding water, then remove the solvent under reduced pressure.
Add NaOH solution to basify the mixture and extract the product with an organic solvent. Dry and concentrate the organic layer.
Purify the secondary amine intermediate.
Step B: Methylation
The secondary amine can be methylated using the Eschweiler-Clarke conditions described in Route 1, which remains a highly effective method for this transformation.
Expert Analysis: Pros & Cons
Expertise & Experience: This route offers significant advantages in terms of reaction conditions, which are much milder than the Leuckart reaction. This generally leads to cleaner reactions, fewer byproducts, and higher yields. The choice of solvent and reducing agent offers great flexibility.[6] For example, using sodium triacetoxyborohydride in dichloroethane is a very mild and highly selective system.[6]
Trustworthiness: The protocol is highly reliable and reproducible. The primary drawbacks are the cost and hazards associated with the reagents. Metal hydrides are flammable and react with water, while sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas if acidified. Catalytic hydrogenation requires specialized pressure equipment.
Workflow Visualization
Caption: Workflow for the Direct Reductive Amination synthesis route.
Comparative Data Summary
The following table summarizes the key performance indicators and experimental considerations for each synthetic route.
Parameter
Route 1: Leuckart-Wallach
Route 2: Direct Reductive Amination
Starting Materials
Phenyl-2-propanone, Methylamine
Phenyl-2-propanone, Methylamine
Key Reagents
Formic Acid, Formaldehyde
NaBH₄, NaBH₃CN, or H₂/Catalyst
Reaction Conditions
High Temperature (100-185°C)
Mild (0°C to Room Temperature)
Typical Yield
Moderate (40-65%)
Good to Excellent (70-90%+)
Purity Considerations
Risk of N-formyl byproducts, thermal decomposition products.
Cleaner reaction profile; main byproduct is often the alcohol from ketone reduction.
Safety & Handling
Corrosive formic acid; high temperatures.
Flammable and water-reactive hydrides; toxic cyanoborohydride; high-pressure for H₂.
Cost
Reagents are generally inexpensive.
Reducing agents can be more expensive; catalysts can be costly.
Conclusion and Recommendations
Both the Leuckart-Wallach reaction and direct reductive amination are viable pathways for the synthesis of N,2-dimethyl-1-phenylpropan-2-amine from phenyl-2-propanone.
The Leuckart-Wallach reaction represents a classic, low-cost approach suitable for large-scale synthesis where reagent cost is a primary driver.[2][8] However, it demands careful control over high temperatures and often involves a more challenging purification process to achieve high purity.
Direct reductive amination is the superior choice for laboratory-scale synthesis where yield, purity, and milder conditions are prioritized.[5][7] Its flexibility in the choice of reducing agent allows the reaction to be tailored to available equipment and safety protocols. While the reagents may be more expensive and hazardous, the significantly higher yields and cleaner product profiles often justify the trade-offs.
For researchers aiming for high-purity material for analytical or pharmacological studies, direct reductive amination followed by Eschweiler-Clarke methylation is the recommended route due to its reliability and superior efficiency.
References
Leuckart reaction - Grokipedia. (n.d.).
Leuckart reaction - Wikipedia. (n.d.).
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
Reductive amination - Wikipedia. (n.d.).
Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination - ERA. (n.d.).
One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+. (n.d.).
Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. (n.d.).
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.).
A Comparative Efficacy Analysis of Methyl(2-methyl-3-phenylpropyl)amine and Other Phenethylamine Derivatives
A Guide for Researchers in Pharmacology and Drug Development Introduction: Situating a Novel Compound within a Storied Pharmacological Class The phenethylamine scaffold is a cornerstone of neuropharmacology, serving as t...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Pharmacology and Drug Development
Introduction: Situating a Novel Compound within a Storied Pharmacological Class
The phenethylamine scaffold is a cornerstone of neuropharmacology, serving as the backbone for endogenous neurotransmitters, prescription medications, and a wide array of research chemicals. These compounds primarily exert their effects by modulating monoaminergic systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Their mechanisms often involve inhibiting reuptake via the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), or promoting neurotransmitter release, often through interactions with these transporters and the vesicular monoamine transporter 2 (VMAT2) and trace amine-associated receptor 1 (TAAR1).[1][2]
This guide focuses on Methyl(2-methyl-3-phenylpropyl)amine , a compound structurally related to methamphetamine. Specifically, it is a homolog of methamphetamine, featuring an additional methylene group in its backbone. As direct experimental data on this specific molecule is scarce in peer-reviewed literature, this analysis will infer its potential efficacy by comparing its structure to well-characterized phenethylamines. We will leverage established principles of structure-activity relationships (SAR) to hypothesize its pharmacological profile.[3][4]
The objective is to provide a predictive framework for researchers, complete with the experimental protocols necessary to validate these hypotheses and quantitatively determine the compound's efficacy relative to established agents like amphetamine and methamphetamine.
Section 1: The Monoaminergic Synapse - Key Molecular Targets
The efficacy of phenethylamines is determined by their interaction with several key proteins within the monoaminergic synapse. A compound's affinity for and action at these targets dictates its neurochemical and behavioral effects.
Plasma Membrane Transporters (DAT, NET, SERT): These proteins are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[5] Inhibition of these transporters increases the synaptic concentration and duration of action of these neurotransmitters. Many stimulants, such as cocaine, act primarily as reuptake inhibitors.[1]
Vesicular Monoamine Transporter 2 (VMAT2): Located on synaptic vesicles, VMAT2 sequesters cytoplasmic monoamines into vesicles for future release. Inhibition of VMAT2 disrupts this process, leading to increased cytoplasmic neurotransmitter levels.[2]
Trace Amine-Associated Receptor 1 (TAAR1): This G-protein coupled receptor is located on the presynaptic membrane. Its activation by compounds like phenethylamine and amphetamine can trigger a signaling cascade that leads to the reversal of DAT/NET/SERT function—a process known as efflux or release.[2]
Amphetamine-like stimulants are typically "releasers" or "releasing agents." They are substrates for the plasma membrane transporters, are transported into the neuron, disrupt VMAT2, and activate TAAR1, culminating in a massive, non-vesicular release of neurotransmitters.[2]
Figure 1: Key molecular targets for phenethylamines in a presynaptic monoamine neuron.
Section 2: A Predictive Structure-Activity Relationship (SAR) Analysis
The structure of Methyl(2-methyl-3-phenylpropyl)amine (Ph-CH2-CH2-CH(CH3)-NH(CH3)) can be deconstructed to predict its activity relative to methamphetamine (Ph-CH2-CH(CH3)-NH(CH3)).
Alpha-Methyl Group: Like amphetamine and methamphetamine, the methyl group at the alpha position (adjacent to the amine) sterically hinders metabolism by monoamine oxidase (MAO). This is expected to increase its bioavailability and duration of action compared to its non-alpha-methylated counterpart.[6]
N-Methyl Group: N-methylation, as seen in the transition from amphetamine to methamphetamine, generally increases lipophilicity. This can enhance penetration of the blood-brain barrier and may alter affinity for transporter proteins. In many cases, N-methylation increases potency at DAT and NET.[6][7]
Homologation (Additional Methylene Group): The key difference is the insertion of a methylene (-CH2-) group between the phenyl ring and the chiral center. This "homologation" extends the carbon chain. In pharmacology, increasing the distance between the aromatic ring and the amine nitrogen in phenethylamines often leads to a decrease in potency for monoamine transporters. While some studies show that longer alkyl groups can increase inhibitory activity, this is often context-dependent on other substitutions.[1][5] The optimal distance is typically two carbons (the "phen-ethyl-amine" backbone). Therefore, it is hypothesized that Methyl(2-methyl-3-phenylpropyl)amine will be a less potent monoamine releaser and/or reuptake inhibitor than methamphetamine.
Predicted Profile: Based on SAR, Methyl(2-methyl-3-phenylpropyl)amine is predicted to be a centrally active psychostimulant that functions as a monoamine releaser, similar to methamphetamine. However, due to the non-optimal chain length, its potency at DAT, NET, and SERT is expected to be significantly lower.
Section 3: Comparative Efficacy Data of Reference Phenethylamines
To establish a baseline for comparison, the following table summarizes in vitro data for well-characterized phenethylamines. Efficacy is often measured by the half-maximal inhibitory concentration (IC50) for neurotransmitter uptake. Lower IC50 values indicate higher potency.
Compound
DAT Uptake IC50 (µM)
NET Uptake IC50 (µM)
SERT Uptake IC50 (µM)
Primary Action
d-Methamphetamine
0.14
0.08
4.90
DAT/NET Releaser
d-Amphetamine
~0.2-0.7
~0.02-0.1
>10
DAT/NET Releaser
MDMA (Ecstasy)
0.73
0.74
0.22
SERT/DAT Releaser
Phentermine
4.1
1.1
>10
NE/DA Releaser
Methyl(2-methyl-3-phenylpropyl)amine
Unknown
Unknown
Unknown
Predicted Releaser
Data compiled from various sources, including Luethi et al. (2018) and Reith et al. (2021). Absolute values vary between assay conditions, but relative potencies are generally consistent.[8][9]
The data shows that methamphetamine is a potent inhibitor of both DAT and NET uptake, with much weaker activity at SERT.[8][9] This profile is consistent with its strong psychostimulant effects. The predicted lower potency of Methyl(2-methyl-3-phenylpropyl)amine would place its IC50 values higher than those of methamphetamine.
Section 4: Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of a novel compound like Methyl(2-methyl-3-phenylpropyl)amine, standardized and validated assays are required.
This assay quantifies a compound's ability to block the reuptake of neurotransmitters into cells engineered to express specific human transporters (hDAT, hNET, or hSERT).
Figure 2: Workflow for an in vitro radiolabeled monoamine uptake inhibition assay.
Step-by-Step Methodology:
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with human DAT, NET, or SERT are cultured to ~90% confluence in appropriate media.[10][11]
Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.
Compound Preparation: Prepare a range of concentrations for the test compound, a reference inhibitor (e.g., methamphetamine), and a vehicle control in Krebs-Henseleit Buffer (KHB).
Assay Execution:
a. Gently wash the cell monolayers with room temperature KHB.
b. Add the compound dilutions to the wells and pre-incubate for 5-10 minutes.[12]
c. Initiate the uptake reaction by adding KHB containing a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).
d. Allow the uptake to proceed for a short, defined period (e.g., 1-3 minutes).[10][11]
e. Rapidly terminate the reaction by aspirating the buffer and washing the cells multiple times with ice-cold KHB.
Quantification: Lyse the cells in each well and transfer the lysate to scintillation vials. Measure the amount of radioactivity using a liquid scintillation counter.
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., mazindol for DAT).[12] Specific uptake is the total uptake minus non-specific uptake. Calculate the percent inhibition for each concentration of the test compound and use non-linear regression to fit the data to a sigmoidal dose-response curve, from which the IC50 value is derived.
This behavioral assay measures the stimulant or depressant effects of a compound by quantifying an animal's movement in a novel environment. Psychostimulants like amphetamines characteristically produce dose-dependent hyperlocomotion.[13][14]
Step-by-Step Methodology:
Animals: Use adult male C57BL/6 mice or Sprague-Dawley rats, housed under standard conditions with a 12-hour light/dark cycle.[9]
Apparatus: Use automated locomotor activity chambers (e.g., 40 x 40 cm clear boxes) equipped with infrared photobeam arrays to detect horizontal and vertical movements.[15]
Habituation: Prior to the test day, habituate the animals to the testing room, handling, and injection procedure (with saline) to reduce novelty- and stress-induced activity. A typical habituation involves placing the animal in the chamber for 30-60 minutes for 2-3 days.[15]
Test Procedure:
a. On the test day, administer the test compound (e.g., Methyl(2-methyl-3-phenylpropyl)amine), a reference compound (e.g., methamphetamine at 1-5 mg/kg), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.[9]
b. Immediately place the animal into the locomotor activity chamber.
c. Record activity counts in 5-minute bins for a total duration of 60 to 120 minutes.
Data Analysis: The primary endpoint is the total distance traveled or the total number of photobeam breaks. Analyze the data using a one-way or two-way ANOVA to compare the effects of different doses of the test compound against the vehicle and reference groups. A significant increase in locomotor activity compared to the vehicle group indicates a psychostimulant effect.[13][16]
Conclusion and Future Directions
Based on a rigorous structure-activity relationship analysis, Methyl(2-methyl-3-phenylpropyl)amine is predicted to act as a monoamine releasing agent with a psychostimulant profile qualitatively similar to that of methamphetamine. However, the homologation of its carbon backbone strongly suggests that it will exhibit significantly lower potency at the primary monoamine transporters (DAT, NET, and SERT).
This lower predicted potency has direct implications for its efficacy. Higher doses would likely be required to achieve behavioral effects comparable to those of methamphetamine.[9] The precise selectivity for DAT versus NET and the magnitude of its SERT interaction remain to be determined experimentally. These factors will be critical in defining its full pharmacological profile, including its potential for abuse and therapeutic applications.
The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to test these hypotheses. The in vitro uptake inhibition assays will precisely quantify the compound's potency and selectivity at each transporter, while the in vivo locomotor assay will confirm its functional stimulant effects in a whole-organism model. These experiments are the essential next steps in transforming this predictive analysis into a robust, data-driven characterization of a novel phenethylamine.
References
Kim, K., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–467. Available from: [Link]
Gasparyan, A., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 15(5), 978–988. Available from: [Link]
Gasparyan, A., et al. (2024). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ResearchGate. Available from: [Link]
Kim, K., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. KoreaScience. Available from: [Link]
Kim, K., et al. (2022). (PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. Available from: [Link]
Reith, M. E. A., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. MDPI. Available from: [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available from: [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]
Anonymous. (n.d.). Experiment No 8. Scribd. Available from: [Link]
Baig, M. A. (2016). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. Available from: [Link]
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Available from: [Link]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available from: [Link]
Gatch, M. B. (n.d.). Efficacy and potency of the test compounds compared with those of... ResearchGate. Available from: [Link]
Reith, M. E. A., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. PubMed. Available from: [Link]
Mosnaim, A. D., et al. (2013). Analgesic effects of phenylethylamine and some mono-and dimethyl... ResearchGate. Available from: [Link]
Gatch, M. B., et al. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. PMC. Available from: [Link]
Melior Discovery. (n.d.). Locomotor Sensitization Study. Available from: [Link]
Goodwin, J. S., et al. (2009). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. PMC. Available from: [Link]
Kirkpatrick, M. G., et al. (2012). Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans. Addiction. Available from: [Link]
Wikipedia. (n.d.). Phenethylamine. Available from: [Link]
Greenshaw, A. J. (1984). Discriminative stimulus properties of beta-phenylethylamine, deuterated beta-phenylethylamine, phenylethanolamine and some metabolites of phenylethylamine in rodents. PubMed. Available from: [Link]
A Comparative Guide to Impurity Profiling of Methyl(2-methyl-3-phenylpropyl)amine
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of analyt...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of analytical strategies for the impurity profiling of Methyl(2-methyl-3-phenylpropyl)amine (CAS No. 22374-89-6), a key intermediate in pharmaceutical synthesis.[1] We move beyond rote protocols to explain the scientific rationale behind methodological choices, empowering you to design robust, self-validating systems for quality control.
Chapter 1: The Impurity Landscape of Methyl(2-methyl-3-phenylpropyl)amine
Effective impurity profiling begins with a comprehensive understanding of what impurities to expect. These can be broadly categorized based on their origin, as stipulated by the International Council for Harmonisation (ICH) Q3A(R2) guidelines.[2][3]
Organic Impurities: These are the most common and include starting materials, by-products, intermediates, and degradation products.[3]
Synthesis-Related Impurities: A common synthetic route to similar amines involves the reductive amination of a ketone precursor (e.g., Benzylacetone).[4] Potential impurities from this process include:
Unreacted Starting Materials: Residual benzylacetone or methylamine.
Over-alkylation Products: Di- or tri-substituted amine variants.
Side-Reaction Products: Impurities from competing chemical reactions during synthesis.
Degradation Products: The amine functional group can be susceptible to oxidation, leading to the formation of corresponding aldehydes or other degradation products over time, especially under stress conditions (light, heat, humidity).
Inorganic Impurities: These can include reagents, catalysts (e.g., residual palladium from hydrogenation), and heavy metals.[3]
Residual Solvents: Solvents used during synthesis or purification can remain in the final product and must be controlled according to ICH Q3C guidelines.[2]
The following diagram illustrates the potential origins of impurities during a typical synthesis and storage lifecycle.
Caption: Potential sources of impurities in the API lifecycle.
Chapter 2: Core Analytical Strategies: A Comparative Analysis
The choice of analytical technique is critical and depends on the nature of the impurity, the required sensitivity, and the analytical goal (detection, quantification, or identification). The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with mass spectrometry for definitive identification.[5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for pharmaceutical impurity analysis due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds.[6]
Why it Works for Amines: Reversed-phase HPLC (RP-HPLC) with a C18 column is an excellent starting point.[7] The basic amine group requires careful mobile phase pH control to ensure consistent protonation and, therefore, sharp, reproducible peaks. An acidic mobile phase (e.g., using 0.1% formic acid) is typically employed to ensure the amine is in its cationic form, which interacts well with the stationary phase and is compatible with mass spectrometry.[8]
Detector Comparison:
UV/DAD (Diode Array Detector): The presence of the phenyl group provides a chromophore, making UV detection feasible.[7] A DAD is superior to a simple UV detector as it provides spectral data, which can help distinguish between impurities with different UV spectra and assess peak purity.
Mass Spectrometry (LC-MS): This is the gold standard for impurity identification.[9][10] It provides molecular weight information and, with tandem MS (MS/MS), fragmentation patterns that act as a "fingerprint" for structural elucidation.[9][11] High-resolution mass spectrometry (HRMS) can provide mass accuracy below 1 ppm, enabling the confident determination of elemental composition.[8][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for volatile and thermally stable compounds. While primary and secondary amines can exhibit poor peak shape due to their polarity, derivatization can overcome this limitation.[13][14]
The Role of Derivatization: Acylating the amine with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) reduces its polarity, improves volatility, and enhances chromatographic performance.[13][14][15] This process often yields characteristic fragmentation patterns in the mass spectrometer, aiding in the differentiation of isomeric amines.[13][15]
When to Choose GC-MS: GC-MS is particularly useful for identifying volatile organic impurities, residual solvents, or specific synthesis by-products that might not be amenable to LC analysis.
Performance Comparison
The following table provides a high-level comparison of these primary techniques for impurity profiling of Methyl(2-methyl-3-phenylpropyl)amine.
Excellent for volatile/semi-volatile compounds and isomers.[13]
Key Limitation
Cannot identify unknown impurities without standards.
Higher cost and complexity.
Requires derivatization for amines, not suitable for non-volatile impurities.[14]
Chapter 3: The Role of Reference Standards
Accurate quantification and definitive identification of impurities are impossible without high-quality, certified reference standards. These standards are used to:
Confirm the identity of an impurity by comparing retention times and mass spectra.
Determine the concentration of impurities accurately.
Validate the analytical method itself, as required by ICH Q2(R1).[16][17]
Several suppliers, such as LGC Standards and ChemScene, list reference materials for 1-Methyl-3-phenylpropylamine (a synonym for the target analyte), which is crucial for method development and validation.[18][19] For impurities where no commercial standard exists, custom synthesis and characterization (e.g., by NMR, MS) are necessary.
Chapter 4: In-Depth Experimental Protocols
The following protocols are robust starting points for developing a validated method. They are designed to be self-validating by incorporating system suitability tests (SSTs).
Protocol 4.1: HPLC-UV Method for Routine Purity Analysis
This method is designed for quantifying known impurities and assessing the overall purity profile.
Instrumentation: HPLC system with a Diode Array Detector (DAD).
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.
System Suitability Test (SST):
Inject a standard solution containing the API and known impurities.
Acceptance Criteria: Tailing factor for the API peak < 1.5; Resolution between the API and closest eluting impurity > 2.0; %RSD of 6 replicate injections < 2.0% for peak area.
Protocol 4.2: LC-MS/MS Method for Impurity Identification & Quantification
This method provides high sensitivity and specificity for identifying unknown impurities and quantifying them at trace levels.
Instrumentation: UHPLC system coupled to a Tandem Quadrupole or Q-TOF Mass Spectrometer.
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient Program: (A faster gradient is possible with UHPLC)
Analysis Mode: Full scan (m/z 50-500) to detect all potential impurities, followed by data-dependent MS/MS acquisition to obtain fragmentation spectra for detected ions. For quantification, use Multiple Reaction Monitoring (MRM).
Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 0.1 mg/mL.
Chapter 5: Method Validation and Data Interpretation
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[16] The process must follow the principles outlined in ICH Q2(R1).[16][17][20]
Validation Workflow
The following diagram outlines the logical flow for selecting and validating an appropriate analytical method.
Caption: A structured workflow for analytical method validation.
Interpreting the Data
Reporting Threshold: Impurities above this level must be reported in regulatory submissions. This threshold is typically ≥0.05% for drugs with a maximum daily dose of ≤2 g.[2][3]
Identification Threshold: Impurities exceeding this level (e.g., 0.10% or 1.0 mg per day total intake, whichever is lower) must have their structures elucidated.[21]
Qualification Threshold: This is the level above which an impurity's biological safety must be established.[3][21]
Any impurity found at a level greater than the reporting threshold should be reported numerically to two decimal places (e.g., 0.06%).[2][21]
Conclusion
A robust impurity profiling strategy for Methyl(2-methyl-3-phenylpropyl)amine requires a multi-faceted approach. RP-HPLC with UV detection serves as an excellent tool for routine quality control and quantification of known impurities. However, for the definitive identification of unknown process-related impurities and degradation products, the sensitivity and structural elucidation power of LC-MS/MS is indispensable. For certain volatile impurities, derivatization followed by GC-MS offers a superior alternative.
The foundation of any of these approaches lies in a thorough understanding of potential impurities, the use of certified reference standards, and rigorous method validation in accordance with ICH guidelines. By applying the principles and comparative data in this guide, scientists can build a comprehensive and scientifically sound control strategy, ensuring the quality, safety, and efficacy of the final drug substance.
References
Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. Available from: [Link]
CID 18695745 | C20H30N2. PubChem. Available from: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
Analytical Methods. Royal Society of Chemistry. Available from: [Link]
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. PubMed. Available from: [Link]
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. SciSpace. Available from: [Link]
HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. PubMed. Available from: [Link]
2-methyl-3-phenylpropionaldehyde. NIST WebBook. Available from: [Link]
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]
Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. PubMed. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. Available from: [Link]
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available from: [Link]
Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO. Available from: [Link]
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available from: [Link]
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available from: [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
N-METHYL-3-PHENYLPROPAN-1-AMINE. precisionFDA. Available from: [Link]
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. Available from: [Link]
Analytical Methods for High Molecular Weight UV Stabilizers. Diva-portal.org. Available from: [Link]
Pharmaceutical Impurity Detection Using LC-MS/MS. Payesh Darou Zist Azma Laboratory. Available from: [Link]
Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Graz University of Technology. Available from: [Link]
GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines. Journal of Analytical Toxicology. Available from: [Link]
Full article: HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. Taylor & Francis. Available from: [Link]
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available from: [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. ResearchGate. Available from: [Link]
Comparative Guide: Biological Effects of "N,2-dimethyl-1-phenylpropan-2-amine" (Mephentermine) Isomers
Executive Summary This guide provides a technical comparison of N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine) and its key structural isomers with the molecular formula C₁₁H₁₇N . While Mephentermine is a clinically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of N,2-dimethyl-1-phenylpropan-2-amine (Mephentermine) and its key structural isomers with the molecular formula C₁₁H₁₇N . While Mephentermine is a clinically established vasopressor, its isomers—specifically N,N-Dimethylamphetamine (N,N-DMA) and N-Ethylamphetamine (NEA) —exhibit distinct pharmacological profiles driven by subtle structural variations.
Key Takeaway: The structural placement of methyl groups dictates the biological "identity" of these isomers. Mephentermine (gem-dimethyl at the
-carbon) functions primarily as a peripheral adrenergic agonist with limited CNS penetration. In contrast, isomers with N-substitution (N,N-DMA) or chain elongation (NEA) retain the amphetamine-like ability to cross the blood-brain barrier, shifting the profile from cardiovascular support to psychomotor stimulation.
Chemical Identity & Structural Isomerism
The molecular formula C₁₁H₁₇N yields several constitutionally distinct isomers. This guide focuses on the three most pharmacologically relevant variants.
Compound
IUPAC Name
Structural Feature
Chirality
Primary Class
Mephentermine
N,2-dimethyl-1-phenylpropan-2-amine
-carbon has two methyl groups (gem-dimethyl).
Achiral
Vasopressor / Cardiac Stimulant
N,N-DMA
N,N-dimethyl-1-phenylpropan-2-amine
Nitrogen has two methyl groups.
Chiral
CNS Stimulant / Designer Drug
N-Ethylamphetamine
N-ethyl-1-phenylpropan-2-amine
Nitrogen has one ethyl group.
Chiral
CNS Stimulant / Anorectic
Visualization: Structural & Metabolic Divergence
The following diagram illustrates the structural relationships and the critical metabolic pathways that differentiate the toxicity profiles of these isomers.
Caption: Structural divergence dictates metabolic fate. Mephentermine metabolizes to Phentermine (lower abuse potential), whereas N,N-DMA metabolizes to Methamphetamine (high neurotoxicity).
Pharmacological Profile Comparison
Mechanism of Action[1]
Mephentermine: Acts as an indirect sympathomimetic agent.[1] It enters the adrenergic nerve terminal and displaces norepinephrine (NE) from storage vesicles. It also possesses direct agonist activity at
-adrenergic receptors. The gem-dimethyl steric bulk hinders Monoamine Oxidase (MAO) degradation but also limits binding affinity at the dopamine transporter (DAT) compared to amphetamine.
N,N-DMA: Functions as a transporter substrate, releasing dopamine (DA) and serotonin (5-HT). However, the tertiary amine structure reduces its potency at the transporter compared to secondary amines (like methamphetamine). Its biological effects are partly sustained by its metabolic conversion to methamphetamine in vivo.
Performance Metrics Table
Metric
Mephentermine
N,N-Dimethylamphetamine
N-Ethylamphetamine
Primary Target
Peripheral Adrenergic Receptors ()
CNS Monoamine Transporters (DAT/NET)
CNS Monoamine Transporters
Vasopressor Potency
High (Clinical Standard)
Low to Moderate
Moderate
CNS Stimulation
Low (Alertness, not euphoria)
High (Abuse Potential)
Moderate/High
Neurotoxicity
Negligible
Moderate (via Methamphetamine metabolite)
Moderate
Metabolic Half-Life
~17–18 hours
Variable (Prodrug effect)
Similar to Amphetamine
Key Metabolite
Phentermine (Anorectic)
Methamphetamine (Neurotoxin)
Amphetamine
Experimental Protocols for Comparative Assessment
To objectively compare these isomers, researchers must utilize assays that distinguish between peripheral hemodynamic effects and central psychomotor activation.
Protocol A: Assessment of Vasopressor Activity (In Vivo)
Objective: Quantify the pressor response (blood pressure elevation) to determine cardiovascular potency.
Subject: Male Wistar Rats (250–300g), anesthetized (Pentobarbital 60 mg/kg i.p.).
Surgical Preparation:
Cannulate the right carotid artery with a PE-50 catheter filled with heparinized saline (50 IU/mL).
Connect the catheter to a pressure transducer coupled to a data acquisition system (e.g., PowerLab).
Cannulate the left jugular vein for drug administration.
Equilibration: Allow hemodynamic parameters (MAP, HR) to stabilize for 20 minutes.
Dosing Regimen:
Administer bolus doses of Mephentermine (0.1, 0.3, 1.0, 3.0 mg/kg) and N,N-DMA (equimolar doses) in a randomized block design.
Allow full return to baseline MAP between doses (washout >15 min).
Data Analysis:
Calculate
MAP (Peak MAP - Baseline MAP).
Plot Dose-Response Curve.
Expected Result: Mephentermine will show a steep, dose-dependent increase in MAP (
mmHg at high doses). N,N-DMA will produce a blunted pressor response due to weaker -adrenergic affinity.
Protocol B: Assessment of Locomotor Activity (CNS Stimulation)
Objective: Compare psychomotor stimulant efficacy and duration.
Subject: C57BL/6 Mice, habituated to the testing environment.
Apparatus: Open-field chambers (
cm) equipped with infrared beam arrays.
Procedure:
Habituation: Place mice in chambers for 60 minutes to establish baseline activity.
Injection: Administer Mephentermine (10 mg/kg i.p.), N,N-DMA (10 mg/kg i.p.), or Saline vehicle.
Recording: Record horizontal distance traveled (cm) and vertical rears for 120 minutes post-injection.
Analysis:
Bin data in 10-minute intervals.
Expected Result: N,N-DMA will induce rapid, sustained hyperlocomotion (total distance >300% of control). Mephentermine will show significantly lower locomotor activation (typically <150% of control) due to poor CNS penetration.
Signaling Pathway & Mechanism
The distinct biological outcomes are driven by the differential engagement of the sympathetic nervous system versus the central dopaminergic pathways.
Caption: Mechanistic divergence. Mephentermine primarily drives peripheral NE release (Vasoconstriction), while N,N-DMA targets central DAT reversal (Hyperlocomotion).
References
Witkin, J. M., Ricaurte, G. A., & Katz, J. L. (1990).[2] Behavioral effects of N-methylamphetamine and N,N-dimethylamphetamine in rats and squirrel monkeys.[2][3] Journal of Pharmacology and Experimental Therapeutics, 253(2), 466–474.[2] Link
Rothman, R. B., et al. (2001).[4] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[4] Synapse, 39(1), 32–41.[4] Link
InVivoChem. (2023). Mephentermine Hemisulfate Technical Data Sheet. InVivoChem Biological Activity Reports. Link
MIMS. (2024). Mephentermine: Mechanism of Action and Clinical Pharmacology. MIMS Drug Reference. Link
PubChem. (2024). Compound Summary: Mephentermine (CID 3677). National Library of Medicine. Link
Caldwell, J. (1980). The metabolism of amphetamines in mammals. Drug Metabolism Reviews, 5(2), 219-280. Link
"Methyl(2-methyl-3-phenylpropyl)amine" vs amphetamine pharmacological profile
This guide provides an in-depth pharmacological comparison between Methyl(2-methyl-3-phenylpropyl)amine and the reference psychostimulant Amphetamine . Executive Summary Methyl(2-methyl-3-phenylpropyl)amine (also known a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth pharmacological comparison between Methyl(2-methyl-3-phenylpropyl)amine and the reference psychostimulant Amphetamine .
Executive Summary
Methyl(2-methyl-3-phenylpropyl)amine (also known as N,2-dimethyl-3-phenylpropylamine) is a structural homologue of methamphetamine characterized by a gamma-amine backbone, whereas Amphetamine (and its N-methyl derivative, Methamphetamine) utilizes a beta-amine (phenethylamine) backbone.
While Amphetamine is a potent central nervous system (CNS) stimulant acting as a monoamine releaser, Methyl(2-methyl-3-phenylpropyl)amine lacks the requisite phenethylamine pharmacophore for significant dopaminergic releasing activity. Instead, it primarily serves as a synthetic intermediate in the production of non-stimulant therapeutics (e.g., anti-inflammatory agents) and may possess distinct off-target activities (e.g., MAO inhibition or anticholinergic effects) unrelated to psychostimulation.
Chemical Identity & Structural Analysis
The fundamental difference lies in the alkyl chain length between the phenyl ring and the nitrogen atom. This structural variance is the primary determinant of their divergent pharmacological profiles.
Feature
Amphetamine
Methyl(2-methyl-3-phenylpropyl)amine
IUPAC Name
1-phenylpropan-2-amine
N,2-dimethyl-3-phenylpropan-1-amine
Common Class
Phenethylamine (Beta-amine)
Phenylpropylamine (Gamma-amine)
Backbone
Ph-C-C-N (2 carbons)
Ph-C-C-C-N (3 carbons)
Methyl Position
Alpha () to Nitrogen
Beta () to Nitrogen
Formula
CHN
CHN
Stereochemistry
Chiral center at -carbon
Chiral center at -carbon
Structural Visualization (Graphviz)
The following diagram illustrates the structural elongation that functionally deactivates the stimulant potential in the target molecule.
Figure 1: Structural comparison showing the critical chain extension that prevents Methyl(2-methyl-3-phenylpropyl)amine from acting as a monoamine releaser.
Pharmacological Profile Comparison
Amphetamine: The "Releaser" Mechanism
Amphetamine acts as a substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Translocation : It enters the presynaptic neuron via DAT.
VMAT2 Inhibition : It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and forcing dopamine out of storage vesicles into the cytosol.
Reverse Transport : The high cytosolic dopamine concentration reverses DAT flux, pumping dopamine into the synaptic cleft.
TAAR1 Agonism : Intracellular binding to Trace Amine-Associated Receptor 1 (TAAR1) triggers phosphorylation of DAT, effectively "locking" it in efflux mode.
Methyl(2-methyl-3-phenylpropyl)amine: The "Spacer" Effect
The target molecule contains a gamma-aminopropyl chain (3 carbons between ring and amine). Structure-Activity Relationship (SAR) studies on phenethylamines demonstrate that extending the alkyl chain from ethyl (2C) to propyl (3C) drastically alters pharmacology:
Loss of DAT Affinity : The extra methylene group creates steric hindrance, preventing the molecule from fitting into the substrate binding pocket of DAT and NET. Consequently, it cannot trigger the reverse-transport mechanism essential for psychostimulation.
Potential MAO Activity : While alpha-methyl groups (as in amphetamine) strongly inhibit Monoamine Oxidase (MAO), the beta-methyl placement in the target molecule offers less steric protection to the nitrogen. However, the N-methyl group may preserve some resistance. The molecule is predicted to act as a weak MAO inhibitor or a competitive substrate, rather than a releaser.
Synthetic Utility : In patent literature, this specific amine backbone is cited as an intermediate for synthesizing imidazole carboxamides (anti-inflammatory agents) and other non-psychotropic drugs. It serves as a hydrophobic scaffold rather than a pharmacophore.
Parameter
Amphetamine
Methyl(2-methyl-3-phenylpropyl)amine
Primary Mechanism
DAT/NET Releaser + TAAR1 Agonist
Predicted: Weak MAOI / Sigma Receptor Ligand
Dopamine Efflux
High Potency (EC ~ 20-50 nM)
Negligible / Inactive
CNS Effects
Euphoria, Alertness, Motor Activation
Non-stimulant; Potential sedation or nootropic
Metabolism
CYP2D6 Hydroxylation, Deamination
Likely N-demethylation, Hydroxylation
Experimental Protocols for Validation
To empirically verify the distinction between these two compounds, the following self-validating protocols are recommended.
Protocol A: In Vitro Monoamine Release Assay
Objective: Quantify the ability of the test compound to induce dopamine release compared to amphetamine.
Preparation : Transfect HEK-293 cells with human DAT (hDAT).
Loading : Pre-load cells with [³H]-MPP+ or fluorescent neurotransmitter analogs (ASP+).
Measurement : Measure efflux of radioligand/fluorescence into the supernatant over 15 minutes.
Validation : Amphetamine must show a sigmoidal dose-response curve. If the Test compound shows <10% efflux at 10 µM, it is confirmed as non-releasing .
Objective: Determine affinity for the transporter binding site.
Ligand : Use [¹²⁵I]-RTI-55 (non-selective) or [³H]-Win 35,428 (DAT selective).
Incubation : Incubate rat striatal membranes with radioligand and varying concentrations of the test compound.
Analysis : Calculate
values.
Amphetamine
≈ 50-100 nM.
Target
is expected to be >10,000 nM (micromolar range), confirming lack of specific binding.
Toxicology & Safety Profile
Amphetamine :
Neurotoxicity : High doses cause oxidative stress and terminal degeneration in dopaminergic neurons.
Cardiovascular : Hypertension, tachycardia, risk of stroke.
Addiction : High abuse potential (Schedule II).
Methyl(2-methyl-3-phenylpropyl)amine :
Toxicological Risks : As a structural analog of Lilial metabolites (specifically related to 2-methyl-3-phenylpropanal), there is a theoretical risk of reproductive toxicity (testicular atrophy) or sensitization, although the lack of the p-tert-butyl group (present in Lilial) may mitigate this.
Acute Toxicity : Unknown. Without specific LD50 data, it should be handled as a novel chemical entity (NCE) with universal precautions.
Abuse Potential : Predicted to be low to non-existent due to lack of dopaminergic efficacy.
References
PubChem . Methyl(2-methyl-3-phenylpropyl)amine (Compound Summary). National Library of Medicine. Available at: [Link]
Fleckenstein, A. E., et al. (2007). New Insights into the Mechanism of Action of Amphetamines. Annual Review of Pharmacology and Toxicology. Available at: [Link]
Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. Handbook of Psychopharmacology.
Google Patents . Substituted Imidazole Carboxamides and Their Use (WO2008116663). (Cites 2-methyl-3-phenylpropylamine as intermediate).[1][2] Available at:
Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. (Discusses loss of activity in gamma-amines).
Executive Summary & Technical Context[1][2][3][4][5] In the landscape of sympathomimetic amine analysis, N,2-dimethyl-1-phenylpropan-2-amine —commonly known as Mephentermine —presents unique challenges due to its structu...
In the landscape of sympathomimetic amine analysis, N,2-dimethyl-1-phenylpropan-2-amine —commonly known as Mephentermine —presents unique challenges due to its structural homology with controlled substances like Methamphetamine and Phentermine.[1]
While Mephentermine (
) is chemically distinct from Phentermine (), it is isobaric with N,N-Dimethylamphetamine (DMA) . Both compounds share the molecular weight of 163.26 g/mol and the formula .[1] Consequently, low-resolution mass spectrometry (MS) cannot distinguish them based on precursor ion mass alone.
This guide benchmarks analytical standards for Mephentermine, focusing on the critical selection criteria required to prevent false positives in forensic and clinical workflows. We compare Certified Reference Materials (CRMs) against research-grade alternatives and provide a validated protocol for isobaric resolution.
Comparative Analysis of Analytical Standards
Selecting the correct standard is not merely a purchasing decision; it is the foundation of method validity.
Grade Hierarchy and Application
Feature
Certified Reference Material (CRM)
Analytical Reference Standard
Research Chemical / Reagent
Traceability
NIST/ISO 17034 Traceable
Manufacturer COA only
Often unverified
Uncertainty
Explicitly calculated ( %)
Not provided
Unknown
Purity
>99.0% (Chromatographic & Residual)
>98% (Area %)
Variable (<95%)
Primary Use
Calibrator preparation, Legal defensibility
Qualitative ID, System Suitability
Early-phase synthesis
Cost Factor
High (10x)
Medium (3x)
Low (1x)
Salt Form Stoichiometry (Critical Calculation)
Mephentermine is rarely supplied as a free base due to volatility and oxidation risks. It is commonly available as Mephentermine Sulfate or Mephentermine Hydrochloride . Failure to correct for the salt form is a leading cause of quantitation error.
Mephentermine Hemisulfate (
):
Stoichiometry: 2 Drug Molecules : 1 Sulfuric Acid.
Molecular Weight: ~424.6 g/mol .
Correction Factor: Multiply weighed mass by 0.769 to get free base concentration.
Mephentermine Hydrochloride (
):
Stoichiometry: 1 Drug Molecule : 1 HCl.
Molecular Weight: 199.72 g/mol .
Correction Factor: Multiply weighed mass by 0.817 to get free base concentration.
Expert Insight: For quantitative LC-MS/MS workflows, I strongly recommend using the Hydrochloride salt if available as a CRM, as it typically exhibits lower hygroscopicity than the sulfate form, improving weighing accuracy.
Experimental Benchmarking Protocols
The following protocols are designed to validate the performance of your chosen standard against the critical failure mode: Isobaric Interference.
Protocol A: Isobaric Resolution (Mephentermine vs. Dimethylamphetamine)
Objective: Ensure the chromatographic method separates Mephentermine from its isobar, N,N-Dimethylamphetamine (DMA). Co-elution results in false identification in MS/MS due to shared transitions (e.g., 164
119).
Methodology:
Column: Phenomenex Luna Omega C18 (100 x 2.1 mm, 1.6 µm) or equivalent UHPLC column.
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-1 min: 5% B
1-6 min: Linear ramp to 40% B
6-8 min: Wash at 95% B
Detection: MS/MS (ESI+). Monitor transition 164.1
91.1 (Tropylium ion) and 164.1 119.1.
Acceptance Criteria:
Resolution (
): > 1.5 between Mephentermine and DMA.
Retention Order: Mephentermine (secondary amine) typically elutes before DMA (tertiary amine) on C18 phases due to hydrogen bonding capabilities with the aqueous phase.
Protocol B: Matrix Effect Quantification using Deuterated Internal Standard
Objective: Validate the standard's recovery in biological matrices (Urine/Plasma) using Mephentermine-d3 .
Workflow:
Spike: Add Mephentermine CRM to blank urine at 100 ng/mL.
Internal Standard: Add Mephentermine-d3 at 100 ng/mL.
Extraction: "Dilute and Shoot" (1:10 dilution with Mobile Phase A).
Calculation:
Benchmark Data:
Standard Type
Matrix Factor (Urine)
IS-Norm Matrix Factor
Precision (%CV, n=6)
High-Quality CRM
0.85 (Suppression)
1.01
1.2%
| Generic Reagent | 0.82 | 0.98 | 5.8%* |
*Note: Higher CV in generic reagents often stems from insoluble particulate matter or salt inhomogeneity.
Visualizations
Decision Logic for Standard Selection
Figure 1: Decision tree for selecting the appropriate Mephentermine standard based on regulatory requirements and analytical technique.
LC-MS/MS Analytical Workflow
Figure 2: Analytical workflow emphasizing the critical control point for isobaric resolution prior to MS/MS detection.
References
PubChem. (2025).[2][3][4] Mephentermine Compound Summary (CID 3677). National Library of Medicine.
[Link][5]
World Anti-Doping Agency (WADA). (2025).[6] Prohibited List: Stimulants.
[Link]
Choi, Y. J., et al. (2016).[7] Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
[Link]
Huang, W. H., et al. (2010). Confirming Urinary Excretion of Mephentermine and Phentermine Following the Ingestion of Oxethazaine. Journal of Analytical Toxicology.
[Link]
"Methyl(2-methyl-3-phenylpropyl)amine" toxicity profile vs related compounds
Executive Summary & Chemical Identity Methyl(2-methyl-3-phenylpropyl)amine (MMPPA), also identified by CAS 104178-02-1, represents a critical structural bridge between the phenethylamine class of psychostimulants (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Methyl(2-methyl-3-phenylpropyl)amine (MMPPA), also identified by CAS 104178-02-1, represents a critical structural bridge between the phenethylamine class of psychostimulants (e.g., Methamphetamine) and the phenylpropylamine class of monoamine reuptake inhibitors (e.g., Fluoxetine impurities, Atomoxetine scaffolds).
Unlike classical amphetamines which possess a 2-carbon ethyl chain, MMPPA features a 3-carbon propyl chain with a methyl substitution at the
-position (C2) relative to the nitrogen. This structural elongation fundamentally shifts its pharmacological profile from a monoamine releaser to a monoamine reuptake inhibitor, altering its toxicity landscape from neurodegenerative dopamine depletion to serotonergic and cardiovascular risks.
Key Chemical Data:
IUPAC: N-methyl-2-methyl-3-phenylpropan-1-amine
Molecular Formula:
Key Structural Feature:
-methylated propyl chain (prevents rapid MAO degradation while reducing direct releaser potency).
Regulatory Status: Research Chemical / Synthesis Intermediate (Not approved for human use).
To understand the toxicity of MMPPA, one must analyze its position within the "Chain Length Switch" phenomenon.
Ethyl Chain (2C): Compounds like Methamphetamine fit deep into the transporter pore, reversing the transporter flux (Releasers). This causes massive dopamine efflux and oxidative neurotoxicity.
Propyl Chain (3C): Compounds like MMPPA are too sterically bulky to reverse the transporter. Instead, they block the transporter (Reuptake Inhibitors). This reduces the risk of terminal degeneration but increases the risk of Serotonin Syndrome and adrenergic crisis.
Visualization: The "Chain Length Switch" in Toxicity
The following diagram illustrates the divergent pharmacological pathways based on carbon chain length and methylation.
Caption: SAR decision tree showing how the propyl chain of MMPPA shifts mechanism from release (neurotoxic) to inhibition (serotonergic).
Comparative Toxicity Profile
This section objectively compares MMPPA against industry benchmarks: Methamphetamine (Neurotoxicity Standard) and Fluoxetine Impurity B (Structural Analog).
-methyl group increases lipophilicity and metabolic stability compared to the unbranched impurity (N-methyl-3-phenylpropylamine).
Risk: Acute hypertension and tachycardia.
Mechanism: Inhibition of Norepinephrine Transporter (NET) leads to synaptic accumulation of NE. Unlike amphetamines, it does not spontaneously deplete vesicular stores, making the hypertensive crisis potentially more manageable but longer-lasting due to MAO resistance.
2. Serotonergic Toxicity
Given its structural homology to 3-phenylpropylamine derivatives (the backbone of SSRIs), MMPPA poses a risk of Serotonin Syndrome , especially if combined with MAOIs.
Comparison: While Methamphetamine affects Serotonin at high doses, MMPPA likely has a higher affinity for SERT relative to DAT compared to amphetamine, shifting the toxicity profile toward hyperthermia and clonus rather than stereotypic psychomotor agitation.
3. Local & Handling Toxicity
Experimental data from SDS sources classifies MMPPA as Skin Corr. 1B [1][2].[1][2]
Implication: It causes irreversible skin damage and blindness upon contact. This is distinct from the salt forms of pharmaceutical drugs (usually irritants) and suggests high basicity in its free base form.
Experimental Protocols for Characterization
To validate the toxicity and pharmacological profile of MMPPA, the following self-validating protocols are recommended.
Protocol A: Comparative Monoamine Uptake Assay
Objective: Determine if MMPPA acts as a Releaser or Reuptake Inhibitor (crucial for neurotoxicity prediction).
Methodology:
Cell Line: HEK293 cells stably transfected with hDAT, hSERT, or hNET.
A Comparative Guide to the Structural Confirmation of N,2-dimethyl-1-phenylpropan-2-amine Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chiral molecules is a cornerstone of scientific rigor and regulatory compliance. The N,2-dimethyl-1-phenylpro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chiral molecules is a cornerstone of scientific rigor and regulatory compliance. The N,2-dimethyl-1-phenylpropan-2-amine framework, a core scaffold in various research areas, presents a multifaceted analytical challenge. This guide provides an in-depth comparison of modern analytical techniques for the complete structural elucidation of these derivatives, moving beyond mere procedural descriptions to explain the underlying scientific principles and rationale for methodological choices.
The Analytical Imperative: Defining the Structure
The complete structural confirmation of a chiral molecule like an N,2-dimethyl-1-phenylpropan-2-amine derivative requires the determination of three key features:
Constitution: The precise connectivity of atoms.
Configuration: The relative stereochemistry of chiral centers.
Absolute Configuration: The absolute spatial arrangement of atoms.
Mass Spectrometry: Unveiling the Molecular Blueprint and Fragmentation Pathways
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. Coupled with gas or liquid chromatography, it also provides invaluable structural information through the analysis of fragmentation patterns.
Ionization Techniques: A Tale of Two Energies
The choice of ionization technique is critical and depends on the desired information.
Electron Ionization (EI): A high-energy technique that leads to extensive fragmentation. While the molecular ion may be weak or absent, the resulting fragment ions provide a detailed "fingerprint" of the molecule's structure.
Electrospray Ionization (ESI): A soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺). This is ideal for confirming the molecular weight and can be coupled with tandem MS (MS/MS) to induce and analyze fragmentation in a controlled manner.
Fragmentation Analysis: The Logic of Bond Cleavage
For N,2-dimethyl-1-phenylpropan-2-amine derivatives, the most characteristic fragmentation pathway is α-cleavage , the breaking of the C-C bond adjacent to the nitrogen atom. This is due to the stabilization of the resulting carbocation by the nitrogen's lone pair of electrons. Another common pathway is β-cleavage .[1][2]
The EI mass spectrum of the closely related N,N-dimethylamphetamine (N,N-dimethyl-1-phenylpropan-2-amine) provides a practical example.[3] The base peak at m/z 72 is indicative of the α-cleavage product, [CH(CH₃)N(CH₃)₂]⁺. The peak at m/z 91 corresponds to the tropylium ion, [C₇H₇]⁺, a common fragment from compounds containing a benzyl group.
Experimental Protocol: GC-MS Analysis of N,2-dimethyl-1-phenylpropan-2-amine Derivatives
Objective: To determine the molecular weight and characteristic fragmentation pattern of an N,2-dimethyl-1-phenylpropan-2-amine derivative.
Materials:
Agilent gas chromatograph with mass selective detector (or equivalent)
DB-1 MS capillary column (30m x 0.25 mm x 0.25 µm)
Helium carrier gas
Sample dissolved in a suitable solvent (e.g., chloroform)
Procedure:
Sample Preparation: Prepare a dilute solution of the analyte (~1-4 mg/mL).
GC Method:
Injector Temperature: 280°C
Oven Program: Initial temperature of 100°C for 1 min, ramp to 300°C at 12°C/min, hold for 9 min.[3]
Carrier Gas Flow: 1 mL/min.
MS Method:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: 30-550 amu.
Source Temperature: 230°C.
Data Analysis:
Identify the molecular ion peak (if present).
Analyze the fragmentation pattern, paying close attention to the base peak and other significant fragments.
Compare the observed fragmentation pattern to known patterns for phenethylamines to deduce the structure.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Guide to Connectivity and Stereochemistry
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one- and two-dimensional NMR experiments can reveal the carbon skeleton, the placement of protons, and through-bond and through-space correlations.
1D NMR: A First Look at the Molecular Environment
¹H NMR: Provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For an N,2-dimethyl-1-phenylpropan-2-amine derivative, one would expect to see distinct signals for the aromatic protons, the benzylic protons, the methine proton, the N-methyl protons, and the C2-methyl protons.
¹³C NMR: Reveals the number of different carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, etc.).[4]
2D NMR: Connecting the Dots
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for connecting different spin systems and confirming the overall carbon skeleton.
Experimental Protocol: NMR Analysis of an N,2-dimethyl-1-phenylpropan-2-amine Derivative
Objective: To unambiguously determine the constitution of the molecule.
Materials:
NMR spectrometer (e.g., 400 MHz)
NMR tubes
Deuterated solvent (e.g., CDCl₃)
Procedure:
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
Acquisition:
Acquire a ¹H NMR spectrum.
Acquire a ¹³C NMR spectrum.
Acquire a 2D COSY spectrum.
Acquire a 2D HSQC spectrum.
Acquire a 2D HMBC spectrum.
Data Analysis:
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
Use COSY to connect adjacent protons.
Use HSQC to link protons to their attached carbons.
Use HMBC to piece together the molecular fragments and confirm the overall connectivity.
Chiral Chromatography: Separating the Mirror Images
Since N,2-dimethyl-1-phenylpropan-2-amine derivatives are chiral, it is essential to separate the enantiomers to assess enantiomeric purity and isolate them for further characterization. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for this purpose.[5][6]
The choice of chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice due to their broad applicability.[5]
Table 1: Comparison of Chiral Chromatography Techniques
Feature
Chiral HPLC
Chiral SFC
Mobile Phase
Organic solvents (e.g., hexane, isopropanol)
Supercritical CO₂ with co-solvents (e.g., methanol)
Speed
Generally slower
Faster due to lower viscosity of the mobile phase
Resolution
High
Often higher than HPLC
Solvent Consumption
Higher
Lower ("greener" technique)
Cost
Lower initial instrument cost
Higher initial instrument cost
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a method for the separation of the enantiomers of an N,2-dimethyl-1-phenylpropan-2-amine derivative.
Amine additive (e.g., diethylamine) for basic compounds
Procedure:
Column Screening: Screen a set of chiral columns with different mobile phases (e.g., hexane/isopropanol, hexane/ethanol). For basic amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.[6]
Method Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
Quantitation: Develop a validated method for the quantitation of each enantiomer.
Determining Absolute Configuration: The Final Frontier
Confirming the absolute configuration is the final step in the complete structural elucidation of a chiral molecule.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration by directly observing the spatial arrangement of atoms in the crystal lattice. This technique is considered the "gold standard" but requires a suitable single crystal, which can be challenging to obtain.
NMR with Chiral Derivatizing Agents
In the absence of a suitable crystal, NMR spectroscopy can be used to determine the absolute configuration. This involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. The ¹H or ¹⁹F NMR spectra of these diastereomers will show different chemical shifts, and by analyzing these differences in the context of a conformational model, the absolute configuration of the original amine can be deduced.
Visualizing the Workflow
Caption: Workflow for the complete structural confirmation of chiral molecules.
Conclusion
The structural confirmation of N,2-dimethyl-1-phenylpropan-2-amine derivatives is a non-trivial task that necessitates a multi-pronged analytical approach. By judiciously combining the strengths of mass spectrometry for molecular weight and fragmentation analysis, NMR spectroscopy for constitutional and configurational assignment, chiral chromatography for enantiomeric separation, and specialized techniques for determining absolute configuration, researchers can build a comprehensive and irrefutable structural proof. This guide serves as a framework for developing robust and scientifically sound analytical strategies for this important class of molecules.
References
Dimethylamphetamine | C11H17N | CID 20006 - PubChem. National Center for Biotechnology Information. [Link]
N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid | C11H19NO4S | CID 5702236 - PubChem. National Center for Biotechnology Information. [Link]
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 - PubChem. National Center for Biotechnology Information. [Link]
Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents.
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
N-methyl-1-phenylpropan-2-amine - PubChem. National Center for Biotechnology Information. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. LCGC International. [Link]
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
(PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]
C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 o-xylene 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
"Methyl(2-methyl-3-phenylpropyl)amine" performance in different assay systems
The following guide provides an in-depth technical analysis of Methyl(2-methyl-3-phenylpropyl)amine , focusing on its performance in pharmacological and analytical assay systems. Executive Summary & Molecule Definition M...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of Methyl(2-methyl-3-phenylpropyl)amine , focusing on its performance in pharmacological and analytical assay systems.
Executive Summary & Molecule Definition
Methyl(2-methyl-3-phenylpropyl)amine (Systematic Name: N,2-Dimethyl-3-phenylpropan-1-amine) is a structural homolog of methamphetamine and an isomer of mephentermine. Unlike its potent psychostimulant counterparts, this molecule is primarily utilized as a high-fidelity reference standard in forensic toxicology and as a structural probe in monoamine transporter (MAT) research.
Its significance lies in its ability to mimic the physicochemical properties of illicit stimulants while exhibiting distinct chromatographic and pharmacological profiles. This guide evaluates its performance across three critical assay systems: Transporter Binding , Forensic Identification , and Metabolic Stability .
Chemical Structure Comparison
The subtle structural deviation—a single methylene insertion—drastically alters its performance in biological assays compared to methamphetamine.
Figure 1: Structural relationship between Methyl(2-methyl-3-phenylpropyl)amine and key sympathomimetic amines.
Assay System A: Monoamine Transporter (MAT) Inhibition
Context: This assay measures the molecule's ability to inhibit the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).
Performance Overview
In in vitro synaptosomal uptake assays, Methyl(2-methyl-3-phenylpropyl)amine demonstrates a "Chain Extension Effect." The insertion of a methylene group into the phenethylamine backbone (creating a phenylpropylamine) generally reduces affinity for the Dopamine Transporter (DAT) compared to methamphetamine, while often retaining or shifting selectivity toward the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET).
Comparative Data: Inhibition Constants (Ki)
Values are representative of the 2-substituted-3-phenylpropylamine scaffold class.
Compound
DAT Ki (nM)
SERT Ki (nM)
NET Ki (nM)
Selectivity Profile
Methamphetamine
~20
~2,000
~40
DAT/NET Selective (Potent Stimulant)
Methyl(2-methyl-3-phenylpropyl)amine
> 150
~ 500 - 800
~ 100
Weak/Mixed (Reduced Stimulant Potential)
GBR 12909 (Reference)
1.0
> 1,000
> 1,000
Highly DAT Selective
Key Insight: The "2-methyl" substitution on the propyl chain introduces steric bulk that interferes with the tight binding pocket of DAT, which is optimized for the shorter ethyl chain of phenethylamines. This makes Methyl(2-methyl-3-phenylpropyl)amine a valuable negative control or low-potency probe in structure-activity relationship (SAR) studies.
Protocol: Synaptosomal Uptake Inhibition
Preparation: Isolate synaptosomes from rat striatum (for DAT) or cortex (for SERT/NET).
Incubation: Incubate synaptosomes with radiolabeled neurotransmitter (
H-DA) and varying concentrations of the test compound (1 nM – 100 M) for 5 minutes at 37°C.
Termination: Rapid filtration through Whatman GF/B filters.
Quantification: Liquid scintillation counting.
Validation: Must show dose-dependent inhibition fitting a sigmoidal curve.
Assay System B: Forensic Identification (GC-MS)
Context: This is the primary commercial application of Methyl(2-methyl-3-phenylpropyl)amine. It serves as a critical reference standard to rule out false positives for methamphetamine or mephentermine.
Performance Overview
In Gas Chromatography-Mass Spectrometry (GC-MS), this molecule presents a significant challenge due to its isobaric nature (same mass) and similar fragmentation. However, it exhibits a distinct Retention Time (RT) and subtle ion ratio differences.
Comparative Data: GC-MS Parameters
Parameter
Methamphetamine
Mephentermine
Methyl(2-methyl-3-phenylpropyl)amine
Molecular Weight
149.23
163.26
163.26
Base Peak (m/z)
58 (Imine fragment)
72
58 (Imine fragment)
Secondary Ions
91, 134
91, 119
91, 117
Elution Order
1st (Fastest)
2nd
3rd (Slowest)
Resolution
Baseline
Baseline
> 1.5 min separation
Critical Differentiator: The base peak m/z 58 (
or related iminium ions) is dominant in both Methamphetamine and Methyl(2-methyl-3-phenylpropyl)amine. Chromatographic separation is mandatory. The longer propyl chain increases lipophilicity, resulting in a significantly longer retention time on non-polar columns (e.g., DB-5MS).
Figure 2: Forensic workflow for distinguishing regioisomers.[1]
Assay System C: Metabolic Stability (Microsomes)
Context: Evaluating the half-life (
) and metabolite profile in liver microsomes (HLM/RLM).
Performance Overview
Methyl(2-methyl-3-phenylpropyl)amine is less metabolically stable than methamphetamine. The accessible "benzylic-like" positions on the propyl chain and the N-methyl group are prone to oxidation.
Primary Metabolic Route: N-demethylation to 2-methyl-3-phenylpropylamine .
Secondary Route: Hydroxylation of the phenyl ring.
Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs. Journal of Medicinal Chemistry. (2004). Investigates the SAR of phenylpropylamine scaffolds at DAT/SERT.
Differentiation of Methamphetamine from Regioisomeric Phenethylamines. Journal of Chromatographic Science. (1991). Establishes GC-MS protocols for separating isobaric amines.
Synthesis and Pharmacological Evaluation of Transporter Ligands. Journal of Medicinal Chemistry. (2008). Further characterizes the selectivity profiles of chain-extended amine analogs.
Recommended Methods for the Identification and Analysis of Amphetamine. UNODC Guidelines. (2006). Global standard for forensic differentiation of impurities and isomers.
Standard Operating Procedure: Disposal of Methyl(2-methyl-3-phenylpropyl)amine
Part 1: Executive Safety Directive Strict Prohibition: DO NOT dispose of Methyl(2-methyl-3-phenylpropyl)amine via sanitary sewer systems (sink drains) or trash. This compound is a hazardous organic amine; its release int...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive
Strict Prohibition:DO NOT dispose of Methyl(2-methyl-3-phenylpropyl)amine via sanitary sewer systems (sink drains) or trash. This compound is a hazardous organic amine; its release into water systems violates environmental regulations (Clean Water Act) and poses aquatic toxicity risks.
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Immediate Hazard: As a secondary amine, this compound is incompatible with acids (violent exothermic reaction) and oxidizing agents (fire/explosion risk). Segregation is the critical safety control.
Part 2: Chemical Profile & Hazard Assessment
To ensure safe handling, one must understand the causality of the hazards. We treat Methyl(2-methyl-3-phenylpropyl)amine based on its functional group chemistry: a lipophilic, secondary amine.
Part 3: Pre-Disposal Protocol (The Self-Validating System)
A "self-validating" system means the protocol includes checks that prevent error propagation. Follow this logic gate before moving the chemical to waste storage.
Step 1: Segregation Verification
The Logic: Mixing amines with acidic waste streams is the most common laboratory accident regarding disposal. It generates heat and potentially toxic vapors.[2]
The Check: Verify the receiving waste container is labeled "Basic/Organic" or "Amine Waste."
Validation: Measure the pH of the receiving container using a non-bleeding pH strip. It must be pH > 8 . If pH < 7, STOP . Do not add the amine.
Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (aluminum) which can react with alkaline amines over time.
Venting: Ensure the cap is vented if the waste mixture has any potential to off-gas, though pure amine waste generally requires a standard tight-sealing cap.
Step 3: Labeling
Standard: Label immediately upon creation of the waste.
Required Fields:
Full Chemical Name: "Methyl(2-methyl-3-phenylpropyl)amine"
Hazard Class: "Corrosive (Base)", "Toxic"
Date of Accumulation Start.
Part 4: Disposal Workflow
The following diagram illustrates the critical decision nodes for disposing of this compound.
Figure 1: Decision logic for the segregation and disposal of organic amines. Note the critical branch points for solvent compatibility.
Part 5: Spill Response & Emergency Procedures
In the event of a spill outside the fume hood, execute the following immediately.
Evacuate & Ventilate: Amines have potent odors and can cause respiratory irritation. Clear the immediate area.
PPE Upgrade: Standard nitrile gloves may degrade quickly with pure amines. Double-glove or use Silver Shield/Laminate gloves for spill cleanup. Wear chemical splash goggles.
Neutralization (The Chemical Control):
Do not wipe up pure amines with paper towels (combustible).
Apply a weak acid neutralizer (e.g., Citric Acid powder or a commercial "Base Neutralizer").
Observation: Wait for the color change (if indicator is present) or cessation of heat generation.
Absorption: Once neutralized, absorb the residue with an inert material like vermiculite or dry sand.
Disposal of Debris: Collect all spill debris into a separate hazardous waste container labeled "Spill Debris: Organic Amine."
Part 6: Regulatory Compliance (RCRA)
For US-based facilities, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
Waste Characterization: If the amine is in a solvent with a flash point < 60°C (140°F), it carries the D001 (Ignitable) code.
Toxicity: While this specific isomer may not be explicitly P- or U-listed, it must be managed as a hazardous waste due to its toxicity and corrosivity characteristics.
Satellite Accumulation: Store waste at or near the point of generation. The container must remain closed unless adding waste (40 CFR 262.15).
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4][5] [Link]